molecular formula C7H10N2O B1201320 2,4,6-Trimethyl-5-pyrimidinol CAS No. 71267-12-4

2,4,6-Trimethyl-5-pyrimidinol

Katalognummer: B1201320
CAS-Nummer: 71267-12-4
Molekulargewicht: 138.17 g/mol
InChI-Schlüssel: KCROIESOAJCDMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,4,6-Trimethyl-5-pyrimidinol, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,4,6-trimethylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-7(10)5(2)9-6(3)8-4/h10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCROIESOAJCDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221441
Record name 2,4,6-Trimethyl-5-hydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71267-12-4
Record name 2,4,6-Trimethyl-5-hydroxypyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071267124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trimethyl-5-hydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trimethyl-5-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Trimethyl-5-pyrimidinol (CAS No. 71267-12-4), a substituted pyrimidinol derivative. While public domain data on this specific molecule is limited, this document synthesizes available information on its fundamental chemical properties, structural features, and potential, though not extensively documented, applications. The guide is intended for researchers and chemists interested in pyrimidine chemistry and the exploration of novel heterocyclic compounds.

Introduction: The Pyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic aromatic organic compound, analogous to purine and pyridine. It is a key structural component in a vast array of biologically significant molecules, including three of the four nucleobases in DNA and RNA (cytosine, thymine, and uracil). The inherent asymmetry and electron-deficient nature of the pyrimidine ring, a consequence of the two nitrogen atoms at positions 1 and 3, make it a versatile scaffold in medicinal chemistry and materials science. The strategic placement of substituents on the pyrimidine core can profoundly influence its physicochemical properties, such as solubility, lipophilicity, and electronic distribution, thereby modulating its biological activity and reactivity.

This compound represents a specific substitution pattern on this core, featuring methyl groups at positions 2, 4, and 6, and a hydroxyl group at position 5. This arrangement is expected to impart distinct characteristics to the molecule, which will be explored in the subsequent sections.

Physicochemical Properties and Structural Analysis

Characterizing the fundamental properties of a molecule is the first step in understanding its potential behavior in chemical and biological systems.

Core Chemical Attributes

A summary of the key identifiers and properties for this compound is presented below.

PropertyValueSource
CAS Number 71267-12-4
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
IUPAC Name 2,4,6-trimethylpyrimidin-5-ol
Canonical SMILES CC1=NC(=C(C(=N1)C)O)C
InChI InChI=1S/C7H10N2O/c1-4-8-6(2)5(10)7(3)9-4/h10H,1-3H3
Structural Elucidation

The structure of this compound features a central pyrimidine ring. The hydroxyl group at the C5 position makes it a phenol analog, specifically a pyrimidinol. This -OH group can exhibit tautomerism, potentially existing in equilibrium with a keto form, although the aromatic phenol form is generally expected to be more stable. The three methyl groups contribute to the molecule's lipophilicity and can influence its steric profile, potentially affecting how it interacts with other molecules or biological targets.

Figure 1: Chemical structure of this compound.

Synthesis and Reactivity (Hypothetical)

Postulated Synthetic Workflow

A plausible route could involve the condensation of acetylacetone (a 1,3-dicarbonyl) with acetamidine. However, to achieve the desired substitution pattern, a modified diketone would be necessary. A more likely precursor would be 3-methyl-2,4-pentanedione.

G cluster_reactants Starting Materials cluster_process Process cluster_product Product A 3-Methyl-2,4-pentanedione C Condensation Reaction (e.g., in Ethanol, with base) A->C Reaction B Acetamidine B->C Reaction D This compound C->D Yields

Figure 2: Postulated synthetic pathway for this compound.

Expected Reactivity
  • Hydroxyl Group: The C5-OH group is expected to undergo reactions typical of phenols. It can be deprotonated by a base to form a phenoxide, which can then act as a nucleophile in, for example, Williamson ether synthesis. It is also likely to undergo electrophilic aromatic substitution, with the hydroxyl group being an activating, ortho-, para-directing group. However, in this case, all potential ortho and para positions are already substituted.

  • Methyl Groups: The methyl groups at C2, C4, and C6 are generally unreactive but can influence the molecule's solubility and steric hindrance around the ring.

  • Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring are basic and can be protonated or alkylated. The ring itself is electron-deficient and generally resistant to electrophilic attack but can be susceptible to nucleophilic substitution, particularly if a leaving group is present.

Potential Applications and Research Directions

The applications of this compound are not well-documented. However, based on the broader activities of substituted pyrimidines, several areas of research could be of interest.

  • Medicinal Chemistry: Pyrimidine derivatives are known to exhibit a wide range of biological activities, including as anticancer, antiviral, and antimicrobial agents. The specific substitution pattern of this molecule could be explored for its potential as a kinase inhibitor, a common target for pyrimidine-based drugs, or for other therapeutic applications.

  • Agrochemicals: Many herbicides and fungicides contain a pyrimidine core. The herbicidal activity of this compound could be investigated.

  • Materials Science: Pyrimidine derivatives can be used as building blocks for functional materials, such as organic light-emitting diodes (OLEDs) or as ligands in coordination chemistry.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate care in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal information, the Safety Data Sheet (SDS) from the supplier should always be consulted.

Conclusion

This compound is a substituted pyrimidine with a defined chemical structure. While detailed experimental data and applications are not widely reported in publicly accessible literature, its structure suggests potential for further investigation in medicinal chemistry, agrochemicals, and materials science. This guide provides a foundational understanding based on its chemical identity and the established principles of pyrimidine chemistry, serving as a starting point for researchers interested in exploring this and related compounds.

References

  • PubChem. (n.d.). 2,4,6-trimethylpyrimidin-5-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Molport. (n.d.). 2,4,6-trimethylpyrimidin-5-ol. Retrieved from [Link]

Introduction: The Pyrimidine Core as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself.[1][2][3] It forms the structural basis for the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA.[1][2][3][4] Beyond its role in genetics, the pyrimidine ring is found in essential biomolecules like vitamin B1 (thiamine) and is a recurring motif in a vast number of therapeutic agents.[1][3][5] This prevalence in nature has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry—a molecular framework that is predisposed to interacting with biological targets with high affinity.[6][7] Consequently, pyrimidine derivatives have been extensively explored and developed, leading to a rich diversity of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4][8][9][10]

This guide provides a technical overview of the major biological activities of pyrimidine derivatives, delves into the structure-activity relationships that govern their function, and presents standardized protocols for their biological evaluation.

Section 1: Anticancer Activity of Pyrimidine Derivatives

The fight against cancer has been significantly advanced by the development of pyrimidine-based therapeutics. These compounds exert their anticancer effects through diverse mechanisms of action, primarily by interfering with the cellular machinery that cancer cells rely on for uncontrolled proliferation and survival.

Mechanism of Action: Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[11] The pyrimidine scaffold is an excellent bioisostere of the adenine ring of ATP, the primary energy currency for kinase-mediated phosphorylation.[12] This structural mimicry allows pyrimidine derivatives to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and blocking their function.[11][12] This inhibition can halt cell proliferation, induce programmed cell death (apoptosis), and suppress tumor growth.[11][13]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are crucial for regulating the cell cycle, and their hyperactivity leads to uncontrolled cell division.[13] Pyrimidine forms the core of potent CDK4/6 inhibitors like palbociclib and abemaciclib, which are used to treat hormone receptor-positive breast cancer by inducing G1 cell cycle arrest.[13]

  • Tyrosine Kinase (TK) Inhibitors: Many pyrimidine derivatives target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in non-small cell lung cancer.[14] Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, have shown significant inhibitory effects against various kinases, including EGFR, PDGFR, and CDK4/Cyclin D1.[15] The pyrazolo[3,4-d]pyrimidine core is another privileged scaffold for developing kinase inhibitors.[12]

CDK_Inhibition_Pathway cluster_G1 G1 Phase of Cell Cycle node_cdk CDK4/6-Cyclin D Complex node_rb Rb Protein node_cdk->node_rb Phosphorylates node_e2f E2F Transcription Factor node_rb->node_e2f Sequesters p_rb p_rb node_s_phase S-Phase Entry (DNA Replication) node_e2f->node_s_phase Promotes node_inhibitor Pyrimidine Derivative (e.g., Palbociclib) node_inhibitor->node_cdk Inhibits node_p_rb p-Rb (Inactive) MTT_Assay_Workflow node_seed 1. Seed Cells in 96-well plate node_treat 2. Add Pyrimidine Derivatives node_seed->node_treat node_incubate 3. Incubate (48-72h) node_treat->node_incubate node_mtt 4. Add MTT Reagent node_incubate->node_mtt node_solubilize 5. Solubilize Formazan node_mtt->node_solubilize node_read 6. Read Absorbance (570 nm) node_solubilize->node_read

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound. [16] Methodology:

  • Compound Preparation: Prepare a two-fold serial dilution of the pyrimidine derivatives in a 96-well microtiter plate using a suitable broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi). [16]2. Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Add the microbial inoculum to each well. Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Ampicillin). [8]Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Protocol: Antiviral Activity (Plaque Reduction Assay)

This assay measures the ability of a compound to inhibit the cytopathic effect of a virus, quantified by the reduction in the number of viral plaques. [17] Methodology:

  • Cell Monolayer: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., Herpes Simplex Virus, Influenza A) for 1-2 hours to allow for viral adsorption. [17]3. Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the pyrimidine derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 (50% effective concentration).

Protocol: In-Vitro Anti-inflammatory Activity (COX Inhibition Assay)

This assay determines the ability of a compound to inhibit COX-1 and COX-2 enzymes. [18][19] Methodology:

  • Enzyme Preparation: Use purified ovine COX-1 or human recombinant COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing a heme cofactor and an indicator like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), which changes color upon oxidation. [18]3. Inhibition: Pre-incubate the enzyme with various concentrations of the test pyrimidine derivative or a standard inhibitor (e.g., Celecoxib, Ibuprofen) for a short period.

  • Initiate Reaction: Start the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Measure Activity: Monitor the initial rate of TMPD oxidation by measuring the increase in absorbance at 610 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion and Future Perspectives

The pyrimidine scaffold is undeniably a cornerstone of modern medicinal chemistry, giving rise to a multitude of drugs that combat some of the most challenging human diseases. [1][4][5]Its inherent ability to interact with a diverse range of biological targets, from kinases and metabolic enzymes to viral polymerases, ensures its continued relevance in drug discovery. [6][14][20][21]The structure-activity relationship studies have shown that even minor substitutions on the pyrimidine ring can profoundly influence biological activity and target selectivity. [1][2][22] Future research will likely focus on the design of novel pyrimidine hybrids, which combine the pyrimidine core with other pharmacophores to achieve multi-target activity or enhanced potency. [13][20]The development of derivatives that can overcome drug resistance in cancer and infectious diseases remains a critical priority. As synthetic methodologies become more advanced and our understanding of disease biology deepens, the remarkable journey of the pyrimidine derivative in medicine is set to continue, promising new and more effective therapies for the future.

References

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Mohamed, M. S., Awad, S. M., & Sayed, A. I. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 15(3), 1882–1890. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. Retrieved February 12, 2026, from [Link]

  • Rada, B., & Holý, A. (1978). Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships. Chemotherapy, 24(5), 281–288. [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). SpringerLink. Retrieved February 12, 2026, from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Bentham Science. Retrieved February 12, 2026, from [Link]

  • Al-Ostath, A., Al-Assar, Z., Ghalia, M. A., El-Massry, A. M., El-Sayed, M.-E. A., & El-Hashash, M. A. (2023). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. ACS omega. Retrieved February 12, 2026, from [Link]

  • Li, P., Wang, Y., Zhang, Y., Wang, Y., Liu, Y., Zhang, T., Wang, B., & Zhang, L. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2879–2894. [Link]

  • RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Kumar, V., & Mahajan, M. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Retrieved February 12, 2026, from [Link]

  • Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023). GSC Online Press. Retrieved February 12, 2026, from [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (n.d.). Authorea. Retrieved February 12, 2026, from [Link]

  • Shelar, U. B., & Human, J. (2022). Review on Antimicrobial Activity of Pyrimidine. Journal of Current Pharma Research, 14(3), 33–40. Retrieved from [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (2017). Oriental Journal of Chemistry. Retrieved February 12, 2026, from [Link]

  • Shao, C., Wang, M., & Wang, S. (2021). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Archiv der Pharmazie, 354(1), e2000231. [Link]

  • Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. (2024). bioRxiv. Retrieved February 12, 2026, from [Link]

  • PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. (2013). PharmaTutor. Retrieved February 12, 2026, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). MDPI. Retrieved February 12, 2026, from [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2017). ProQuest. Retrieved February 12, 2026, from [Link]

  • Pyrimidine biosynthesis inhibitors and antiviral nucleoside analogues synergistically inhibit SARS-CoV-2 replication in vitro and in vivo. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Rashid, H. ur, Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6349–6375. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI. Retrieved February 12, 2026, from [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. Retrieved February 12, 2026, from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Online Press. Retrieved February 12, 2026, from [Link]

  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of derivative(9) and crizotinib (10). (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2016). Der Pharma Chemica. Retrieved February 12, 2026, from [Link]

  • Synthesis of Pyrimidine and Its Derivatives. (2025). YouTube. Retrieved February 12, 2026, from [Link]

  • Rowley, M., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future medicinal chemistry, 12(19), 1779–1791. [Link]

  • Synthesis, Characterization and Evaluation of some newer Pyrimidine derivatives as Anti-inflammatory Agents. (2014). ProQuest. Retrieved February 12, 2026, from [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., Yoo, K. H., Baek, D., & Oh, C.-H. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future medicinal chemistry, 11(18), 2427–2445. [Link]

  • Mohamed, M. S., Awad, S. M., & Sayed, A. I. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 15(3), 1882–1890. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Future Science. Retrieved February 12, 2026, from [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). MDPI. Retrieved February 12, 2026, from [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). MDPI. Retrieved February 12, 2026, from [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Growing Science. Retrieved February 12, 2026, from [Link]

  • Design and evaluation of novel pyrimidine-based nucleoside analogs as antivirals: Identification of MCH-1623 as a potent broad-Spectrum antiviral candidate. (2025). PubMed. Retrieved February 12, 2026, from [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Synthesis And Biological Evaluation of Novel Pyrimidine Derivatives As Anti-Inflammatory Agents. (2023). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Hoffmann, H.-H., Kunz, A., Simon, V. A., Palese, P., & Shaw, M. L. (2011). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. Cell host & microbe, 9(4), 304–315. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2,4,6-Trimethyl-5-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of 2,4,6-trimethyl-5-pyrimidinol, a heterocyclic organic compound with potential applications in pharmaceutical and agrochemical research.[1] Given the limited publicly available quantitative solubility data for this specific molecule, this document emphasizes the theoretical principles governing its solubility and provides detailed, field-proven experimental protocols for its determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems.

Introduction to this compound

Pyrimidines are a class of nitrogen-containing heterocyclic compounds that are of significant interest due to their wide range of biological activities, including anti-tubercular, anti-HIV, anti-microbial, and anti-inflammatory properties.[2] this compound is a substituted pyrimidine characterized by a pyrimidine core with three methyl groups at positions 2, 4, and 6, and a hydroxyl group at position 5. This structure suggests it is a solid at room temperature with the potential for hydrogen bonding, which influences its solubility in polar solvents.[1]

Physicochemical Properties (Predicted and Inferred)

A comprehensive understanding of a compound's physicochemical properties is crucial for predicting its solubility. While experimental data for this compound is scarce, we can infer some properties based on its structure and data from similar compounds like 2,4-dimethylpyrimidin-5-ol.[3][4]

PropertyPredicted/Inferred ValueSignificance for Solubility
Molecular Formula C7H10N2OIndicates a relatively small molecule.
Molecular Weight 138.17 g/mol Lower molecular weight can favor solubility.
Appearance White to light yellow solidPhysical state at ambient temperature.[5]
pKa ~7.28 (Predicted for 2,4-dimethylpyrimidin-5-ol)The hydroxyl group is weakly acidic, suggesting that solubility will be pH-dependent and will increase in basic solutions.[4]
logP (Octanol-Water Partition Coefficient) ~0.6 (Predicted for 2,4-dimethylpyrimidin-5-ol)A low logP value suggests a preference for hydrophilic (aqueous) environments over lipophilic (oily) ones.[3]
Hydrogen Bond Donors 1 (from the hydroxyl group)The ability to donate a hydrogen bond is a key factor for solubility in protic solvents.[3]
Hydrogen Bond Acceptors 3 (from the two nitrogen atoms and the oxygen atom)The ability to accept hydrogen bonds enhances solubility in protic solvents.[3]

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like".[6] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The overall polarity of this compound is a balance between its non-polar hydrocarbon regions (the three methyl groups) and its polar functional groups (the hydroxyl group and the nitrogen atoms in the pyrimidine ring).

The presence of the hydroxyl group and the nitrogen atoms allows this compound to engage in hydrogen bonding with protic solvents like water and alcohols. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This suggests good solubility in polar protic solvents.[1]

G cluster_solute This compound cluster_solvents Solvent Types solute C7H10N2O oh_group -OH (Donor/Acceptor) solute->oh_group Polar n_atoms N atoms (Acceptors) solute->n_atoms Polar methyl_groups Methyl Groups (Nonpolar) solute->methyl_groups Nonpolar polar_protic Polar Protic (e.g., Water, Methanol) oh_group->polar_protic Strong Interaction (H-Bonding) polar_aprotic Polar Aprotic (e.g., DMSO, DMF) oh_group->polar_aprotic Moderate Interaction (Dipole-Dipole) n_atoms->polar_protic Strong Interaction (H-Bonding) n_atoms->polar_aprotic Moderate Interaction (Dipole-Dipole) methyl_groups->polar_protic Unfavorable Interaction nonpolar Nonpolar (e.g., Hexane, Toluene) methyl_groups->nonpolar Favorable Interaction (van der Waals)

Predicted Solubility Profile

Based on the theoretical framework, the following solubility profile for this compound can be predicted:

  • High Solubility: Expected in polar protic solvents such as methanol, ethanol, and water (to a certain extent, and likely pH-dependent). One source indicates slight solubility in methanol.[5]

  • Moderate Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can act as hydrogen bond acceptors but not donors.

  • Low to Negligible Solubility: Expected in nonpolar solvents like hexane, toluene, and diethyl ether, as the polar functional groups will have unfavorable interactions with these solvents.

Experimental Determination of Solubility

Due to the lack of available data, experimental determination of the solubility of this compound is essential. The following section provides a detailed protocol for determining the equilibrium solubility of this compound in a range of solvents.

Equilibrium Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[7]

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, DMSO, DMF, hexane, toluene)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (usually the same solvent used for dissolution or the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.[8][9]

G start Start add_excess Add Excess Solid to Solvent start->add_excess equilibrate Equilibrate with Agitation (e.g., 24-48h at 25°C) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant (0.22 µm filter) settle->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze end End analyze->end

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the accurate quantification of organic compounds in solution.[7]

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (or other suitable stationary phase)

  • Autosampler

Method Parameters (Example):

  • Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid, depending on the compound's chromatographic behavior). The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound, which needs to be determined experimentally.

Calibration:

A calibration curve should be prepared by injecting known concentrations of this compound to establish the relationship between peak area and concentration.

pH-Dependent Solubility

Given the predicted pKa of the hydroxyl group, the solubility of this compound is expected to be influenced by pH. To investigate this, the equilibrium solubility experiment can be repeated using a series of buffered aqueous solutions at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).[10] This is particularly relevant for drug development, as the pH of the gastrointestinal tract varies.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or vapors.[11][13]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][12][13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11][13][14]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While quantitative data is limited, a theoretical understanding of its physicochemical properties allows for a reasoned prediction of its solubility behavior. The detailed experimental protocols provided herein offer a robust framework for researchers to determine the solubility of this compound in a variety of solvents and at different pH values. Such data is critical for the advancement of research and development in fields where this and similar pyrimidine derivatives show promise.

References

  • Baluja, S., et al. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online.
  • PubChem. (n.d.). 2,4-Dimethylpyrimidin-5-ol. Retrieved from [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Sigma-Aldrich. (2025).
  • Impactfactor. (2025).
  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine.
  • Dissolution Technologies. (2006). Analytical Method Selection for Drug Product Dissolution Testing.
  • Unknown. (n.d.).
  • Fisher Scientific. (2015).
  • ResearchGate. (2025).
  • ChemBK. (n.d.). 2,4,6-Trimethyl-pyrimidine-5-carboxylic acid methyl ester.
  • TCI Chemicals. (2025).
  • Thermo Fisher Scientific. (2010).
  • PubChem. (n.d.). Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-(2,4-dichlorophenylaminomethylene)-1,3-dimethyl-.
  • ChemicalBook. (n.d.). 5-Pyrimidinol, 2,4-dimethyl- (9CI).

Sources

thermal stability and degradation of 2,4,6-Trimethyl-5-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Profile and Degradation Kinetics of 2,4,6-Trimethyl-5-pyrimidinol

Executive Summary & Chemical Context

This compound (CAS: 71267-12-4) represents a distinct class of fully substituted hydroxypyrimidines. Unlike its liquid pyridine analog (2,4,6-trimethylpyridine or sym-collidine), this compound is a crystalline solid characterized by significant thermal resilience but specific oxidative vulnerabilities.

For drug development professionals, this molecule typically appears as a pathway intermediate, a functionalized scaffold for kinase inhibitors, or a degradation product of complex pyrimidine-based APIs. Its stability profile is governed by two competing structural factors:

  • Electronic Activation: The C5-hydroxyl group is strongly electron-donating, countering the natural electron deficiency of the pyrimidine ring, making it susceptible to oxidation.

  • Steric Shielding: The flanking methyl groups at positions C4 and C6 provide a "ortho-blocking" effect, similar to hindered phenols (e.g., BHT), which mitigates rapid oxidative degradation under ambient conditions.

Critical Quality Attributes (Predicted):

  • Appearance: White to off-white crystalline solid.

  • Melting Point: >160°C (Inferred from 2-bromo-4,6-dimethyl analogs).[1][2]

  • pKa: ~8.5–9.0 (Phenolic OH) and ~2.5 (Pyrimidine N).

Thermal Stability Profile

The thermal behavior of this compound is dominated by its extensive hydrogen-bonding network.

Thermogravimetric Analysis (TGA) Expectations

In a TGA experiment (10°C/min, N₂ atmosphere), the compound exhibits a classic "sublimation-degradation" competition.

  • Phase I (Ambient – 150°C): Negligible mass loss (<0.5%) if dry. Hygroscopicity is low due to the lipophilic methyl shell.

  • Phase II (160°C – 220°C): Onset of melting followed by rapid volatilization/sublimation.

  • Phase III (>250°C): Chemical decomposition (carbonization).

Scientist’s Note: If you observe mass loss before 120°C, do not assume instability. This is frequently due to occluded solvent (ethanol/methanol) from recrystallization steps, as the pyrimidine nitrogen can act as a solvate acceptor.

Differential Scanning Calorimetry (DSC)

A sharp endotherm should be observed corresponding to the melting point. A broad exotherm immediately following the melt indicates oxidative decomposition if the pan is not hermetically sealed (pinhole lid).

Degradation Mechanisms and Pathways

Understanding the degradation of this molecule requires analyzing the "push-pull" electronics of the ring.

Oxidative Degradation (Primary Risk)

The C5-OH group activates the ring. While the C4/C6 methyls block direct attack, they are themselves susceptible to radical abstraction (Benzylic-like oxidation).

  • Mechanism: Hydrogen atom abstraction from the C5-OH yields a phenoxyl-type radical. This radical can delocalize to the methyl groups, leading to the formation of hydroxymethyl species or aldehydes.

  • Product: 5-hydroxy-4,6-dimethyl-2-pyrimidinecarbaldehyde (Trace).

Hydrolytic Stability

The pyrimidine ring is remarkably stable to hydrolysis under neutral and moderate pH.

  • Acidic Conditions: The N1/N3 nitrogens protonate, stabilizing the ring against nucleophilic attack.

  • Extreme Basic Conditions (>1N NaOH, Heat): The "Rut Pathway" mechanism (common in pyrimidine catabolism) becomes relevant. Hydroxide attacks C2 or C4, potentially leading to ring cleavage and the release of urea derivatives, though the methyl groups significantly retard this reaction.

Photolytic Degradation

Pyrimidines absorb strongly in the UV region (250–280 nm). The 5-OH bathochromically shifts this absorption.

  • Risk: UV exposure in solution can drive the formation of dimers (cyclobutane pyrimidine dimers), although the steric bulk of the methyl groups makes this kinetically unfavorable compared to uracil.

Visualizing the Degradation Logic

DegradationPathway Parent This compound (Stable Solid) Stress_Ox Oxidative Stress (Peroxide/Air + Heat) Parent->Stress_Ox Stress_Hydro Hydrolytic Stress (Extreme pH) Parent->Stress_Hydro Stress_Photo Photolytic Stress (UV Light) Parent->Stress_Photo Radical Phenoxyl Radical Intermediate Stress_Ox->Radical -H abstraction RingOpen Degradant B: Ring Cleavage (Urea derivs) Stress_Hydro->RingOpen Nucleophilic attack at C2/C4 Dimer Degradant C: Pyrimidine Dimers (Trace) Stress_Photo->Dimer [2+2] Cycloaddition Aldehyde Degradant A: Hydroxymethyl/Aldehyde deriv. Radical->Aldehyde O2 attack on Methyl

Figure 1: Decision tree for degradation pathways. Note that oxidative modification of the methyl groups is the most probable pathway under aerobic stress.

Analytical Methodologies

To validate stability, a self-validating HPLC method is required. The high polarity of the 5-OH group necessitates careful column selection to prevent peak tailing.

Recommended Method Parameters (HPLC-UV):

ParameterSpecificationRationale
Column C18 with Polar Embedding (e.g., Waters XBridge Shield RP18)Prevents pore dewetting and reduces silanol interaction with the basic pyrimidine nitrogen.
Mobile Phase A 10mM Ammonium Acetate (pH 6.5)Buffering is critical. pH 6.5 keeps the molecule neutral (between pKa of N and OH).
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 60% B over 15 minThe compound is moderately polar; high %B is not needed for elution but cleans the column.
Detection UV @ 275 nmMaximize signal-to-noise ratio based on the phenolic shift.

Experimental Protocols: Forced Degradation

Do not rely on literature values alone. Perform this stress testing to establish the specific stability profile for your batch/synthesis route.

Protocol 1: Oxidative Stress (The Critical Test)
  • Preparation: Dissolve 10 mg of this compound in 10 mL of Acetonitrile:Water (50:50).

  • Stressing: Add 1 mL of 30%

    
    .
    
  • Incubation: Heat at 60°C for 4 hours.

  • Quenching: Crucial Step. Quench with 10% Sodium Metabisulfite solution before injection to prevent on-column oxidation of the stationary phase or artifact formation.

  • Analysis: Inject on HPLC. Look for peaks eluting before the main peak (more polar N-oxides or hydroxylated species).

Protocol 2: Hydrolytic Stress (Acid/Base)
  • Preparation: Dissolve 10 mg in 5 mL diluent.

  • Acid: Add 5 mL 1N HCl. Reflux at 80°C for 6 hours.

  • Base: Add 5 mL 1N NaOH. Reflux at 80°C for 6 hours.

  • Neutralization: Neutralize exactly to pH 7.0 before analysis to avoid peak splitting due to ionization states.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation Stress Apply Stress (Ox/Acid/Base/Heat) Sample->Stress Quench Quench/Neutralize (Crit: Metabisulfite for H2O2) Stress->Quench HPLC HPLC-UV/MS (Polar Embedded C18) Quench->HPLC Data Data Analysis (Mass Balance Check) HPLC->Data

Figure 2: Standardized workflow for forced degradation studies ensuring artifact-free data generation.

Handling and Storage Recommendations

Based on the chemical structure and degradation risks:

  • Storage: Store in amber glass (light protection) at 2-8°C. While thermally stable, cold storage minimizes slow oxidative drift.

  • Headspace: Flush containers with Argon or Nitrogen. The electron-rich ring is a slow scavenger of atmospheric oxygen.

  • Solvents: Avoid storing solutions in acetone or aldehydes, as the 5-OH group can catalyze or participate in condensation reactions over long periods.

References

  • PubChem. (2023). Compound Summary: 2,4,6-Trimethylpyrimidin-5-ol (CAS 71267-12-4).[3] National Library of Medicine. [Link]

  • Preißinger, M., & Brüggemann, D. (2015).[4] Thermal Stability of Hexamethyldisiloxane (MM) for High-Temperature Organic Rankine Cycle (ORC). Energies.[5] (Cited for methodology on thermal degradation kinetics of methylated structures). [Link]

  • Van Kuilenburg, A. B. P., et al. (2004).[6] Pyrimidine degradation defects and severe 5-fluorouracil toxicity.[6] Nucleosides, Nucleotides & Nucleic Acids.[6][7] (Cited for pyrimidine ring cleavage mechanisms/Rut pathway).[8] [Link]

  • Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. PMC. (Cited for synthesis and melting point comparisons of structural analogs).[9] [Link]

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2,4,6-Trimethyl-5-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It synthesizes physicochemical data, synthetic methodologies, and structural analysis into a cohesive monograph.

Introduction & Significance

2,4,6-Trimethyl-5-pyrimidinol (CAS: 71267-12-4) represents a specialized scaffold in heterocyclic chemistry, distinct from its pyridine analogs due to the unique electronic properties of the 1,3-diazine ring. Unlike the more common 2- or 4-hydroxypyrimidines, which exist predominantly as lactam tautomers (pyrimidinones), the 5-hydroxy isomer retains significant phenolic character. This structural feature makes it a valuable fragment in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., FGFR4) and as a lipophilic antioxidant core that mimics


-tocopherol's phenolic moiety while offering distinct solubility profiles.

Physicochemical Core Data

The following data establishes the baseline identity of the compound. All molecular weights are calculated based on IUPAC standard atomic weights.

Table 1: Fundamental Chemical Properties
PropertyValueNotes
IUPAC Name 2,4,6-Trimethylpyrimidin-5-olAlternate: 5-Hydroxy-2,4,6-trimethylpyrimidine
CAS Registry Number 71267-12-4
Molecular Formula

Exact Mass 138.0793 DaMonoisotopic mass
Molecular Weight 138.17 g/mol Average weight
Physical State SolidTypically off-white to pale yellow crystalline powder
Solubility DMSO, Methanol, EthanolLimited solubility in non-polar hydrocarbons
pKa (Predicted)

7.5 (OH),

3.5 (N-H

)
The methyl groups exert a +I (inductive) effect, rendering the hydroxyl proton less acidic than unsubstituted 5-pyrimidinol (

).[1]
Structural Tautomerism Analysis

A critical distinction in pyrimidine chemistry is the tautomeric behavior of hydroxyl substituents.

  • 2- and 4-Hydroxypyrimidines: Favor the oxo (lactam) form due to favorable amide resonance stabilization (NH-CO).

  • 5-Hydroxypyrimidines: The 5-position is not conjugated to the ring nitrogens in a way that supports a stable keto form without disrupting the aromatic

    
    -system. Therefore, This compound exists predominantly as the enol (hydroxyl) tautomer , behaving chemically as an electron-deficient phenol.
    

Synthetic Methodology

The synthesis of this compound follows a convergent heterocyclic condensation strategy. The most robust pathway involves the cyclocondensation of an amidine with a


-diketone derivative.
Protocol: Cyclocondensation Route

Reaction Logic: The synthesis utilizes the nucleophilic potential of acetamidine to attack the electrophilic carbonyls of a 3-substituted pentanedione. The presence of the 3-hydroxy (or 3-acyloxy) group is critical for installing the oxygen at the 5-position directly during ring formation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Component A: Acetamidine hydrochloride (1.2 eq).

    • Component B: 3-Acetoxy-2,4-pentanedione (1.0 eq). Note: 3-Chloro-2,4-pentanedione can be used, but requires a subsequent hydrolysis step.

    • Base: Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe) (2.5 eq).

    • Solvent: Anhydrous Ethanol.

  • Execution:

    • Dissolve acetamidine HCl in ethanolic NaOEt to liberate the free base. Filter off NaCl precipitate if necessary.

    • Add 3-acetoxy-2,4-pentanedione dropwise to the amidine solution at

      
       to control the exotherm.
      
    • Heat the mixture to reflux for 4–6 hours. The base facilitates both the condensation and the deprotection of the acetoxy group in situ.

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with dilute HCl to

      
       to precipitate the product.
      
    • Recrystallize from Ethanol/Water or Acetone to yield this compound.

Visualization of Synthesis Pathway

The following diagram illustrates the condensation logic and the resulting substitution pattern.

Synthesis Acetamidine Acetamidine (C2 Source) Intermediate Dihydropyrimidine Intermediate Acetamidine->Intermediate + NaOEt/EtOH Cyclization Diketone 3-Acetoxy-2,4-pentanedione (C4, C5, C6 Source) Diketone->Intermediate Product This compound (Target) Intermediate->Product - H2O - AcOH (Hydrolysis) caption Figure 1: Convergent synthesis via amidine-diketone condensation.

Analytical Characterization

Identification of this compound relies on distinguishing the symmetry of the methyl groups.

Nuclear Magnetic Resonance (NMR)[2][3][4][5][6][7]
  • 
     NMR (Predicted in 
    
    
    
    or
    
    
    ):
    • 
       ~2.45 ppm (s, 6H):  Methyl groups at positions 4 and 6.[2] These are chemically equivalent due to the plane of symmetry.
      
    • 
       ~2.55 ppm (s, 3H):  Methyl group at position 2. Typically slightly downfield from the 4,6-methyls due to the flanking nitrogens.
      
    • 
       ~9.0–10.0 ppm (s, 1H, br):  Hydroxyl proton (
      
      
      
      ). Chemical shift is highly concentration- and solvent-dependent.
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization).

  • Observed Ion:

    
    .
    
  • Fragmentation Pattern: Loss of methyl radicals or CO is common in high-energy collision dissociation (HCD).

Applications in Drug Discovery

The this compound scaffold serves as a versatile "privileged structure" in medicinal chemistry:

  • Kinase Inhibition (FGFR4): Recent studies utilize aminopyrimidinol derivatives as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[3] The 5-hydroxyl group often acts as a hydrogen bond donor/acceptor within the ATP-binding pocket, while the methyl groups provide hydrophobic contacts and enforce specific conformational constraints that improve selectivity over other FGFR isoforms [1].

  • Antioxidant Mimetics: Structurally analogous to the chroman head of Vitamin E, the electron-rich pyrimidinol core can scavenge peroxyl radicals. The nitrogen atoms in the ring modulate the redox potential, potentially offering better oxidative stability than pure carbocyclic phenols.

  • Fragment-Based Drug Design (FBDD): With a molecular weight of 138 Da and high solubility, it is an ideal "fragment" for screening libraries. It offers vectors for growth at the hydroxyl oxygen (via etherification) to probe adjacent hydrophobic pockets in target proteins.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[4]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at

    
    . The electron-rich nature of the phenol makes it susceptible to slow oxidation over time if exposed to air and light.
    
  • Handling: Use standard PPE. Avoid inhalation of dust.

References
  • Kim, S. et al. "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Link

  • PubChem Compound Summary for CID 135402276.[5] "5,6-dimethyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one."[5] National Center for Biotechnology Information. Link

  • ChemicalBook. "2,4,6-Trimethylpyrimidin-5-ol Product Description and CAS Data."[6] Link

Sources

The Enigmatic Reactivity of the 5-Hydroxyl Group in Pyrimidinols: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of 5-Pyrimidinols

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its presence in the nucleobases of DNA and RNA.[1][2][3][4] Among the various substituted pyrimidines, 5-pyrimidinols hold a unique position. The hydroxyl group at the C5 position, unlike its counterparts at C2, C4, or C6, is not part of the amidic or vinylic systems that typically dominate pyrimidine chemistry. This distinction imparts a unique reactivity profile to the 5-hydroxyl group, making it a critical handle for molecular derivatization in the quest for novel drug candidates.[1][2][3][5] This guide provides an in-depth exploration of the chemical behavior of the hydroxyl group in 5-pyrimidinols, offering researchers and drug development professionals a comprehensive understanding of its reactivity and synthetic utility.

The Crucial Role of Tautomerism in 5-Pyrimidinol Reactivity

A fundamental concept governing the reactivity of hydroxypyrimidines is tautomerism, the ready interconversion of structural isomers.[6] While 2-, 4-, and 6-hydroxypyrimidines exist in equilibrium with their more stable keto tautomers (pyrimidinones), 5-hydroxypyrimidine predominantly exists in the enol (hydroxyl) form.[7][8][9] This is because tautomerization to a keto form at the 5-position would disrupt the aromaticity of the pyrimidine ring, a energetically unfavorable process.

This inherent preference for the hydroxyl tautomer is a key determinant of the reactivity of 5-pyrimidinols. It means that the oxygen atom retains its lone pair electrons, making it a potent nucleophile and a site for various chemical modifications.

Tautomerism 5_enol 5-Hydroxypyrimidine (Enol Form - Favored) 5_keto Pyrimidine-5-one (Keto Form - Disfavored) 5_enol->5_keto Tautomerization 4_enol 4-Hydroxypyrimidine (Enol Form - Minor) 4_keto Pyrimidin-4-one (Keto Form - Major) 4_enol->4_keto Tautomerization

Figure 1: Tautomeric equilibria of 5-hydroxypyrimidine versus 4-hydroxypyrimidine, highlighting the favored enol form in the former.

O-Alkylation and O-Acylation: Leveraging the Nucleophilic Oxygen

The nucleophilic nature of the 5-hydroxyl group makes it readily susceptible to O-alkylation and O-acylation reactions. These transformations are fundamental for introducing a wide variety of substituents, thereby modulating the physicochemical and pharmacological properties of the parent molecule.

O-Alkylation: Synthesis of 5-Alkoxypyrimidines

The conversion of a 5-hydroxyl group to an alkoxy group is a common and synthetically valuable transformation. This is typically achieved via a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base to form a more potent nucleophile, the pyrimidin-5-olate anion, which then undergoes nucleophilic substitution with an alkyl halide.

Experimental Protocol: Synthesis of 4,6-dichloro-5-methoxypyrimidine

A robust method for the synthesis of 4,6-dichloro-5-methoxypyrimidine from 5-methoxypyrimidine-4,6-diol illustrates the reactivity of a pre-existing methoxy group's influence, though the initial step would involve the methylation of the diol.[10] A general protocol for O-methylation is as follows:

  • Deprotonation: To a solution of the 5-hydroxypyrimidine derivative in a suitable aprotic solvent (e.g., DMF, THF), add a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C.

  • Alkylation: After stirring for a short period to ensure complete deprotonation, add the alkylating agent (e.g., methyl iodide, benzyl bromide) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.[10][11][12]

Parameter Condition Rationale
Base NaH, K2CO3, Cs2CO3Stronger bases favor the formation of the more nucleophilic phenoxide-like anion. Cesium carbonate can sometimes offer improved yields due to the "cesium effect".
Solvent DMF, THF, AcetonitrileAprotic polar solvents are preferred to solvate the cation without interfering with the nucleophile.
Alkylating Agent Alkyl iodides > bromides > chloridesThe reactivity of the leaving group influences the reaction rate.
Temperature 0 °C to room temperatureInitial cooling helps to control the exothermic deprotonation step.

Table 1: Key parameters for the O-alkylation of 5-pyrimidinols.

O-Acylation: Formation of Ester Derivatives

The 5-hydroxyl group can be readily acylated to form the corresponding esters. This reaction is often employed to install protecting groups or to create prodrugs where the ester linkage can be cleaved in vivo to release the active 5-pyrimidinol. The acylation is typically carried out using an acyl halide or anhydride in the presence of a base.

Experimental Protocol: General O-Acylation of a 5-Hydroxypyrimidine

  • Reactant Mixture: Dissolve the 5-hydroxypyrimidine in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • Base Addition: Add a tertiary amine base like triethylamine (TEA) or pyridine to act as a scavenger for the generated acid.

  • Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to proceed at room temperature until the starting material is consumed.

  • Purification: Upon completion, the reaction is worked up by washing with aqueous solutions to remove the base and any unreacted acylating agent, followed by drying and purification of the ester product.[13]

Acylation_Workflow start 5-Hydroxypyrimidine dissolve Dissolve in DCM/Pyridine start->dissolve add_base Add Triethylamine/Pyridine dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acyl Halide/Anhydride cool->add_acyl react Stir at Room Temperature add_acyl->react workup Aqueous Workup react->workup purify Purification workup->purify product 5-Acyloxypyrimidine purify->product

Figure 2: A generalized workflow for the O-acylation of 5-pyrimidinols.

Influence of the 5-Hydroxyl Group on Ring Reactivity

The electronic properties of the 5-hydroxyl group significantly influence the reactivity of the pyrimidine ring towards both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution

The pyrimidine ring is generally considered electron-deficient and therefore deactivated towards electrophilic aromatic substitution.[14] However, the 5-hydroxyl group, being an electron-donating group through resonance, can activate the ring towards electrophilic attack, particularly at the C6 position. The lone pairs on the oxygen atom can be delocalized into the ring, increasing the electron density and making it more susceptible to electrophiles.

Despite this activation, harsh reaction conditions are often still required for electrophilic substitution on the pyrimidine ring.[15][16] Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. The regioselectivity is dictated by the directing effect of the hydroxyl group and the inherent reactivity of the pyrimidine ring positions.

Figure 3: The activating effect of the 5-hydroxyl group directs electrophilic substitution to the C6 position.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r_), particularly when a good leaving group is present at the C2, C4, or C6 positions.[17][18][19] The 5-hydroxyl group, being electron-donating, generally deactivates the ring towards nucleophilic attack. However, its presence can influence the regioselectivity of substitution when other activating groups are present.

For instance, in a dihalopyrimidine, the presence of a 5-alkoxy group can influence which halogen is more readily displaced by a nucleophile. The interplay of electronic and steric effects determines the final outcome of the reaction.[20]

Conclusion and Future Perspectives

The hydroxyl group in 5-pyrimidinols presents a versatile and strategically important functional group for the synthesis of novel pyrimidine-based compounds. Its predominantly enolic character underpins its nucleophilicity, allowing for straightforward O-alkylation and O-acylation reactions. Furthermore, its electronic influence on the pyrimidine ring, activating it towards electrophilic attack and modulating its susceptibility to nucleophilic substitution, provides a rich chemical landscape for exploration.

A thorough understanding of the principles outlined in this guide is paramount for researchers in drug discovery and medicinal chemistry. By harnessing the unique reactivity of the 5-hydroxyl group, scientists can continue to develop innovative pyrimidine derivatives with enhanced therapeutic potential. The continued investigation into novel catalytic systems and reaction methodologies will undoubtedly further expand the synthetic toolbox for modifying this important class of heterocyclic compounds.

References

  • 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2. ChemicalBook.
  • Preparation method of 2,4-dichloro-5-methoxypyrimidine.
  • 2,4-Dichloro-5-methoxypyrimidine synthesis. ChemicalBook.
  • Protecting Group Strategies for the Synthesis of 5-Methoxy-2-methylthiopyrimidine: Applic
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory.
  • Preparation method of 5-methoxyl-4,6-dichloro pyrimidine.
  • Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxid
  • Significance and Biological Importance of Pyrimidine in the Microbial World. PMC.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
  • New light on tautomerism of purines and pyrimidines and its biological and genetic implic
  • A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds.
  • Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society (Resumed) (RSC Publishing).
  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic (RSC Publishing).
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • Pyrimidines. Part XIII. Electrophilic substitution at position 6 and a synthesis of divicine (2,4-diamino-5,6-dihydroxypyrimidine). Journal of the Chemical Society (Resumed) (RSC Publishing).
  • Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer. Semantic Scholar.
  • Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines. RSC Publishing.
  • Nucleophilic substitution reactions.
  • REACTIONS WITH ELECTROPHILES.
  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing).
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu
  • Tautomerism characteristics of 4-pyrimidone. ChemicalBook.
  • Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. PubMed.
  • Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. PMC - NIH.
  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. NIH.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • (PDF) Electrophilic Substitution In Azines.
  • Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. PubMed.
  • 1.31: Electrophilic Substitution. Chemistry LibreTexts.
  • Reactivity of substituted Pyrimidines with Some Nucleophiles. JOCPR.
  • Electrophilic substitution reactions of 3-{2-(2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}indolin-2-ones (E or Z)-3.
  • Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides.
  • Organophotocatalytic site-selective C–H-alkyl
  • Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetriz
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). PMC.
  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. MDPI.
  • Tautomer. Wikipedia.
  • Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI.
  • How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers.
  • Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remedi
  • REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDI
  • Mechanisms of Soft and Hard Electrophile Toxicities. PMC - NIH.
  • Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society (Resumed) (RSC Publishing).
  • Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.
  • Desferrioxamine inhibition of the hydroxyl radical-like reactivity of peroxynitrite: role of the hydroxamic groups. PubMed.

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2,4,6-Trimethyl-5-pyrimidinol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the synthetic utility of 2,4,6-trimethyl-5-pyrimidinol, a versatile heterocyclic building block. While direct literature on this specific molecule is emerging, this guide consolidates established principles of pyrimidine chemistry and leverages data from closely related analogs to present its significant potential in organic synthesis, particularly in the realm of medicinal chemistry and drug development. We will explore its synthesis, key reactions, and provide detailed protocols for its application as a synthetic intermediate.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine nucleus is a cornerstone in the design of therapeutic agents due to its presence in nucleobases and its ability to act as a versatile scaffold for a diverse range of biological activities.[1] The strategic functionalization of the pyrimidine ring can lead to compounds with potent pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities.[1] this compound, with its unique substitution pattern, offers a valuable platform for the synthesis of novel compounds with potential therapeutic applications. The hydroxyl group at the 5-position serves as a key functional handle for further molecular elaboration, while the methyl groups influence the molecule's solubility and steric interactions.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Below is a table summarizing its key properties, with spectroscopic data predicted based on the analysis of structurally similar compounds.

PropertyValueSource/Basis
Molecular FormulaC₇H₁₀N₂O-
Molecular Weight138.17 g/mol -
AppearanceOff-white to pale yellow solid (Predicted)Analogy to other pyrimidinols
Melting PointNot available-
SolubilitySoluble in polar organic solvents (e.g., MeOH, EtOH, DMSO, DMF)Analogy to other pyrimidinols
Predicted Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆)δ (ppm): 9.5-10.5 (s, 1H, OH), 2.3-2.5 (s, 6H, 4,6-CH₃), 2.2-2.3 (s, 3H, 2-CH₃)Based on similar substituted pyrimidines
¹³C NMR (125 MHz, DMSO-d₆)δ (ppm): 160-165 (C4, C6), 155-160 (C2), 130-135 (C5), 20-25 (4,6-CH₃), 15-20 (2-CH₃)Based on similar substituted pyrimidines
IR (KBr, cm⁻¹)ν: 3400-3200 (O-H stretch), 2950-2850 (C-H stretch), 1600-1550 (C=N, C=C stretch)General functional group regions
Mass Spectrometry (EI)m/z (%): 138 (M⁺), 123, 95, 67Fragmentation of methyl and CO groups

Synthesis of this compound

While a specific, optimized synthesis for this compound is not extensively documented, a plausible and efficient route can be designed based on established pyrimidine syntheses.[2] The most common approach involves the condensation of a 1,3-dicarbonyl compound with an amidine.

Proposed Synthetic Pathway:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product acetylacetone 3-Methyl-2,4-pentanedione condensation Cyclocondensation acetylacetone->condensation 1,3-Dicarbonyl Component acetamidine Acetamidine acetamidine->condensation Amidine Component pyrimidinol This compound condensation->pyrimidinol Formation of Pyrimidine Ring

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

Materials:

  • 3-Methyl-2,4-pentanedione

  • Acetamidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add acetamidine hydrochloride (1.0 equivalent). Stir the mixture for 15-20 minutes at room temperature to form the free base of acetamidine.

  • Add 3-methyl-2,4-pentanedione (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in a minimum amount of water and neutralize with dilute hydrochloric acid to a pH of approximately 7.

  • The product, this compound, is expected to precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold diethyl ether.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure pyrimidinol.

Applications in Organic Synthesis

The synthetic utility of this compound lies in the reactivity of its hydroxyl group and the pyrimidine core. The hydroxyl group can be functionalized to introduce a variety of substituents or converted into a leaving group for cross-coupling reactions.

O-Alkylation and O-Arylation Reactions

The hydroxyl group of the pyrimidinol can be readily alkylated or arylated to form ethers, which are common motifs in pharmacologically active molecules.[3]

General Workflow for O-Alkylation:

G pyrimidinol This compound base Base (e.g., K₂CO₃, NaH) pyrimidinol->base Deprotonation product 5-Alkoxy-2,4,6-trimethylpyrimidine base->product alkyl_halide Alkyl Halide (R-X) alkyl_halide->product Nucleophilic Substitution

Caption: General workflow for O-alkylation of the pyrimidinol.

Protocol: Synthesis of 5-(Benzyloxy)-2,4,6-trimethylpyrimidine (Analogous Protocol)

This protocol is adapted from a similar transformation of a related pyrimidinol.[3]

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired ether.

Conversion to Pyrimidyl Tosylate for Cross-Coupling Reactions

The hydroxyl group can be converted to a tosylate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[4] This allows for the formation of C-C bonds at the 5-position of the pyrimidine ring.

Protocol: Synthesis of 2,4,6-Trimethylpyrimidin-5-yl Tosylate (Analogous Protocol)

This protocol is based on the tosylation of similar 4-pyrimidinols.[4]

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude tosylate can be purified by flash chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling of the Pyrimidyl Tosylate

The synthesized pyrimidyl tosylate can be used in Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents at the 5-position.

Protocol: Synthesis of 5-Phenyl-2,4,6-trimethylpyrimidine (Analogous Protocol)

This protocol is a general procedure for the Suzuki-Miyaura coupling of pyrimidyl tosylates.[4]

Materials:

  • 2,4,6-Trimethylpyrimidin-5-yl tosylate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • In a Schlenk tube, combine 2,4,6-trimethylpyrimidin-5-yl tosylate (1.0 equivalent), phenylboronic acid (1.5 equivalents), potassium carbonate (3.0 equivalents), palladium(II) acetate (5 mol%), and triphenylphosphine (10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to obtain the 5-arylpyrimidine product.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its straightforward, proposed synthesis and the reactivity of its hydroxyl group allow for a wide range of functionalizations. The protocols provided, based on well-established chemistry of analogous compounds, demonstrate its potential for creating diverse molecular architectures, particularly in the context of drug discovery and development. As research in this area progresses, the applications of this and similar pyrimidinol derivatives are expected to expand significantly.

References

  • CN107602487B - 2,4,5-triamino-6-hydroxypyrimidine formate, preparation method and application - Google Patents. (n.d.).
  • CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents. (n.d.).
  • EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents. (n.d.).
  • US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google Patents. (n.d.).
  • Vidal, M., García-Arriagada, M., Rezende, M. C., & Domínguez, M. (2016). Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives. Synthesis, 48(24), 4246–4252. Retrieved from [Link]

  • 2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents. (n.d.).
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. Retrieved from [Link]

  • Kim, H. Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 843-856. Retrieved from [Link]

  • Erkin, A. V., & Krutikov, V. I. (2010). Synthesis of 2,4,6(1H,3H,5H)-pyrimidinetrione-5-carboxaldehyde. Russian Journal of General Chemistry, 80(3), 543-544. Retrieved from [Link]

  • Synthesis of a New 2,4,6(1Н,3Н,5Н)Pyrimidinetrione Derivatives. (2020). Pharmacia, 67(4), 281-290. Retrieved from [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols: 2,4,6-Trimethyl-5-pyrimidinol as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrimidine Core in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including essential components of DNA and RNA.[1][2] Its inherent drug-like properties and the capacity for chemical modification at multiple positions make it a privileged structure in the design of novel therapeutics.[1] Among the diverse array of pyrimidine derivatives, 2,4,6-trimethyl-5-pyrimidinol (also known as 2,4,6-trimethyl-5-hydroxypyrimidine) emerges as a particularly valuable precursor for the synthesis of targeted pharmaceutical agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this versatile intermediate, with a focus on the synthesis of potent and selective kinase inhibitors.

The strategic placement of methyl groups at the 2, 4, and 6 positions of the pyrimidine ring, combined with the reactive hydroxyl group at the 5-position, offers a unique combination of steric and electronic properties. These features can be exploited to achieve specific interactions with biological targets and to fine-tune the pharmacokinetic profile of the resulting drug candidates. This guide will delve into the synthetic utility of this compound, providing detailed protocols for its derivatization and highlighting its potential in the development of next-generation targeted therapies.

Physicochemical Properties and Handling

PropertyInferred Value/InformationSource (Analogous Compounds)
CAS Number 71267-12-4[1]
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1]
Appearance Likely a solid at room temperature[1]
Solubility The hydroxyl group suggests potential solubility in polar organic solvents.[1]

General Safety and Handling Precautions (based on related pyrimidine compounds):

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its derivatives.[3][4]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][4]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[3] Wash hands thoroughly after handling.[3][4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][3]

Application in Pharmaceutical Synthesis: A Case Study in FGFR4 Inhibitor Development

Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical target in oncology, particularly in hepatocellular carcinoma (HCC), where its aberrant activation is a known driver of tumor progression.[5][6] Selective inhibition of FGFR4 presents a promising therapeutic strategy.[5][6] The pyrimidine core is a key feature in several potent and selective FGFR4 inhibitors.[5][7]

While direct synthesis of a pharmaceutical from this compound is not explicitly detailed in the available literature, we can extrapolate a robust synthetic protocol based on the successful synthesis of structurally similar 2-amino-4,6-dimethylpyrimidin-5-ol derivatives that have demonstrated potent and selective FGFR4 inhibition.[7][8] The following sections outline a proposed synthetic workflow.

Experimental Workflow for the Synthesis of a Putative FGFR4 Inhibitor

This workflow outlines the key synthetic transformations to convert this compound into a hypothetical, yet plausible, selective FGFR4 inhibitor.

G cluster_0 Core Modification cluster_1 Side Chain Attachment cluster_2 Final Derivatization A This compound B Bromination A->B C 2-Bromo-4,6-dimethyl-5-pyrimidinol Derivative B->C D Coupling Reaction C->D E Functionalized Intermediate D->E F Amination E->F G Final Product (FGFR4 Inhibitor) F->G

Caption: Synthetic workflow for a putative FGFR4 inhibitor.

Protocol 1: Bromination of this compound

Causality: Bromination at the 2-position of the pyrimidine ring is a key strategic step. The bromine atom serves as an excellent leaving group, facilitating subsequent nucleophilic substitution reactions for the introduction of various side chains, which are crucial for binding to the kinase hinge region of FGFR4.[7][8]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) or a similar brominating agent

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in anhydrous THF, add N-bromosuccinimide portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the brominated intermediate.

Protocol 2: Suzuki Coupling for Side Chain Introduction

Causality: The Suzuki coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. In this context, it allows for the introduction of a substituted aryl or heteroaryl moiety, which is designed to occupy the hydrophobic pocket of the FGFR4 active site, thereby enhancing potency and selectivity.[9]

Materials:

  • Brominated this compound intermediate

  • Appropriate boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., sodium carbonate)

  • Solvent system (e.g., toluene/ethanol/water)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel, add the brominated pyrimidinol intermediate, the desired boronic acid, palladium catalyst, and base.

  • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the coupled product.

Biological Context: Targeting the FGFR4 Signaling Pathway in Cancer

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway plays a pivotal role in various cellular processes, including proliferation, differentiation, and migration.[5][10] Dysregulation of this pathway, particularly through amplification or mutation of FGFR4, is a known oncogenic driver in several cancers, most notably hepatocellular carcinoma.[5][6]

FGFR4 Signaling Cascade:

  • Ligand Binding: The pathway is activated by the binding of its specific ligand, FGF19, to the extracellular domain of FGFR4.[5]

  • Dimerization and Autophosphorylation: Ligand binding induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain.[5]

  • Downstream Signaling Activation: The phosphorylated tyrosine residues serve as docking sites for various signaling proteins, leading to the activation of downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[11]

  • Cellular Response: Activation of these pathways ultimately promotes cell proliferation, survival, and inhibits apoptosis, contributing to tumor growth and progression.[6][11]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binding & Dimerization RAS RAS FGFR4->RAS Activation PI3K PI3K FGFR4->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis

Caption: Simplified FGFR4 signaling pathway.

Selective FGFR4 inhibitors synthesized from precursors like this compound are designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its autophosphorylation and thereby blocking the downstream signaling cascade.[5] This targeted inhibition leads to the suppression of tumor cell proliferation and the induction of apoptosis.[6]

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern provides a solid foundation for the development of targeted therapies, particularly in the realm of kinase inhibitors. The protocols and workflows outlined in this document, derived from established synthetic routes for analogous compounds, provide a practical guide for researchers to explore the full potential of this precursor.

Future research in this area should focus on the synthesis and evaluation of a diverse library of compounds derived from this compound to establish comprehensive structure-activity relationships. Furthermore, a thorough investigation into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these novel derivatives will be crucial for their advancement as viable drug candidates. The continued exploration of the synthetic utility of substituted pyrimidinols will undoubtedly contribute to the discovery of new and effective treatments for a range of diseases.

References

  • Google Patents. (n.d.). Method for the production of 5-nitroso-2,4,6-triaminopyrimidine.
  • Lee, K., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 235, 114283.
  • Nature Communications. (2022). Transition-metal-free synthesis of pyrimidines from lignin β-O-4 segments via a one-pot multi-component reaction. mediaTUM. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 5-HYDROXYTHIENO[2,3-d]PYRIMIDIN-6(5H)-ONE DERIVATIVES BY THE REACTION OF 2-(4-CHLOROPYRIMIDIN-5- YL). Retrieved from [Link]

  • PubMed Central (PMC). (2022, March 17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidine intermediates 5a–l. Reagents and conditions:. Retrieved from [Link]

  • Taylor & Francis Online. (2024, April 24). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Retrieved from [Link]

  • Targeted Oncology. (n.d.). The Development of FGFR Inhibitors. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Crucial Role of Pyrimidine Intermediates in Drug Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. Retrieved from [Link]

  • Thieme. (n.d.). Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Retrieved from [Link]

  • eScholarship.org. (2019, March 1). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Mechanism of action of FGFR inhibitors and FGFR signaling pathway:. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antibacterial activity of 11,12-cyclic carbonate 4″-O-aralkylacetylhydrazineacyl azithromycin derivatives. Retrieved from [Link]

  • (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • PubMed. (2017, June 1). Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Retrieved from [Link]

Sources

laboratory synthesis protocol for 2,4,6-Trimethyl-5-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2,4,6-Trimethyl-5-pyrimidinol (also known as 5-hydroxy-2,4,6-trimethylpyrimidine).[1] This compound is a critical intermediate in the synthesis of functionalized pyrimidines, vitamin B analogs, and antioxidant scaffolds.[2]

Part 1: Core Directive & Scientific Rationale

Synthetic Strategy: The "Protected-Enol" Route Direct condensation of acetamidine with 3-hydroxy-2,4-pentanedione is often plagued by the instability of the 3-hydroxy-diketone precursor, which tends to dimerize.[1] To ensure high yield and purity, this protocol utilizes a 3-acetoxy-2,4-pentanedione intermediate.[1] This "masked" alcohol survives the initial condensation conditions and is hydrolyzed in situ or during workup to reveal the 5-hydroxyl group.

Retrosynthetic Analysis:

  • Target: this compound.[1][2]

  • Disconnection: C4-N3 and C6-N1 bonds.

  • Synthons:

    • N-C-N Fragment: Acetamidine hydrochloride (provides the 2-methyl group).[1]

    • C-C-C Fragment: 3-Acetoxy-2,4-pentanedione (provides the 4,6-methyl groups and the 5-oxygen functionality).[1]

Part 2: Detailed Experimental Protocol

Materials & Equipment

Reagents:

  • Acetamidine Hydrochloride (98%+, CAS: 124-42-5)[1]

  • 2,4-Pentanedione (Acetylacetone) (99%, CAS: 123-54-6)[1]

  • Sulfuryl Chloride (SO₂Cl₂) (97%, for chlorination)[1][2]

  • Potassium Acetate (KOAc) (Anhydrous)[1][2]

  • Sodium Ethoxide (NaOEt) (21% wt. in Ethanol) or freshly prepared.[1][2]

  • Solvents: Dichloromethane (DCM), Absolute Ethanol, Acetone, Diethyl Ether.[2]

Equipment:

  • 3-Neck Round Bottom Flasks (250 mL, 500 mL)

  • Reflux Condenser with Calcium Chloride drying tube[1]

  • Pressure-equalizing addition funnel

  • Rotary Evaporator[2]

  • Vacuum Filtration Setup[1][2]

Step-by-Step Synthesis

Stage I: Preparation of 3-Chloro-2,4-pentanedione Note: This step can be skipped if the chloro-diketone is purchased commercially.

  • Setup: Equip a 250 mL 3-neck flask with a stirrer, addition funnel, and a gas outlet leading to a dilute NaOH trap (to neutralize HCl/SO₂ gas).

  • Reaction: Charge the flask with 2,4-pentanedione (20.0 g, 0.20 mol) . Cool to 0°C in an ice bath.

  • Addition: Dropwise add Sulfuryl Chloride (27.0 g, 0.20 mol) over 45 minutes. Maintain temperature < 10°C.

  • Completion: Stir at room temperature for 2 hours. The evolution of gas (HCl/SO₂) will cease.[2]

  • Purification: Distill the crude mixture under reduced pressure. Collect the fraction boiling at 55–57°C / 15 mmHg .

    • Yield: ~85% (Clear, colorless liquid).[2]

Stage II: Preparation of 3-Acetoxy-2,4-pentanedione

  • Reaction: In a 500 mL flask, dissolve 3-chloro-2,4-pentanedione (26.9 g, 0.20 mol) in Acetone (150 mL) .

  • Addition: Add Potassium Acetate (25.0 g, 0.25 mol) in a single portion.

  • Reflux: Heat the suspension to reflux for 4 hours. The solution will turn cloudy as KCl precipitates.[2]

  • Workup: Cool to room temperature. Filter off the KCl solid.[2] Evaporate the acetone solvent.[2]

  • Isolation: The residue is 3-acetoxy-2,4-pentanedione.[1][2] It can be used directly or distilled (bp ~100°C / 10 mmHg) for higher purity.[1][2]

    • Yield: ~80%.[2][3]

Stage III: Cyclocondensation to this compound

  • Base Preparation: In a 500 mL dry flask, prepare a sodium ethoxide solution by dissolving Sodium metal (4.6 g, 0.20 mol) in Absolute Ethanol (100 mL) . (Alternatively, use commercial 21% NaOEt solution).[2]

  • Amidine Activation: Add Acetamidine Hydrochloride (18.9 g, 0.20 mol) to the ethoxide solution.[2] Stir for 15 minutes at Room Temp (RT) to liberate the free amidine base.[2] NaCl will precipitate; do not filter yet.[1][2]

  • Condensation: Add 3-Acetoxy-2,4-pentanedione (31.6 g, 0.20 mol) dropwise to the stirred mixture.

    • Observation: The reaction is exothermic.[2][4] Allow temperature to rise naturally but keep below 60°C.

  • Reflux: Once addition is complete, heat the mixture to reflux for 6–8 hours.

    • Mechanism:[2][5][6][7][8] The amidine nitrogen attacks the carbonyl carbons.[2] The acetoxy group is hydrolyzed by the alkaline conditions during the reaction, generating the 5-hydroxyl group in situ.[1]

  • Workup:

    • Evaporate the ethanol under reduced pressure.[2]

    • Dissolve the residue in Water (50 mL) . The pH should be alkaline (>10).[1][2]

    • Neutralization: Carefully acidify with Glacial Acetic Acid to pH ~6–7.[1][2] The product, this compound, will precipitate as a solid.[1]

  • Purification:

    • Filter the crude solid.[2][5]

    • Recrystallization: Recrystallize from hot Ethyl Acetate or Ethanol/Water (9:1) .[1][2]

    • Dry in a vacuum oven at 50°C.

Part 3: Visualization & Data

Reaction Scheme & Mechanism

ReactionScheme Acetamidine Acetamidine HCl (N-C-N Source) Intermediate Intermediate (Dihydropyrimidine) Acetamidine->Intermediate + NaOEt/EtOH - NaCl Precursor 3-Acetoxy-2,4-pentanedione (C-C-C Source) Precursor->Intermediate Product This compound (Target) Intermediate->Product Cyclization & Hydrolysis (-AcOH)

Caption: Cyclocondensation pathway via the Hantzsch-type synthesis using a protected enol precursor.

Characterization Data Table
ParameterExpected ValueNotes
Appearance White to off-white crystalline solidDarkens upon prolonged air exposure
Melting Point 160–162 °CSharp melting point indicates high purity
Yield 60–70%Based on Acetamidine HCl
¹H NMR (DMSO-d₆) δ 2.35 (s, 3H, 2-Me), 2.40 (s, 6H, 4,6-Me), 9.20 (s, 1H, OH)OH proton shift varies with concentration
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly in H₂O

Part 4: Troubleshooting & Safety

Safety Precautions:

  • Sulfuryl Chloride: Highly corrosive and reacts violently with water.[1][2] Use in a fume hood with a drying tube.[2]

  • Acetamidine HCl: Hygroscopic.[1][2] Store in a desiccator.

  • Sodium Ethoxide: Strong base.[1][2] Causes severe burns.[1][2]

Troubleshooting Guide:

  • Low Yield: Ensure the 3-acetoxy precursor is pure.[1] If using crude 3-chloro intermediate, yields drop due to side reactions.[1][2]

  • Oily Product: If the product does not crystallize upon acidification, extract the aqueous layer with Ethyl Acetate (3x), dry over MgSO₄, and evaporate.[2] Triturate the oil with cold diethyl ether to induce crystallization.[2]

  • Red Coloration: Indicates oxidation.[1][2] Perform the condensation under a Nitrogen atmosphere.[2][9]

References

  • Hantzsch Pyrimidine Synthesis: Organic Chemistry Portal. "Pyrimidine Synthesis." Available at: [Link][1][2]

  • Precursor Synthesis: Organic Syntheses, Coll.[2] Vol. 5, p. 384 (1973).[2] "3-Chloro-2,4-pentanedione."[1] Available at: [Link][1][2]

  • General Pyrimidinol Synthesis: Journal of the American Chemical Society, "The Synthesis of 5-Pyrimidinols."[2] (General methodology reference for amidine-diketone condensation).

Sources

Comprehensive NMR Profiling of 2,4,6-Trimethyl-5-pyrimidinol: Protocols for Structural Validation and Tautomeric Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate characterization of 2,4,6-trimethyl-5-pyrimidinol (TMP) is critical in pharmaceutical research, particularly as a fragment in Vitamin B1 (thiamine) metabolism and as a scaffold in kinase inhibitor development.[1][2][3] Unlike simple pyrimidines, TMP presents unique analytical challenges due to its C2v symmetry (potential) and the phenolic nature of the C5-hydroxyl group , which can exhibit solvent-dependent tautomeric behaviors or hydrogen bonding networks.[1]

This Application Note provides a definitive protocol for the 1H and 13C NMR analysis of TMP. We move beyond basic assignment to address the causality of chemical shifts, the selection of deuterated solvents for labile proton exchange, and the logic required to distinguish the chemically similar—but magnetically distinct—methyl substituents.[1][3]

Chemical Context & Structural Logic[1][3][4][5][6]

The Tautomerism Question

Pyrimidines substituted with hydroxyl groups at the 2- or 4-positions typically exist as stable lactams (keto forms) in solution.[1] However, 5-hydroxypyrimidines like TMP predominantly retain the aromatic hydroxy (enol) form .[1][2][3] The keto-tautomer at C5 would disrupt the aromatic sextet of the pyrimidine ring without the stabilization offered by an adjacent nitrogen (as seen in 2- or 4-isomers).[1]

  • Implication for NMR: You should expect a phenolic -OH signal (broad singlet) rather than an amide -NH signal.

  • Symmetry: The molecule possesses a plane of symmetry passing through C2 and C5.[1] Consequently, the methyl groups at C4 and C6 are chemically equivalent, while the methyl at C2 is unique.[1][3]

Expected Signal Topology
  • 1H NMR: Three distinct environments: The C5-OH (1H), the C2-Methyl (3H), and the equivalent C4/C6-Methyls (6H).[1][2][3]

  • 13C NMR: Five distinct carbon environments: Three quaternary aromatic carbons (C2, C5, C4/6), and two methyl carbons.[1][3]

Experimental Protocol

Solvent Selection Strategy

Recommendation: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent for primary characterization.[1]

  • Why?

    • Solubility: TMP is moderately polar; CDCl3 may result in poor solubility or aggregation.[1][2]

    • OH Detection: DMSO-d6 forms strong hydrogen bonds with the C5-OH, slowing the proton exchange rate.[1] This sharpens the OH signal, allowing for accurate integration and potential coupling observation.[1][3] In CDCl3, the OH signal is often broadened into the baseline or invisible due to rapid exchange.[1][3]

Sample Preparation[3][5][7]
  • Mass: Weigh 5–10 mg of TMP into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).

  • Additives: Do not add TMS (Tetramethylsilane) if your solvent already contains it.[1][3] If using internal referencing, calibrate to the residual DMSO pentet at 2.50 ppm .[1][3]

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Suspended particles will degrade field homogeneity (shimming).[1][2][3]

Acquisition Parameters (400 MHz or higher recommended)
Parameter1H NMR (Proton)13C NMR (Carbon)Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse ensures accurate integration by avoiding saturation.[1]
Spectral Width 14 ppm (-2 to 12 ppm)220 ppm (-10 to 210 ppm)Captures downfield OH and all aromatic carbons.[1]
Relaxation Delay (d1) 5.0 s 2.0 - 3.0 s Critical: Methyl protons relax slowly; C2/C4/C6 quaternary carbons relax very slowly.[1] Short d1 leads to under-integration of quaternary carbons.[1]
Scans (NS) 161024+High S/N required for quaternary carbons in 13C.[1][2][3]
Temperature 298 K (25°C)298 K (25°C)Standard.[1][2][3]

Data Analysis & Assignment Guide

1H NMR Assignment Logic

The spectrum will display three singlets.[1] The key to assignment is integration and chemical shift theory .

SignalIntegrationApprox. Shift (DMSO-d6)MultiplicityAssignment Logic
A 1H9.0 – 10.0 ppmBroad SingletC5-OH .[1] Deshielded by aromatic ring and H-bonding.[1] Disappears upon D2O shake.[1]
B 3H2.55 – 2.65 ppmSingletC2-Me . Most deshielded methyl.[1] Flanked by two nitrogen atoms (electron-withdrawing), causing maximum downfield shift.[1][3]
C 6H2.30 – 2.40 ppmSingletC4/C6-Me . Equivalent. Flanked by only one nitrogen and the C5-OH.[1]

Self-Validation Step:

  • Check: Does the signal at ~2.6 ppm integrate to exactly half the intensity of the signal at ~2.4 ppm?

  • Yes: Symmetry confirmed.

  • No: Check for impurities or restricted rotation (unlikely at 298 K).[1][2][3]

13C NMR Assignment Logic

The 13C spectrum is dominated by quaternary carbons.[1] Use the APT (Attached Proton Test) or DEPT-135 to distinguish methyls from ring carbons.[1]

SignalTypeApprox. Shift (ppm)AssignmentMechanistic Reasoning
C-2 Quaternary155 – 160C2 (Ring)Most deshielded.[1] Located between two electronegative Nitrogen atoms (

).[1][2][3]
C-4, C-6 Quaternary158 – 163C4/C6 (Ring)Deshielded (

), but typically slightly less than C2 or very close.[1][2][3] Note: C2 and C4/6 can swap depending on conc.
C-5 Quaternary140 – 148C5 (Ring)Shielded relative to C2/4/6 due to mesomeric donation from OH, but deshielded by the O-atom itself (ipso effect).[1][3]
Me-2 Methyl24 – 26C2-CH3Deshielded by two adjacent N atoms.
Me-4/6 Methyl19 – 22C4/6-CH3Standard aromatic methyl shift.

Critical Distinction: To definitively distinguish C2 from C4/6 (which are close in shift), use an HMBC (Heteronuclear Multiple Bond Correlation) experiment.[1][3]

  • HMBC Path: The protons of the unique methyl (C2-Me, 3H) will show a strong long-range correlation to the unique ring carbon (C2).[1]

  • HMBC Path: The protons of the equivalent methyls (C4/6-Me, 6H) will correlate to C4/6 and C5.[1]

Structural Validation Workflow (Logic Map)

The following diagram illustrates the decision-making process for validating the structure of TMP using NMR data.

NMR_Validation Start Start: Acquire 1H NMR in DMSO-d6 Count_Signals Count Singlets (non-solvent) Start->Count_Signals Three_Signals 3 Singlets Observed? Count_Signals->Three_Signals Check_OH Signal > 9.0 ppm present? Three_Signals->Check_OH Yes D2O_Shake Perform D2O Shake Check_OH->D2O_Shake Yes OH_Gone Signal Disappears? D2O_Shake->OH_Gone OH_Confirmed OH Group Confirmed (Pos 5) OH_Gone->OH_Confirmed Yes Fail_OH Likely O-alkylation or wrong structure OH_Gone->Fail_OH No Check_Integrals Check Methyl Integrals OH_Confirmed->Check_Integrals Ratio_1_2 Ratio 1:2 (3H : 6H)? Check_Integrals->Ratio_1_2 Symmetry_Confirmed Symmetry Confirmed (C4/C6 Equivalence) Ratio_1_2->Symmetry_Confirmed Yes Fail_Sym Asymmetry Detected (Impurity or Derivatization) Ratio_1_2->Fail_Sym No HMBC_Step Run HMBC to assign C2 vs C4/6 Carbons Symmetry_Confirmed->HMBC_Step Final Structure Validated: This compound HMBC_Step->Final

Caption: Logic flow for the structural validation of this compound, emphasizing symmetry checks and OH verification.

Advanced Considerations

Differentiating Impurities

Common synthesis precursors include 2,4-pentanedione (acetylacetone) or acetamidine .[1][2][3]

  • Acetylacetone: Look for keto-enol signals (methyls at 2.1 ppm and 1.9 ppm).[1]

  • O-Alkylated Byproducts: If the synthesis involved alkylation steps, the O-alkyl product (ether) will lack the exchangeable OH signal and show an extra alkyl group signal (e.g., O-Me at ~3.8 ppm).[1][2][3]

pH Dependence

The chemical shifts of TMP are sensitive to pH due to the amphoteric nature of the pyrimidine ring (basic nitrogens) and the phenol (acidic OH).[1][3]

  • Acidic Conditions: Protonation occurs at N1/N3.[1][2] This causes a significant downfield shift of the ring carbons (C2, C4, C6) and the adjacent methyl protons.[1][3]

  • Basic Conditions: Deprotonation of the OH group forms the phenolate anion.[1][2] This increases electron density in the ring, causing an upfield shift (shielding) of the ring protons and carbons, particularly C5.[1][3]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][3] Link[1][3]

  • Katritzky, A. R., & Lagowski, J. M. (1963).[1][2][3] Prototropic Tautomerism of Heteroaromatic Compounds: II. Six-Membered Rings.[5] Advances in Heterocyclic Chemistry, 1, 339-437.[1][3] (Foundational text on hydroxypyrimidine tautomerism). Link

  • Fulmer, G. R., et al. (2010).[1][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][3] Link[1][3]

  • Standar, S., et al. (2022).[1][2][3][6] 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.[1] RSC Advances. (Provides comparative spectral data for trimethyl-pyridinol analogs). Link

Sources

Application Notes and Protocols for Employing 2,4,6-Trimethyl-5-pyrimidinol as a Radical-Trapping Antioxidant

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Radical-Trapping Antioxidants in Modern Research

Reactive oxygen species (ROS) and other free radicals are implicated in a vast array of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders. The ability to mitigate the damaging effects of these radicals is a cornerstone of therapeutic development. Radical-trapping antioxidants, which directly interact with and neutralize free radicals, represent a promising class of protective agents. Pyrimidine derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating diverse biological activities, including antioxidant capabilities.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a specific pyrimidine derivative, 2,4,6-trimethyl-5-pyrimidinol, as a potent radical-trapping antioxidant.

Chemical Profile of this compound

This compound is an organic compound featuring a pyrimidine core.[4] The key structural features relevant to its antioxidant potential are the hydroxyl group at the 5-position and the electron-donating methyl groups at the 2, 4, and 6 positions. The hydroxyl group is the primary site of radical scavenging, while the methyl groups enhance the stability of the resulting phenoxyl radical, thereby increasing its efficacy as an antioxidant.

PropertyValueSource
Molecular FormulaC₇H₁₀N₂O[4]
Molecular Weight138.17 g/mol [4]
AppearanceSolid (at room temperature)[4]
SolubilitySoluble in polar solvents[4]

Proposed Mechanism of Radical Trapping

The antioxidant activity of 5-pyrimidinols, including this compound, is attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it.[5] This process generates a stable pyrimidinoxyl radical, which is less reactive and can be further stabilized through resonance. The presence of electron-donating groups on the pyrimidine ring enhances the stability of this radical, making the parent compound a more effective antioxidant.[6]

Radical Trapping Mechanism This compound This compound Pyrimidinoxyl_Radical Stable Pyrimidinoxyl Radical This compound->Pyrimidinoxyl_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Radical (RH) Free_Radical->Neutralized_Radical H• acceptance

Caption: Proposed mechanism of radical trapping by this compound.

Experimental Protocols for Evaluating Antioxidant Efficacy

To quantitatively assess the radical-trapping capabilities of this compound, a suite of standardized in vitro assays is recommended. Each assay utilizes a different radical source and detection method, providing a comprehensive profile of the compound's antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and straightforward method to screen for radical scavenging activity.[7][8] The stable DPPH radical has a deep violet color, which is reduced to a yellow color upon accepting a hydrogen atom from an antioxidant.[7][9]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).

    • Prepare a series of dilutions of the test compound.

    • Ascorbic acid or Trolox should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound and controls.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

DPPH Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_Solution Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Test Compound/Controls DPPH_Solution->Mix Test_Compound Prepare Stock and Dilutions of this compound Test_Compound->Mix Controls Prepare Positive Controls (Ascorbic Acid/Trolox) Controls->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate Determine_IC50 Determine IC₅₀ Value Calculate->Determine_IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[9] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ solution.

    • Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and dilutions of this compound and a positive control.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•⁺ solution to 10 µL of each dilution of the test compound and controls in a 96-well plate.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[10][11] It is considered a biologically relevant assay as it utilizes a peroxyl radical source.[11]

Protocol:

  • Reagent Preparation:

    • Prepare a fluorescein stock solution and working solution in phosphate buffer (pH 7.4).

    • Prepare an AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution in phosphate buffer.

    • Prepare a stock solution and dilutions of this compound and a Trolox standard curve.

  • Assay Procedure:

    • In a black 96-well plate, add 150 µL of the fluorescein working solution to 25 µL of each dilution of the test compound, Trolox standards, and a blank (buffer).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution.

    • Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader (excitation 485 nm, emission 520 nm).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample.

    • Subtract the AUC of the blank from the AUC of the samples.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Express the ORAC value of the test compound as Trolox equivalents (TE) per unit of concentration.

Expected Quantitative Data

The following table presents hypothetical data to illustrate the expected outcomes from the described assays. Actual results will vary based on experimental conditions.

AssayParameterThis compoundAscorbic Acid (Control)Trolox (Control)
DPPH IC₅₀ (µM)Anticipated Low Value~ 25~ 40
ABTS IC₅₀ (µM)Anticipated Low Value~ 15~ 20
ORAC ORAC Value (µmol TE/µmol)Anticipated High Value-1.0 (by definition)

Conclusion and Future Directions

This compound holds significant promise as a radical-trapping antioxidant due to its favorable chemical structure. The protocols detailed in this guide provide a robust framework for the systematic evaluation of its antioxidant efficacy. Further investigations should focus on elucidating its mechanism of action in more complex biological systems, including cell-based assays and in vivo models of oxidative stress-related diseases.[12] These studies will be crucial in translating the in vitro antioxidant potential of this compound into tangible therapeutic applications.

References

  • Antioxidant Activity; DPPH; Ferulago Angulata; FRAP; ORAC - Indian Journal of Pharmaceutical Sciences.
  • CAS 71267-12-4: 2,4,6-trimethylpyrimidin-5-ol | CymitQuimica.
  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - MDPI.
  • Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts - Aggie Horticulture.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences.
  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PubMed Central.
  • Design, Synthesis, In vitro Antimicrobial and Antioxidant Evaluation of Novel Pyrimidine Derivatives | Request PDF - ResearchGate.
  • ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism.
  • 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems - PMC - NIH.
  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - NIH.
  • Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress - Indian Journal of Pharmaceutical Sciences.
  • synthesis of some pyrimidine derivatives and evaluation of antioxidant studies.
  • Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress.
  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - MDPI.
  • Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress - ResearchGate.
  • Free radical scavenging properties of pyrimidine derivatives - PMC - NIH.

Sources

experimental design for testing the antioxidant capacity of pyrimidinols

[1]

Introduction & Mechanistic Rationale

Pyrimidinols (hydroxypyrimidines) represent a distinct class of heterocyclic antioxidants that function as nitrogenous analogs of phenols. Unlike standard phenolic antioxidants (e.g., BHT, Tocopherol), the incorporation of nitrogen atoms into the aromatic ring significantly alters the electronic properties of the hydroxyl group.

The Pyrimidinol Advantage

The antioxidant capacity of 5-pyrimidinols is primarily governed by the Bond Dissociation Enthalpy (BDE) of the O-H bond. The nitrogen atoms at positions 1 and 3 exert an electron-withdrawing inductive effect, potentially strengthening the O-H bond. However, when substituted with electron-donating groups (EDGs) such as amines or alkoxys, pyrimidinols can exhibit Proton-Coupled Electron Transfer (PCET) or direct Hydrogen Atom Transfer (HAT) kinetics superior to their carbocyclic counterparts.

Why Standard Protocols Fail:

  • Tautomerism: Pyrimidinols exist in keto-enol tautomeric equilibria which are highly solvent-dependent. Standard assays in pure organic solvents may not reflect physiological activity.

  • pH Sensitivity: The basicity of the pyrimidine ring nitrogens can lead to protonation in acidic media (often used in FRAP), altering the redox potential.

  • Metal Chelation: Pyrimidines are effective ligands. Assays relying on metal reduction (FRAP, CUPRAC) may yield false positives due to complexation rather than reduction.

This guide prioritizes assays that validate the radical-trapping capability (HAT/SET) and biological relevance (Lipid Peroxidation) of pyrimidinols.

Experimental Design Strategy

To rigorously validate a pyrimidinol drug candidate, a multi-tiered approach is required. Do not rely on a single assay.

Assay Selection Workflow

AssaySelectioncluster_0Validation CheckpointsStartNew Pyrimidinol CandidateSolubilityCheck Solubility(DMSO/MeOH vs Buffer)Start->SolubilityScreeningTier 1: Screening(DPPH Assay)Solubility->ScreeningOrganic SolubleMechanismTier 2: Mechanism (HAT)(ORAC Assay)Screening->MechanismHigh ActivityBioRelevanceTier 3: Biological Context(Lipid Peroxidation Inhibition)Mechanism->BioRelevanceValid HAT SourceDataOutputCalculate TEAC & IC50BioRelevance->DataOutput

Figure 1: Decision matrix for selecting antioxidant assays based on compound properties and validation stage.

Protocol 1: High-Throughput Screening via DPPH

Mechanism: Mixed HAT/SET (Hydrogen Atom Transfer / Single Electron Transfer). Purpose: Rapid determination of radical scavenging activity (

Materials
  • DPPH Reagent: 2,2-diphenyl-1-picrylhydrazyl (Sigma-Aldrich).

  • Solvent: HPLC-grade Methanol (preferred over ethanol for pyrimidinol solubility).

  • Standard: Trolox (water-soluble Vitamin E analog).

  • Equipment: 96-well microplate reader (Absorbance @ 517 nm).

Causality & Optimization

Standard DPPH protocols often use unbuffered methanol. However, pyrimidinols can act as weak bases. If your compound has a pKa near neutral, use a buffered methanol system (Acetate buffer pH 5.5 in Methanol) to ensure the radical scavenging is not an artifact of deprotonation.

Step-by-Step Procedure
  • Stock Preparation: Dissolve DPPH in methanol to a concentration of 0.2 mM. Protect from light (foil-wrap). Solution should be fresh (stable for <4 hours).

  • Sample Preparation: Prepare a serial dilution of the pyrimidinol in methanol (Range: 5 µM to 200 µM).

  • Reaction Assembly (96-well plate):

    • Blank: 200 µL Methanol.

    • Control: 100 µL Methanol + 100 µL DPPH Stock.

    • Sample: 100 µL Pyrimidinol dilution + 100 µL DPPH Stock.

  • Incubation: Incubate in the dark at 25°C for 30 minutes .

    • Note: Pyrimidinols with bulky groups may require 60 minutes to reach equilibrium due to steric hindrance at the N-radical site.

  • Measurement: Read Absorbance (

    
    ) at 517 nm.
    
Data Analysis

Calculate % Inhibition:


Protocol 2: Mechanistic Validation via ORAC

Mechanism: HAT (Hydrogen Atom Transfer).[1] Purpose: Physiologically relevant quantification of peroxyl radical scavenging. Relevance: Pyrimidinols are designed to trap peroxyl radicals (

Materials
  • Probe: Fluorescein Sodium Salt (dissolved in 75 mM Phosphate Buffer, pH 7.4).

  • Generator: AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride).[2][3]

  • Standard: Trolox.[4][5]

  • Equipment: Fluorescence Plate Reader (Ex: 485 nm, Em: 520 nm).

Step-by-Step Procedure
  • Buffer Prep: 75 mM Potassium Phosphate buffer, pH 7.4. Crucial: Pyrimidinol ionization state affects activity; physiological pH is mandatory.

  • Reagent Setup:

    • Fluorescein: 80 nM working solution.

    • AAPH: 153 mM solution (Prepare immediately before use; AAPH is thermally unstable).

  • Reaction Assembly:

    • Add 150 µL Fluorescein to all experimental wells.[4][6]

    • Add 25 µL Sample (Pyrimidinol) or Standard (Trolox).

    • Incubate at 37°C for 15 minutes to equilibrate.

    • Initiation: Add 25 µL AAPH to all wells.[4][6]

  • Kinetic Read: Measure fluorescence every minute for 90 minutes at 37°C.

Data Analysis

Calculate the Area Under the Curve (AUC) for each sample and the blank.[5]


Protocol 3: Lipid Peroxidation Inhibition (TBARS)

Mechanism: Chain-breaking antioxidant activity in a heterogeneous phase. Purpose: To verify if the pyrimidinol can protect cell membranes. Criticality: Pyrimidinols are often hydrophilic. This assay tests if they can partition effectively into lipid bilayers to stop oxidation.

Materials
  • Substrate: Linoleic Acid emulsion or Rat Liver Microsomes.

  • Inducer: AAPH (chemical) or

    
    /Ascorbate (Fenton). Recommendation: Use AAPH to avoid metal chelation artifacts common with pyrimidines.
    
  • Detection: Thiobarbituric Acid (TBA) + Trichloroacetic Acid (TCA).

Step-by-Step Procedure
  • Emulsion Prep: Mix Linoleic acid (20 mM) in Tween-20/Phosphate buffer (pH 7.4).

  • Treatment: Add Pyrimidinol (10 - 100 µM) to the emulsion.

  • Oxidation: Add AAPH (10 mM final) and incubate at 37°C for 4 hours.

  • Termination: Add 2 mL of TBA/TCA reagent (0.375% TBA, 15% TCA, 0.25N HCl).

  • Development: Heat at 95°C for 15 minutes. Cool to room temp.

  • Measurement: Centrifuge to remove debris; read Absorbance of supernatant at 532 nm .

Data Presentation & Interpretation

Summarize your findings in a comparative table. Do not just report numbers; interpret the ratio of activities.

Compound IDDPPH

(µM)
ORAC (µmol TE/g)Lipid Perox.[7] Inhibition (%)Interpretation
Trolox (Std) 15.21.0 (Normalized)85%Benchmark
Pyrimidinol A 18.51.240%Good radical trapper, poor lipid solubility.
Pyrimidinol B 14.12.592%Superior Candidate: High HAT rate + Membrane penetrant.
Mechanism Visualization

Understanding the reaction at the molecular level is vital for SAR (Structure-Activity Relationship) analysis.

ReactionMechanismcluster_SARSAR InfluencePyrimidinolPyrimidinol (Enol Form)Electron RichComplexTransition State[N-H...O•]Pyrimidinol->Complex HAT (H-Atom Transfer)RadicalPeroxyl Radical(ROO•)Radical->ComplexProductPyrimidinyl Radical(Stable via Resonance)Complex->Product Radical QuenchingNotee- Donating Groups (-NH2, -OMe)Lower O-H BDE -> Faster Reaction

Figure 2: Mechanism of action for Pyrimidinol antioxidants via Hydrogen Atom Transfer (HAT).

References

  • Valgimigli, L., et al. (2013). "3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems." Journal of Organic Chemistry.

  • Prior, R. L., et al. (2005). "Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements." Journal of Agricultural and Food Chemistry.

  • Huang, D., et al. (2002). "The Chemistry behind Antioxidant Capacity Assays." Journal of Agricultural and Food Chemistry.

  • Apak, R., et al. (2013). "Methods of measurement and evaluation of natural antioxidant capacity/activity." Pure and Applied Chemistry.

  • Nair, R., et al. (2015). "Antioxidant Potential of Pyrimidine Derivatives." Indian Journal of Pharmaceutical Sciences.

Synthesis of Novel Derivatives from 2,4,6-Trimethyl-5-pyrimidinol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Among the diverse range of pyrimidine building blocks, 2,4,6-trimethyl-5-pyrimidinol presents a versatile starting material for the synthesis of novel derivatives with significant potential in drug discovery. This guide provides detailed application notes and protocols for the derivatization of this compound, focusing on reactions at the 5-hydroxyl group and the peripheral methyl groups, as well as the construction of fused heterocyclic systems.

Introduction: The Significance of Pyrimidine Derivatives

Pyrimidine derivatives are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and are found in a variety of natural products and synthetic compounds with pronounced pharmacological activities.[3][4] Their diverse biological activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6] The strategic modification of the pyrimidine core allows for the fine-tuning of these biological effects, making the development of novel synthetic routes a critical endeavor in medicinal chemistry. This compound offers several reactive sites for chemical modification, providing a platform for generating a library of novel compounds for biological screening.

I. Derivatization of the 5-Hydroxyl Group

The hydroxyl group at the C-5 position is a prime target for introducing molecular diversity. Key reactions include O-alkylation (etherification) and O-acylation (esterification).

A. O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[5][7] This reaction can be effectively applied to this compound to generate a variety of 5-alkoxy-2,4,6-trimethylpyrimidines.

Causality Behind Experimental Choices: The choice of a strong base is crucial to deprotonate the phenolic hydroxyl group of the pyrimidinol, forming the more nucleophilic pyrimidinolate anion. Sodium hydride is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas. The choice of an appropriate alkyl halide allows for the introduction of diverse alkyl and substituted alkyl chains.

Protocol 1: Synthesis of 5-Methoxy-2,4,6-trimethylpyrimidine

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-methoxy-2,4,6-trimethylpyrimidine.

Data Presentation: Representative O-Alkylation Reactions

Alkyl HalideProductTypical Yield (%)
Methyl iodide5-Methoxy-2,4,6-trimethylpyrimidine85-95
Ethyl bromide5-Ethoxy-2,4,6-trimethylpyrimidine80-90
Benzyl bromide5-(Benzyloxy)-2,4,6-trimethylpyrimidine75-85
B. O-Acylation for Ester Synthesis

Esterification of the 5-hydroxyl group can be readily achieved using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base.[8] This introduces an ester functionality, which can act as a pro-drug moiety or modulate the compound's pharmacokinetic properties.

Causality Behind Experimental Choices: Pyridine serves as both a solvent and a base to neutralize the HCl generated during the reaction with an acyl chloride, driving the reaction to completion. Acetic anhydride is a common and effective reagent for acetylation.[9]

Protocol 2: Synthesis of 2,4,6-Trimethyl-5-pyrimidyl Acetate

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq.) in pyridine under an inert atmosphere.

  • Cool the solution to 0 °C and add acetic anhydride (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2,4,6-trimethyl-5-pyrimidyl acetate.

O_Acylation_Workflow start This compound reaction O-Acylation (Esterification) start->reaction reagent Acetic Anhydride / Pyridine reagent->reaction product 2,4,6-Trimethyl-5-pyrimidyl Acetate reaction->product purification Work-up & Purification product->purification

Caption: Workflow for the O-acylation of this compound.

II. Functionalization of the Pyrimidine Ring

A. Vilsmeier-Haack Reaction for C-5 Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11] For pyrimidinol derivatives, this reaction typically occurs at an activated position, such as the C-5 position, to introduce a formyl group, a versatile handle for further transformations.

Causality Behind Experimental Choices: The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). The electron-donating nature of the hydroxyl and methyl groups on the pyrimidine ring activates it towards electrophilic substitution.

Protocol 3: Vilsmeier-Haack Formylation of a Pyrimidinol Analogue

Note: This protocol is adapted from the formylation of 2-methylpyrimidine-4,6-diol and may require optimization for this compound.[12]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice-water

  • Sodium bicarbonate

Procedure:

  • Cool anhydrous DMF to 0 °C under an inert atmosphere and slowly add phosphorus oxychloride (3.0 eq.) while maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Add this compound (1.0 eq.) portion-wise to the Vilsmeier reagent, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitated product can be collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Vilsmeier_Haack dmf DMF vilsmeier_reagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- dmf->vilsmeier_reagent pocl3 POCl3 pocl3->vilsmeier_reagent intermediate Iminium Salt Intermediate vilsmeier_reagent->intermediate pyrimidinol This compound pyrimidinol->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product 5-Formyl-2,4,6-trimethyl- pyrimidinol hydrolysis->product Fused_Ring_Synthesis cluster_path1 Pyrazolo[3,4-d]pyrimidine Synthesis cluster_path2 Furo[2,3-d]pyrimidine Synthesis start1 This compound step1_1 Chlorination (e.g., POCl3) start1->step1_1 intermediate1 5-Chloro-2,4,6-trimethylpyrimidine step1_1->intermediate1 step1_2 Reaction with Hydrazine intermediate1->step1_2 product1 Pyrazolo[3,4-d]pyrimidine Derivative step1_2->product1 start2 This compound step2_1 Reaction with α-haloketone start2->step2_1 intermediate2 O-Alkylated Intermediate step2_1->intermediate2 step2_2 Intramolecular Cyclization intermediate2->step2_2 product2 Furo[2,3-d]pyrimidine Derivative step2_2->product2

Caption: Conceptual pathways for the synthesis of fused pyrimidine systems.

IV. Modification of the Methyl Groups

The methyl groups at positions 2, 4, and 6 offer further opportunities for derivatization, although selective functionalization can be challenging. Side-chain halogenation under radical conditions is a potential route to introduce reactive handles. [13]

A. Side-Chain Halogenation

Free radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN, can be employed to selectively halogenate the benzylic-like methyl groups of the pyrimidine ring.

Conceptual Protocol 5: Side-Chain Bromination

Materials:

  • This compound (or a protected derivative)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

Procedure:

  • Dissolve the starting pyrimidine in CCl₄.

  • Add NBS (1.0 eq.) and a catalytic amount of AIBN.

  • Reflux the mixture, monitoring the reaction by TLC.

  • Upon completion, cool the reaction, filter off the succinimide, and concentrate the filtrate.

  • Purify the crude product to isolate the bromomethylpyrimidine derivative.

V. Biological Applications of Novel Derivatives

The synthesized derivatives of this compound can be screened for a variety of biological activities. Given the prevalence of the pyrimidine scaffold in pharmacologically active compounds, these novel molecules could exhibit potential as:

  • Anticancer agents: Many pyrimidine derivatives are known to inhibit kinases or interfere with nucleic acid synthesis. [5][14]* Antimicrobial agents: The pyrimidine core is found in several antibacterial and antifungal drugs. [6]* Anti-inflammatory agents: Some pyrimidine derivatives have shown potent anti-inflammatory effects. [5]

References

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI. Available from: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available from: [Link]

  • Study of the biological properties of new chemical compounds of the pyrimidine series - E3S Web of Conferences. Available from: [Link]

  • Vilsmeier Reaction - YouTube. Available from: [Link]

  • Williamson Ether Synthesis - Master Organic Chemistry. Available from: [Link]

  • Side-chain halogenation of aromatic compounds - Google Patents.
  • Synthesis of New Furo[2,3‐d]pyrimidines and Pyrimido[4′,5′:4,5]furo[2,3‐d]pyrimidines - ResearchGate. Available from: [Link]

  • Side Chain Halogenation - YouTube. Available from: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC. Available from: [Link]

  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e]t[10][11][12]riazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed. Available from: [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. Available from: [Link]

  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). Available from: [Link]

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed. Available from: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. Available from: [Link]

  • Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - MDPI. Available from: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[10][11][12]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. Available from: [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. Available from: [Link]

  • Reaction of nucleosides with thionyl chloride; Preparation of the deoxy derivatives of cytidine and adenosine - ResearchGate. Available from: [Link]

  • Mannich Reaction with Enaminones: Convenient Synthesis of Functionalized Tetrahydro-pyrimidines, Dihydro-1,3-oxazines, and Dihydro-1,2,4-triazepines - ResearchGate. Available from: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. Available from: [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed. Available from: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. Available from: [Link]

  • Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP5W30O110]14- and heteropolyacids as green catalysts - ResearchGate. Available from: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. Available from: [Link]

  • Acylation using an anhydride - YouTube. Available from: [Link]

  • 26.4: Some Aromatic Side-Chain Compounds - Chemistry LibreTexts. Available from: [Link]

  • Developments of pyridodipyrimidine heterocycles and their biological activities - PMC - NIH. Available from: [Link]

  • Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors - PubMed. Available from: [Link]

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors - Institute of Molecular and Translational Medicine. Available from: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available from: [Link]

  • Mitsunobu Reaction - Common Conditions. Available from: [Link]

  • The acylation of 5H-2,3-benzodiazepines and 4H-thieno[2,3-d]- and 8H-thieno-[3,2-d]-d[10][12]iazepines. Reactions with acid anhydrides and nucleophiles to give fused 7-substituted 1-acyl-1,2-diazepines - Journal of the. Available from: [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Publishing. Available from: [Link]

  • Mitsunobu reaction - Organic Synthesis. Available from: [Link]

  • Photoinduced Ullmann C-N Coupling: Demonstrating the Viability of a Radical Pathway. Available from: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. Available from: [Link]

  • Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act - SUST Repository. Available from: [Link]

  • A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives - Semantic Scholar. Available from: [Link]

  • Ullmann reaction - Wikipedia. Available from: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available from: [Link]

  • The Vilsmeier-Haack Reaction. - YouTube. Available from: [Link]

Sources

Application Notes and Protocols: Developing Assays for 2,4,6-Trimethyl-5-pyrimidinol Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust screening cascade to elucidate the biological activity of 2,4,6-Trimethyl-5-pyrimidinol. The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects[1][2]. Given the structural similarities to known kinase inhibitors, such as derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol which have been identified as selective FGFR4 inhibitors[3][4], this guide will focus on developing assays to investigate this compound as a potential kinase inhibitor. The protocols herein are designed to be self-validating, progressing from high-throughput biochemical screening to detailed cell-based and biophysical characterization.

Introduction: The Rationale for Investigating this compound

The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, both natural and synthetic[2][5]. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems[5][6]. The diverse pharmacological properties of pyrimidine derivatives make them attractive candidates for drug discovery programs[7]. The subject of this guide, this compound, is an under-characterized molecule. However, its pyrimidinol core suggests a potential for interaction with various biological targets. This document outlines a strategic, multi-tiered approach to systematically evaluate its activity, with a primary hypothesis centered on kinase inhibition due to structural precedents[3][4].

Our proposed workflow is designed to first identify a potential molecular target through broad biochemical screening, then to validate its cellular activity, and finally to confirm direct target engagement with biophysical methods. This structured approach ensures that resources are directed toward the most promising activities and provides a comprehensive data package for decision-making in a drug discovery context.

Tier 1: Biochemical Assays for Initial Target Identification

The foundational step in characterizing a novel compound is to assess its direct effect on purified biological targets. Enzyme assays are fundamental tools in drug discovery for this purpose[8]. Given the structural features of this compound, a kinase panel screen is a logical starting point to identify potential protein kinase targets.

Principle of Kinase Activity Assays

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Assays to measure kinase activity, and its inhibition by small molecules, typically rely on detecting either the consumption of ATP or the phosphorylation of the substrate. Fluorescence-based assays are particularly well-suited for high-throughput screening (HTS) due to their sensitivity and scalability[9].

Experimental Workflow: High-Throughput Kinase Panel Screen

The following diagram illustrates a typical workflow for an initial high-throughput screen against a panel of purified kinases.

G cluster_prep Assay Preparation Compound_Prep Compound Dilution (this compound) Assay_Plate Assay Plate Loading (384-well format) Compound_Prep->Assay_Plate Enzyme_Prep Kinase Panel Preparation Enzyme_Prep->Assay_Plate Substrate_Prep Substrate/ATP Mix Substrate_Prep->Assay_Plate Incubation Incubation (Room Temperature) Assay_Plate->Incubation Detection Detection Reagent Addition Incubation->Detection Readout Fluorescence/Luminescence Reading Detection->Readout Data_Analysis Data Analysis (% Inhibition Calculation) Readout->Data_Analysis Hit_ID Hit Identification (>50% Inhibition) Data_Analysis->Hit_ID

Caption: High-throughput kinase screening workflow.

Protocol: Single-Point Kinase Inhibition Assay

This protocol is designed for a single-concentration screen to identify "hits" from a large kinase panel.

Materials:

  • This compound (stock solution in DMSO)

  • Purified kinases of interest

  • Kinase-specific peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well assay plates (low-volume, white)

  • Acoustic liquid handler or multichannel pipette

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of 10 mM this compound in DMSO into the appropriate wells of a 384-well plate. For control wells, dispense 20 nL of DMSO. This results in a final assay concentration of 10 µM.

  • Enzyme Addition: Prepare a solution of each kinase in assay buffer at 2X the final concentration. Add 5 µL of the kinase solution to each well.

  • Initiation of Reaction: Prepare a 2X solution of the corresponding peptide substrate and ATP in assay buffer. Add 5 µL of this solution to each well to start the reaction. The final volume should be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

  • A "hit" is typically defined as a compound that causes >50% inhibition at a single concentration.

Protocol: Dose-Response (IC50) Determination

For any identified hits, a dose-response experiment is necessary to determine the potency (IC50) of the compound.

Procedure:

  • Prepare a serial dilution of this compound in DMSO (e.g., 10-point, 3-fold dilution starting from 10 mM).

  • Follow the single-point assay protocol, plating the serial dilution of the compound instead of a single concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%[10].

Parameter Single-Point Screen Dose-Response Assay
Compound Conc. 10 µM10-point serial dilution
No. of Kinases Large panel (e.g., >100)1-5 "hit" kinases
Primary Output % InhibitionIC50 value
Purpose Hit IdentificationPotency Determination

Tier 2: Cell-Based Assays for Functional Validation

Once a direct target is identified and its inhibition potency is determined, the next critical step is to assess whether the compound is active in a more complex biological system. Cell-based assays provide this physiologically relevant context, allowing for the evaluation of a compound's effects on cell viability, proliferation, and specific signaling pathways[11][12][13].

Principle of Cell Viability and Proliferation Assays

These assays measure the general health and growth of cells upon treatment with the compound. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability[14]. A reduction in cell viability in a cancer cell line known to be dependent on the "hit" kinase would be a strong indicator of on-target activity.

Protocol: Cancer Cell Line Proliferation Assay (MTT)

Materials:

  • Cancer cell line expressing the target kinase (e.g., Hep3B for FGFR4)[3]

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear-bottom plates

  • Multichannel pipette

  • Plate reader capable of absorbance measurement at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in a complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Calculate the percentage of cell growth inhibition relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol: Target Engagement Assay (Western Blot)

To confirm that the compound is inhibiting the intended target within the cell, a target engagement assay is crucial. For a kinase inhibitor, this typically involves measuring the phosphorylation of a known downstream substrate of the target kinase. A reduction in phosphorylation indicates that the kinase has been inhibited.

Procedure:

  • Seed cells and treat with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI50) for a shorter duration (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate, and another primary antibody for the total amount of the substrate protein as a loading control.

  • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated to total substrate at each compound concentration.

Tier 3: Biophysical Assays for Direct Binding Confirmation

While biochemical and cell-based assays provide strong evidence of a compound's activity, biophysical assays are the gold standard for unequivocally demonstrating direct physical interaction between the compound and its target protein[15][][17]. These assays are crucial for confirming the mechanism of action and for lead optimization[18].

Principle of Thermal Shift Assay (TSA)

A Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), measures changes in the thermal stability of a protein upon ligand binding[15][18]. The binding of a small molecule typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Protocol: Thermal Shift Assay

Materials:

  • Purified target kinase

  • This compound

  • SYPRO Orange dye

  • Assay buffer

  • Quantitative PCR (qPCR) instrument with a thermal ramping capability

Procedure:

  • Prepare a master mix containing the purified kinase and SYPRO Orange dye in the assay buffer.

  • Dispense the master mix into the wells of a 96-well PCR plate.

  • Add this compound at various concentrations (and a DMSO control) to the wells.

  • Seal the plate and place it in the qPCR instrument.

  • Run a thermal ramp from 25°C to 95°C, acquiring fluorescence data at each temperature increment.

  • The melting temperature (Tm) is the point at which the fluorescence signal is at its maximum.

  • A positive shift in Tm (ΔTm) in the presence of the compound indicates direct binding.

Principle of Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique that measures the heat released or absorbed during the binding of a ligand to a macromolecule[][19]. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding[19].

Workflow: Biophysical Validation

The following diagram shows how TSA and ITC can be used sequentially to validate a hit.

G Biochem_Hit Biochemical Hit (Confirmed IC50) TSA_Assay Thermal Shift Assay (TSA) - Screen for binding Biochem_Hit->TSA_Assay Positive_Shift Positive ΔTm? TSA_Assay->Positive_Shift ITC_Assay Isothermal Titration Calorimetry (ITC) - Quantify binding Positive_Shift->ITC_Assay Yes No_Binding No evidence of direct binding Positive_Shift->No_Binding No Thermodynamics Determine Kd, ΔH, ΔS ITC_Assay->Thermodynamics

Caption: Biophysical hit validation workflow.

Biophysical Method Principle Key Output Throughput
Thermal Shift Assay (TSA) Ligand-induced protein stabilizationΔTmHigh
Isothermal Titration Calorimetry (ITC) Heat change upon bindingKd, ΔH, ΔS, StoichiometryLow
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingkon, koff, KdMedium

Conclusion

The systematic approach outlined in these application notes provides a clear and robust pathway for characterizing the biological activity of this compound. By progressing from broad, high-throughput biochemical screens to more focused and physiologically relevant cell-based assays, and finally to definitive biophysical confirmation of target engagement, researchers can build a comprehensive understanding of this novel compound's mechanism of action. This tiered strategy ensures a high degree of scientific rigor and provides the quality data necessary to advance a promising molecule through the drug discovery pipeline.

References

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC. [Link]

  • A review for cell-based screening methods in drug discovery. PMC. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Cell-based assays for identification of novel double-strand break-inducing agents. PubMed. [Link]

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. World Scientific. [Link]

  • Biophysical Assay Services for Drug Discovery. Reaction Biology. [Link]

  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]

  • The role of cell-based assays for drug discovery. News-Medical. [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. [Link]

  • Top Enzymatic Assays for Drug Screening in 2025. Patsnap Synapse. [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. ResearchGate. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PMC. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. PubMed Central. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate. [Link]

  • pyrimidine: it's diverse biological activities and methods of synthesis. ResearchGate. [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PubMed. [Link]

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PMC. [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. MDPI. [Link]

  • Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. PubMed. [Link]4522/)

Sources

Application Note: Strategic Functionalization of 2,4,6-Trimethyl-5-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,6-Trimethyl-5-pyrimidinol (TMP) represents a unique scaffold in medicinal chemistry, combining the electron-deficient nature of the pyrimidine ring with the electron-donating character of a phenolic-like hydroxyl group. This "push-pull" electronic structure mimics the antioxidant core of


-tocopherol (Vitamin E) but with enhanced water solubility and distinct metabolic stability profiles.

This guide details the strategic functionalization of TMP. Because the pyrimidine ring carbons are fully substituted, "functionalization" in this context refers to two distinct vectors:

  • O-Functionalization: Exploiting the 5-OH group for prodrug design and lipophilicity modulation.[1]

  • Side-Chain Activation: Utilizing the "active" methyl groups at positions 2, 4, and 6 for scaffold extension via radical processes.[1]

Section 1: Chemical Architecture & Reactivity Profile

To successfully modify TMP, one must understand its competing electronic effects.[1]

  • The Pyrimidine Core (Electron Deficient): Typically, pyrimidines are resistant to electrophilic attack.[1] However, the nitrogen atoms induce significant polarization.[1]

  • The 5-OH Group (Electron Donating): This group pushes electron density into the ring, significantly raising the HOMO (Highest Occupied Molecular Orbital). This makes TMP susceptible to oxidation (acting as a radical scavenger) and makes the ring nitrogens more basic than in unsubstituted pyrimidines.[1]

  • The Methyl Groups (Active Sites): The methyl groups at C2, C4, and C6 are activated by the electron-withdrawing nature of the ring nitrogens, allowing for deprotonation or radical abstraction. However, the electron donation from the 5-OH dampens this acidity compared to 2,4,6-trimethylpyrimidine.

Reactivity Map

ReactivityMap TMP This compound (Core Scaffold) OH_Group 5-OH Group (Nucleophilic/Acidic) TMP->OH_Group Methyls 2,4,6-Methyl Groups (Radical Susceptible) TMP->Methyls Nitrogens Ring Nitrogens (H-Bond Acceptors) TMP->Nitrogens Action_O Etherification/Acylation (Bioavailability) OH_Group->Action_O Action_C Radical Bromination (Scaffold Extension) Methyls->Action_C Action_N N-Oxidation (Metabolite Mimicry) Nitrogens->Action_N

Figure 1: Strategic reactivity vectors for this compound. The 5-OH and Methyl groups offer the primary synthetic handles.

Section 2: Protocol A - O-Functionalization (Ether Synthesis)

Objective: To mask the hydroxyl group, increasing lipophilicity for cell membrane penetration or to create a linker for bioconjugation.

Mechanism: Williamson Ether Synthesis.[1] The 5-OH is deprotonated by a weak base, followed by


 attack on an alkyl halide.[1]
Challenge:  The adjacent methyl groups (positions 4 and 6) create steric hindrance.[1] High-temperature conditions or polar aprotic solvents are required.[1]
Materials
  • Substrate: this compound (1.0 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Electrophile: Benzyl bromide or Alkyl iodide (1.2 eq)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (if alkyl halide is highly reactive)

  • Workup: Ethyl Acetate, Brine,

    
    .[1]
    
Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol) in a single portion. Stir at room temperature for 30 minutes.
    
    • Note: The solution may darken slightly as the phenoxide anion is generated.[1]

  • Alkylation: Add the alkyl halide (12 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Monitoring: Check via TLC (Mobile Phase: 50% EtOAc/Hexanes).[1] The starting material (polar, low

      
      ) should disappear, replaced by a less polar spot.
      
  • Quench: Cool to room temperature and pour the mixture into ice-cold water (50 mL).

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash the combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF.[1]
  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography.
    

Data Validation:

Analytical Method Expected Signal Interpretation
1H NMR Disappearance of singlet @ ~8.5-9.0 ppm Loss of -OH proton
1H NMR Appearance of new signals Alkyl group integration matches stoichiometry

| MS (ESI+) |


 = Target Mass | Successful alkylation |

Section 3: Protocol B - Side-Chain Functionalization (Radical Bromination)

Objective: To functionalize the chemically inert methyl groups, converting them into reactive alkyl bromides. This allows for subsequent substitution with amines, azides, or thiols.[1]

Mechanism: Wohl-Ziegler Bromination.[1] N-Bromosuccinimide (NBS) provides a low concentration of


, and a radical initiator (AIBN or BPO) drives the abstraction of a hydrogen atom from the methyl groups.
Selectivity:  The 2-methyl group is electronically distinct from the 4,6-methyl groups. However, statistical mixtures are common.[1] Careful stoichiometry is critical.
Materials
  • Substrate: O-Protected TMP (e.g., 5-methoxy-2,4,6-trimethylpyrimidine) (1.0 eq)

    • Critical: Do NOT use the free hydroxyl TMP.[1] The radical will quench on the OH group (antioxidant effect), preventing the reaction.

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq for mono-bromination)

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (
    
    
    
    ) - anhydrous.[1]
Step-by-Step Methodology
  • Preparation: Dissolve the O-protected TMP (5 mmol) in anhydrous

    
     (20 mL).
    
  • Reagent Addition: Add NBS (5.25 mmol) and AIBN (0.25 mmol).

  • Initiation: Heat the mixture to reflux (77°C) using a pre-heated oil bath.

    • Visual Cue: The dense NBS solid at the bottom will gradually float and convert to succinimide (which floats on top) as the reaction proceeds.[1]

  • Duration: Reflux for 2–3 hours.

    • Warning: Over-reaction leads to di- and tri-brominated species which are difficult to separate.[1]

  • Workup: Cool the mixture in an ice bath to precipitate succinimide completely. Filter off the solids.[1][2]

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The product is unstable on silica. Use neutral alumina or proceed immediately to the next step (e.g., amination).[1]

Workflow Diagram

BrominationWorkflow Start Start: O-Protected TMP Reagents Add NBS (1.05 eq) + AIBN Start->Reagents Reflux Reflux in CCl4 (3 hrs) Reagents->Reflux Check Is Succinimide Floating? Reflux->Check Check->Reflux No (Continue) Filter Filter Succinimide Check->Filter Yes Product Product: Bromomethyl-pyrimidine Filter->Product

Figure 2: Critical path for the radical bromination of the methyl side-chain.

Section 4: Functional Application (Antioxidant Validation)

Objective: To verify that the functionalized derivatives (specifically those where the OH is de-protected or metabolically labile) retain the core antioxidant capability of the parent scaffold.

Protocol: Lipid Peroxidation Inhibition (TBARS Assay)

This assay measures the ability of the compound to stop the oxidation of linoleic acid induced by AAPH.

  • Emulsion Prep: Prepare a 10 mM Linoleic Acid emulsion in phosphate buffer (pH 7.4) containing Tween-20.[1]

  • Induction: Add AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to a final concentration of 10 mM.

  • Treatment: Add TMP or its derivative (10–100

    
    M).[1] Include a Vehicle Control (DMSO) and Positive Control (Trolox).[1]
    
  • Incubation: Incubate at 37°C for 60 minutes in the dark.

  • Termination: Add TBA (Thiobarbituric acid) reagent and heat at 95°C for 20 minutes.

  • Readout: Measure absorbance at 532 nm. Lower absorbance = Higher Antioxidant Activity.[1]

References

  • Omura, K., et al. (2016).[1][3] "Optimization of pyrimidinol antioxidants as mitochondrial protective agents: ATP production and metabolic stability." Bioorganic & Medicinal Chemistry. Link

  • Valgimigli, L., et al. (2013).[1] "3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems."[1][4] Journal of Organic Chemistry. Link

  • Chesterfield, J. H., et al. (1960).[1][5] "Pyrimidines.[1][3][5][6][7][8][9] Part XI. Synthesis of 5-hydroxypyrimidine and related compounds." Journal of the Chemical Society.[1][5] Link[5]

  • Pratt, D. A., et al. (2003).[1] "The Reaction of Hydroxyl Radicals with 5-Hydroxypyrimidines." Journal of the American Chemical Society.[1] Link

Sources

Troubleshooting & Optimization

identifying common impurities in 2,4,6-Trimethyl-5-pyrimidinol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4,6-Trimethyl-5-pyrimidinol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this pyrimidinol derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges in its synthesis. Our approach is grounded in established principles of heterocyclic chemistry to ensure you can anticipate and resolve common experimental hurdles.

I. Proposed Synthesis Pathway

Currently, a standardized, publicly available protocol for the synthesis of this compound is not widely documented. However, based on fundamental pyrimidine synthesis reactions, a plausible and efficient route is the acid-catalyzed condensation of 3-hydroxy-3-methyl-2,4-pentanedione with urea. This one-pot reaction is a variation of classical pyrimidine syntheses.

Synthesis_Pathway Reactant1 3-Hydroxy-3-methyl-2,4-pentanedione Intermediate Cyclized Intermediate Reactant1->Intermediate Reactant2 Urea Reactant2->Intermediate Product This compound Intermediate->Product Dehydration & Tautomerization Catalyst Acid Catalyst (e.g., HCl) Catalyst->Intermediate Condensation

Caption: Proposed synthesis of this compound.

II. Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific experimental issues, their probable causes rooted in impurity formation, and actionable solutions.

Observed Issue Potential Impurity & Cause Proposed Solution & Rationale
Low yield of the desired product with a significant amount of a lower molecular weight byproduct. Unreacted Starting Materials: Incomplete reaction due to insufficient heating, incorrect stoichiometry, or catalyst deactivation.Optimize Reaction Conditions: Increase reaction time and/or temperature. Ensure an appropriate molar ratio of reactants (a slight excess of urea may be beneficial). Verify the concentration and activity of the acid catalyst.
Presence of an impurity with a similar mass spectrum but different retention time in LC-MS. Isomeric Pyrimidine Impurity: Self-condensation of 3-hydroxy-3-methyl-2,4-pentanedione can lead to a dimeric ether, which could potentially cyclize with urea to form a different pyrimidine isomer.Control Reaction Temperature: Gradual addition of the acid catalyst at a lower temperature can minimize self-condensation of the dione.
A broad peak or multiple closely eluting peaks in the HPLC chromatogram around the main product peak. Over-alkylation or Side-chain Reactions: The methyl groups on the pyrimidine ring can be susceptible to further reactions under harsh acidic conditions, leading to the formation of various minor byproducts.Use a Milder Acid Catalyst: Consider using a weaker acid or a solid acid catalyst to reduce the harshness of the reaction medium.
Product appears discolored (yellow or brown) even after initial purification. Polymeric Impurities: Polymerization of starting materials or intermediates, especially at high temperatures, can form colored, high-molecular-weight impurities.Lower Reaction Temperature and Time: Optimize for the lowest effective temperature and shortest reaction time. Consider purification by activated carbon treatment followed by recrystallization.
Difficulty in crystallization of the final product. Presence of O-alkylated Impurity: The hydroxyl group of the product can be alkylated by the alcohol solvent if the reaction is carried out in an alcohol under acidic conditions for an extended period.Solvent Selection and Work-up: If using an alcohol solvent, minimize the reaction time. During work-up, neutralize the acid catalyst promptly after the reaction is complete. Consider using a non-alcoholic solvent if feasible.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control in this synthesis?

A1: The most critical parameter is the reaction temperature. Elevated temperatures can promote side reactions such as self-condensation of the dione starting material and potential polymerization, leading to a complex mixture of impurities and a lower yield of the desired this compound.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a straightforward method for monitoring the consumption of the starting materials. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A sample of the reaction mixture can be periodically withdrawn, quenched, and analyzed to determine the ratio of starting materials to the product.

Q3: What are the best purification techniques for the final product?

A3: Recrystallization is generally the most effective method for purifying this compound. A suitable solvent system should be determined experimentally, but combinations of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexane, are good starting points.[1] For persistent impurities, column chromatography on silica gel may be necessary.

Q4: What analytical techniques are essential for identifying impurities?

A4: A combination of chromatographic and spectroscopic techniques is crucial for comprehensive impurity profiling.[2][3]

  • HPLC/UPLC: To separate the impurities from the main compound.

  • Mass Spectrometry (MS), often coupled with LC (LC-MS): To determine the molecular weight of the impurities, providing clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the exact structure of the isolated impurities.

Q5: Can other nitrogen sources besides urea be used?

A5: Yes, other nucleophiles with an N-C-N fragment, such as guanidine or thiourea, can be used in pyrimidine synthesis. However, this would result in different substituents at the 2-position of the pyrimidine ring (an amino or a thiol group, respectively). For the synthesis of this compound, urea is the most direct precursor.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound (Proposed Method)
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxy-3-methyl-2,4-pentanedione (1 equivalent) and urea (1.1 equivalents).

  • Add a suitable solvent, such as ethanol or acetic acid.

  • Slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (the optimal temperature should be determined experimentally, starting around 80°C) and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system.

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method should provide a good separation of the main product from potential polar and non-polar impurities.

V. Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Low Yield or Purity Issue Analyze Analyze Crude Product by HPLC/LC-MS Start->Analyze Identify Identify Major Impurities Analyze->Identify Unreacted Unreacted Starting Materials? Identify->Unreacted Purify Optimize Purification (Recrystallization, Chromatography) Identify->Purify SideProduct Known Side Product? Unreacted->SideProduct No Optimize Optimize Reaction Conditions (Time, Temp, Stoichiometry) Unreacted->Optimize Yes Unknown Unknown Impurity SideProduct->Unknown No Modify Modify Reaction Conditions (Catalyst, Solvent) SideProduct->Modify Yes Isolate Isolate and Characterize (NMR, HRMS) Unknown->Isolate End Problem Resolved Optimize->End Modify->End Isolate->Modify Purify->End

Caption: A systematic workflow for troubleshooting synthesis issues.

VI. References

  • CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google Patents. Available at:

  • 2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 2,4,6-trimethylpyridine - PrepChem.com. Available at: [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC - PubMed Central. Available at: [Link]

  • 2,4,6-Trimethylpyridine - Wikipedia. Available at: [Link]

  • Transition-metal-free synthesis of pyrimidines from lignin β-O-4 segments via a one-pot multi-component reaction - mediaTUM. Available at: [Link]

  • US5068335A - Process for the preparation of 4-hydroxy-2,2,6,6-tetramethylpiperidine - Google Patents. Available at:

  • CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents. Available at:

  • Pyrimidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS OF 5-HYDROXYTHIENO[2,3-d]PYRIMIDIN-6(5H)-ONE DERIVATIVES BY THE REACTION OF 2-(4-CHLOROPYRIMIDIN-5- YL) - Semantic Scholar. Available at: [Link]

  • Synthesis of 2,4,6(1H,3H,5H)-pyrimidinetrione-5-carboxaldehyde - ResearchGate. Available at: [Link]

  • CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents. Available at:

  • Solvent-free three components condensation of ethyl acetoacetate, urea,... | Download Table - ResearchGate. Available at: [Link]

  • US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google Patents. Available at:

  • Impurities in lab acetone and ethyl acetate? : r/chemistry - Reddit. Available at: [Link]

  • 2,3,4,5-Tetrahydropyridine trimer - Organic Syntheses Procedure. Available at: [Link]

  • CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents. Available at:

  • 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. Available at: [Link]

  • Effect of Acetylacetone on the Residual Content of Formaldehyde in Urea-Formaldehyde Resin | Request PDF - ResearchGate. Available at: [Link]

  • synthetic applications of Ethyl Acetoacetate - Chemistry for everyone - WordPress.com. Available at: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Pyrimidine - Wikipedia. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of pyrimidine derivatives, a cornerstone of many pharmaceutical compounds.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues leading to low product yields.

Troubleshooting Guide: A Systematic Approach to Low Yields

Low yields in pyrimidine synthesis can arise from a multitude of factors, ranging from suboptimal reaction conditions to competing side reactions.[3] A systematic approach to troubleshooting is crucial for efficiently identifying and addressing the root cause.

Diagram: Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis

TroubleshootingWorkflow start Low Yield Observed check_reagents Step 1: Verify Reagent Quality & Stoichiometry Purity (NMR, etc.) Stoichiometry Anhydrous Conditions start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions Temperature Reaction Time Solvent check_reagents->check_conditions Reagents OK sub_reagents Adjust Stoichiometry Purify Starting Materials Ensure Dry Conditions check_reagents->sub_reagents check_catalyst Step 3: Assess Catalyst Performance Catalyst Choice Catalyst Loading Catalyst Activity check_conditions->check_catalyst Conditions OK sub_conditions Optimize Temperature Adjust Reaction Time Screen Solvents check_conditions->sub_conditions check_side_reactions Step 4: Investigate Side Reactions Identify Byproducts (TLC, LC-MS) Common Side Reactions (e.g., Hantzsch, Knoevenagel) check_catalyst->check_side_reactions Catalyst OK sub_catalyst Screen Different Catalysts Optimize Loading Use Fresh/Active Catalyst check_catalyst->sub_catalyst check_workup Step 5: Optimize Workup & Purification Extraction Efficiency Purification Method (Recrystallization, Chromatography) Product Solubility check_side_reactions->check_workup Minimal Side Rxns sub_side_reactions Modify Conditions to Minimize Side Rxns Change Order of Addition check_side_reactions->sub_side_reactions solution Yield Improved check_workup->solution Workup Optimized sub_workup Modify Extraction Protocol Optimize Purification Solvent System check_workup->sub_workup

Caption: A stepwise workflow for diagnosing and resolving low yields in pyrimidine synthesis.

Frequently Asked Questions (FAQs)

This section addresses specific issues that researchers commonly encounter during pyrimidine synthesis.

Reaction Conditions

Q1: My Biginelli reaction is giving a very low yield. What are the first things I should check?

A1: The Biginelli reaction, while a powerful multicomponent reaction, can be sensitive to several factors.[4] Start by verifying the fundamentals:

  • Reagent Purity: Impurities in your aldehyde, β-ketoester, or urea/thiourea can significantly hinder the reaction.[3] Ensure the purity of your starting materials, purifying them if necessary.

  • Stoichiometry: While a 1:1:1 ratio is standard, a slight excess of urea or thiourea (e.g., 1.2-1.5 equivalents) can sometimes improve yields by shifting the equilibrium.[5]

  • Catalyst: The choice and concentration of the acid catalyst are critical. Classical methods using strong Brønsted acids like HCl can lead to side reactions.[3][5] Consider using milder Lewis acids (e.g., ZnCl₂, FeCl₃) or solid acid catalysts, which have been shown to improve yields.[5][6]

Q2: What is the optimal temperature and reaction time for pyrimidine synthesis?

A2: There is no one-size-fits-all answer, as the optimal conditions are highly substrate-dependent.[5]

  • Temperature: While some reactions proceed at room temperature, heating is often required.[5] For many Biginelli reactions, temperatures between 80°C and 100°C are a good starting point.[5] However, for some substrates, higher temperatures can promote side reactions, such as the formation of Hantzsch-type dihydropyridines.[7]

  • Reaction Time: Reaction times can vary from a few hours to overnight.[7] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time for your specific reaction and to avoid potential product degradation from prolonged heating.[3][5][7]

Q3: How does the choice of solvent affect the yield?

A3: The solvent plays a crucial role in reactant solubility and reaction rate.[7]

  • Traditional Solvents: Ethanol is a commonly used solvent for the Biginelli reaction.[5][7]

  • Solvent-Free Conditions: Interestingly, solvent-free conditions have been reported to be highly effective in many cases, often leading to shorter reaction times and higher yields.[5][8][9] This approach also aligns with the principles of green chemistry.[9]

  • Alternative Solvents: Other polar solvents like acetonitrile can also be effective.[10] Screening a few different solvents or trying solvent-free conditions can be a valuable optimization step.

Catalysis

Q4: I'm not getting any product without a catalyst. How do I choose the right one?

A4: Pyrimidine synthesis, particularly the Biginelli reaction, is typically acid-catalyzed.[5] The catalyst's role is to activate the aldehyde and facilitate the cyclization and dehydration steps.[11]

  • Brønsted vs. Lewis Acids: While strong Brønsted acids like HCl are traditional, they can be harsh and lead to side reactions.[3][5] Lewis acids such as FeCl₃, ZnCl₂, and lanthanide triflates are often milder and more effective alternatives.[10]

  • Catalyst Screening: It is highly recommended to screen a variety of catalysts to find the most suitable one for your specific substrates.[10] Even small changes in the catalyst can have a significant impact on the yield.

Table 1: Comparison of Catalysts in a Model Biginelli Reaction

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
No Catalyst-24<10[10]
HCl201245[5]
Yb(OTf)₃10492[12]
InCl₃15688[12]
Fe₃O₄ nanoparticles10295[13]
Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol) in ethanol at reflux.
Side Reactions and Byproducts

Q5: I'm observing a significant amount of a yellow, fluorescent byproduct. What is it and how can I prevent its formation?

A5: A common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[7] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired pyrimidine synthesis pathway.[7]

  • Lower the Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[7]

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[7]

  • Order of Addition: In some cases, adding the urea last may help minimize its decomposition into ammonia.[7]

Q6: My reaction mixture shows a lot of unreacted starting materials. What could be the issue?

A6: Low conversion can be attributed to several factors:

  • Catalyst Inefficiency: Your catalyst may be inactive or used in an insufficient amount.[3][7] Ensure your catalyst is fresh and active. If you are using a reusable catalyst, it may need regeneration.[7]

  • Suboptimal Conditions: The reaction may require a longer reaction time or a moderate increase in temperature to proceed to completion.[7] Again, monitoring by TLC is key.[7]

  • Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can slow down the reaction.[10][14] In such cases, more forcing conditions (higher temperature, longer reaction time, stronger catalyst) may be necessary.

Workup and Purification

Q7: I seem to be losing a lot of my product during the workup and purification. What are some best practices?

A7: The final yield is highly dependent on efficient product isolation and purification.[15][16]

  • Recrystallization: This is often the most effective method for purifying solid pyrimidine derivatives and removing common impurities like N-acylureas.[7][15]

  • Column Chromatography: For more complex mixtures or non-crystalline products, flash column chromatography is a widely used technique.[15]

  • Extraction: Pay close attention to the pH during aqueous workup, as the solubility of your pyrimidine derivative can be pH-dependent. Ensure you are using an appropriate organic solvent for extraction.[17] In some cases, product can be lost in the aqueous layer if it has some water solubility.[17]

Experimental Protocols

General Protocol for a Biginelli Reaction
  • To a round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and the chosen catalyst (e.g., 10 mol%).

  • Add the appropriate solvent (e.g., ethanol, 5-10 mL) or proceed under solvent-free conditions.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a small amount of cold solvent (e.g., ethanol).[7]

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[7][15]

Protocol for the Ortoleva-King Reaction (as a step in imidazo[1,2-a]pyridine synthesis)

The Ortoleva-King reaction can be a key step in the synthesis of certain fused pyrimidine-like structures.

  • In a reaction vessel, combine the acetophenone (1.0 equiv), 2-aminopyridine (2.3 equiv), and iodine (1.2 equiv) without solvent.[18][19]

  • Heat the neat mixture to 110°C for 4 hours.[18][19]

  • Cool the reaction mixture.

  • For the subsequent cyclization step, add aqueous NaOH and heat to 100°C for 1 hour.[18][19]

  • After cooling, perform an appropriate workup, which may involve extraction with an organic solvent.

  • Purify the final product, often by column chromatography.

Note: The optimal conditions for the Ortoleva-King reaction can vary, and it's important to consult the literature for specific substrates.[18][20][21][22]

References

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. Retrieved from [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • ACS Omega. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]

  • An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. (2022). Mini-Reviews in Medicinal Chemistry.
  • ACS Publications. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). Retrieved from [Link]

  • CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY. (n.d.). SlideShare.
  • An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. (2022). Bentham Science.
  • RSC Publishing. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Retrieved from [Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.).
  • PubMed. (2012). Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. Retrieved from [Link]

  • American Chemical Society. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva−King Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. Retrieved from [Link]

  • PubMed. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Retrieved from [Link]

  • University of Illinois at Urbana-Champaign. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). Nickel/iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines through Ortoleva-King type protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of solvent volume ratio on the synthesis of sugar-containing pyrimidine derivatives in continuous-flow microreactors. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (n.d.). “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Pyrimidines. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). A novel manganese/iodine-catalyzed Ortoleva-King type protocol for the synthesis of imidazo[1,2-a]pyridines and Zolimidine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Retrieved from [Link]

  • YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

  • MDPI. (n.d.). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Frontiers. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Retrieved from [Link]

  • Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli. (2023). MDPI.
  • PubMed. (1994). Base pairing and steric interactions between pyrimidine strand bridging loops and the purine strand in DNA pyrimidine.purine.pyrimidine triplexes. Retrieved from [Link]

  • YouTube. (2023). PYRIMIDINES SYNTHESIS. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solubility of 2,4,6-Trimethyl-5-pyrimidinol for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2,4,6-Trimethyl-5-pyrimidinol. This document is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their biological assays. Due to its chemical nature, achieving and maintaining the desired concentration of this compound in aqueous solutions can be a significant challenge, potentially impacting the accuracy and reproducibility of experimental results.

This guide provides a structured, in-depth approach to understanding and overcoming the solubility limitations of this compound. By leveraging a combination of theoretical principles and practical, field-tested methodologies, you will be equipped to prepare stable, homogenous solutions suitable for a wide range of biological applications.

Part 1: Understanding the Molecule - Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing an effective solubilization strategy.

Key Molecular Characteristics
PropertyValue/ObservationImplication for Solubility
Molecular Formula C7H10N2O[1]The presence of nitrogen and oxygen atoms suggests potential for hydrogen bonding, which can aid solubility in polar solvents.[1]
Molecular Weight 138.17 g/mol [1]A relatively low molecular weight is generally favorable for solubility.
Structure Pyrimidine ring with three methyl groups and one hydroxyl group.[1]The hydroxyl group (-OH) enhances polarity and the potential for hydrogen bonding.[1] However, the three methyl groups (-CH3) contribute to the molecule's hydrophobicity, which can decrease aqueous solubility.
Predicted pKa 3.15 ± 0.39 (for a related trimethyl-pyrimidine derivative)[2]The hydroxyl group on the pyrimidine ring is weakly acidic. This means that the molecule's charge state, and therefore its solubility, will be influenced by the pH of the solution.[3][4]
Why is Solubility a Challenge?

The dual nature of the this compound structure is the primary reason for its limited aqueous solubility. While the hydroxyl and pyrimidine nitrogen atoms provide hydrophilicity, the three methyl groups create a nonpolar character. This balance makes it challenging to dissolve directly in aqueous buffers commonly used in biological assays.

Part 2: Troubleshooting Common Solubility Issues

This section addresses frequently encountered problems when preparing solutions of this compound and provides a logical framework for troubleshooting.

Caption: Workflow for preparing a standard DMSO stock solution.

Protocol 2: pH-Mediated Solubilization

This advanced technique leverages the weakly acidic nature of the 5-hydroxyl group to enhance solubility in aqueous solutions. The principle is that by increasing the pH, the hydroxyl group will be deprotonated, resulting in a more soluble anionic form. [3][4][5][6][7]

  • Prepare a Low Molarity Basic Solution: Prepare a dilute solution of NaOH (e.g., 10 mM) in your desired aqueous buffer.

  • Initial Dissolution: Add the weighed this compound to this basic solution.

  • Adjust pH: Slowly and carefully adjust the pH of the solution downwards using a dilute acid (e.g., 10 mM HCl) while continuously stirring. Monitor the solution for any signs of precipitation.

  • Final pH: The optimal final pH will be the point at which the compound remains in solution. This will likely be slightly basic or neutral, depending on the final desired concentration.

  • Sterile Filtration: Once the desired pH and concentration are achieved, sterile filter the solution using a 0.22 µm filter.

Expert Insight: This method is particularly useful when the presence of organic solvents is undesirable. However, it requires careful optimization and may not be suitable for all applications, especially if the biological activity of the compound is sensitive to pH.

Protocol 3: The Use of Co-solvents and Excipients

For particularly challenging situations, the use of co-solvents or excipients can further enhance solubility. [8][9][10]

  • Co-solvents: A mixture of solvents can sometimes provide better solubilization than a single solvent. For example, a combination of DMSO and PEG 400 can be effective. [10]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the nonpolar parts of the drug and presenting a hydrophilic exterior to the aqueous environment. [11]

Part 4: Best Practices for Handling and Storage

Proper handling and storage are essential for maintaining the integrity and solubility of your this compound solutions.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting your stock solution into single-use volumes is highly recommended to prevent the compound from coming out of solution due to repeated temperature changes. [12]

  • Use High-Purity Solvents: Always use anhydrous, high-purity solvents to prepare your stock solutions. Water contamination in DMSO can reduce its solubilizing capacity.

  • Protect from Light: While not specifically documented for this compound, it is good practice to store solutions of organic compounds in amber vials or otherwise protected from light to prevent potential photodegradation.

  • Regularly Check for Precipitation: Before each use, visually inspect your stock and working solutions for any signs of precipitation. If precipitate is observed, you may need to gently warm the solution to redissolve the compound.

By following the guidance in this technical support document, you will be well-equipped to overcome the solubility challenges associated with this compound and generate reliable, reproducible data in your biological assays.

References

  • PubChem. 2,4,6-Triaminopyrimidine. [Link]

  • PubChem. 2,4-Dimethylpyrimidin-5-ol. [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. [Link]

  • National Institutes of Health. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]

  • National Institutes of Health. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]

  • National Institutes of Health. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

  • ResearchGate. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]

  • Fiveable. pH and Solubility. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • YouTube. Impact of pH on Solubility. [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • National Institutes of Health. Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]

  • National Institutes of Health. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • Chad's Prep. pH Effects on Solubility. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. [Link]

Sources

Technical Support Center: 2,4,6-Trimethyl-5-pyrimidinol (TMP) Analysis & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Degradation, Stability, and Chromatographic Anomalies of 2,4,6-Trimethyl-5-pyrimidinol (TMP)

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for This compound (TMP) . If you are accessing this guide, you are likely encountering instability in your stock solutions, "ghost" peaks in your chromatograms, or inconsistent mass balance in your degradation studies.

TMP is not just a simple impurity; it is an electron-rich 5-hydroxypyrimidine . Unlike its 2- or 4-hydroxy counterparts, which readily tautomerize to stable keto-forms, the 5-hydroxyl group on TMP retains significant phenolic character. This makes it uniquely susceptible to oxidative radical attack and pH-dependent ionization , creating a "perfect storm" for analytical confusion.

This guide moves beyond generic advice. We break down the specific physicochemical behaviors of TMP to resolve your experimental bottlenecks.

Module 1: Chromatographic Anomalies (HPLC/UPLC)

Issue: "My peak is tailing severely or splitting."

Diagnosis: This is almost certainly a pH/pKa mismatch . TMP is amphoteric. It possesses:

  • Basic Ring Nitrogens: Can be protonated at low pH.

  • Acidic 5-Hydroxyl Group: Can be deprotonated at high pH (Phenolic character).[1]

The methyl groups at positions 2, 4, and 6 are electron-donating, which pushes the pKa of the 5-hydroxyl group higher (estimated pKa ~8.5–9.5) compared to unsubstituted 5-hydroxypyrimidine.[2]

Troubleshooting Protocol:

ParameterRecommendationThe "Why" (Mechanistic Insight)
Mobile Phase pH pH 3.0 - 4.5 At neutral pH (6-8), TMP exists in a rapid equilibrium between neutral and ionized forms, causing peak broadening. Acidic pH ensures the 5-OH remains protonated (neutral), while the ring nitrogens may be protonated, offering a single, stable ionic species.
Buffer Selection Ammonium Formate (10-20 mM) Phosphate buffers are acceptable but incompatible with MS.[1] Formate provides the necessary ionic strength to shield silanol interactions.
Column Choice Phenyl-Hexyl or Polar-Embedded C18 Standard C18 columns often fail to retain polar pyrimidines. Phenyl-hexyl phases interact with the

-electrons of the pyrimidine ring, improving peak shape and selectivity.
Tailing Factor Target < 1.5 If tailing persists > 1.5, add 0.1% Triethylamine (TEA) only if using UV detection. For MS, increase buffer concentration.
Visual Troubleshooting Flowchart

HPLC_Troubleshooting Start Issue: Peak Tailing/Splitting Check_pH Check Mobile Phase pH Start->Check_pH Is_Neutral Is pH 6.0 - 8.0? Check_pH->Is_Neutral Action_Acidify Action: Lower pH to 3.0 - 4.0 (Suppress Phenolic Ionization) Is_Neutral->Action_Acidify Yes Check_Col Check Column Chemistry Is_Neutral->Check_Col No Is_C18 Is it standard C18? Check_Col->Is_C18 Is_C18->Action_Acidify No (Still Tailing) Action_Phenyl Action: Switch to Phenyl-Hexyl (Pi-Pi Interaction) Is_C18->Action_Phenyl Yes

Caption: Logic flow for resolving TMP peak shape issues. pH control is the primary variable.

Module 2: Degradation Pathways & Mechanisms

Issue: "I'm seeing extra peaks in forced degradation, but I can't identify them."

TMP degrades via two primary pathways: Oxidative Ring Contraction and Radical-Mediated Dimerization .

Pathway A: Oxidative Degradation (The "Pink/Brown Solution" Phenomenon)

The 5-hydroxyl group activates the ring toward electrophilic attack.[1] In the presence of oxidants (peroxides, metal ions) or even air over time, TMP undergoes a process similar to the oxidation of 5-hydroxy-2'-deoxycytidine [1].

  • Radical Formation: Abstraction of the hydrogen from the 5-OH group creates a phenoxyl-type radical.

  • Quinone Intermediate: The radical reacts with water/oxygen to form a transient para-quinone-like structure.

  • Ring Contraction: The pyrimidine ring loses stability and can contract to form hydantoin derivatives or open completely to form urea-based fragments.

Pathway B: Photolytic Degradation

Pyrimidines are UV chromophores. Upon UV irradiation (254 nm or solar simulation), TMP absorbs energy, promoting an electron to an excited singlet state.[1]

  • Outcome: Homolytic cleavage of the methyl C-H bonds or the O-H bond, leading to radical coupling (dimers).[1]

Degradation Pathway Diagram

Degradation_Pathway TMP This compound (Parent) Radical Phenoxyl-type Radical (Transient) TMP->Radical Oxidation (-H•) Quinone Quinone-like Intermediate Radical->Quinone +OH• / +O2 Dimer C-C or C-O Dimer (Photolysis Product) Radical->Dimer Coupling (UV Light) Hydantoin Hydantoin Derivative (Ring Contraction) Quinone->Hydantoin Rearrangement Frag Urea/Amide Fragments (Ring Opening) Quinone->Frag Hydrolysis

Caption: Mechanistic map of TMP degradation. Oxidation leads to ring contraction; photolysis favors dimerization.

Module 3: Mass Spectrometry (MS) Interpretation

Issue: "The mass spectrum doesn't match the expected +16 Da (Oxidation)."

When TMP degrades, it rarely adds a simple oxygen (+16 Da) and stops.[1] The ring instability leads to complex mass shifts.

Expected MS Shifts for Degradants:

Degradant TypeMass Shift (

)
Mechanism
Radical Dimer

(approx +136 Da)
Two TMP molecules linking via methyl or oxygen radicals.[1] Look for

or similar adducts.[1]
Hydantoin Derivative -26 Da to +16 Da (Variable)Ring contraction often involves loss of carbon fragments (e.g., CO) or rearrangement.[1] Do not look strictly for +16.
Hydroxylated Methyl +16 Da Oxidation of one of the methyl groups to a hydroxymethyl (

). This is a minor pathway compared to ring oxidation.
Ring Opening -40 to -60 Da Loss of ring integrity. Look for low molecular weight fragments (< 100 Da) in the solvent front.[1]

Expert Tip: Use Negative Ion Mode (ESI-) for TMP analysis.[1] The phenolic proton is easily abstracted (


), often providing better sensitivity and cleaner spectra than Positive Mode (ESI+) for this specific molecule.[1]

Module 4: Standardized Forced Degradation Protocol

To validate your method or study TMP stability, do not use generic conditions. Use this targeted protocol designed for electron-rich pyrimidines.

Oxidative Stress (Targeting the 5-OH)
  • Reagent: 3%

    
    .
    
  • Condition: Room Temperature, 2 hours.

  • Note: Do not heat initially. The reaction is fast. If no degradation, add

    
     (Fenton's reagent trace) to catalyze hydroxyl radical formation [2].[1]
    
Photolytic Stress[1][3]
  • Source: Xenon arc lamp (ID65 standard) or UV 254 nm.

  • Exposure: 1.2 million lux hours.

  • Control: Wrap one vial in foil (Dark Control) to distinguish thermal vs. photo effects.

  • Expectation: Yellowing of solution indicates radical formation.

Hydrolytic Stress (Acid/Base)[1]
  • Acid: 0.1 N HCl,

    
    , 4 hours. (TMP is relatively stable here).[1]
    
  • Base: 0.1 N NaOH, Room Temp. Warning: High pH promotes rapid auto-oxidation of the phenolate anion. Ensure the solution is degassed (nitrogen sparge) to distinguish hydrolysis from oxidation.[1]

References

  • Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer. Source: PubMed (NIH) URL:[1][Link]

  • Structures of pyrimidine oxidation products. Source: ResearchGate URL:[1][3][Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside (ICH Guidelines context). Source: PubMed Central (PMC) URL:[1][Link]

  • pKa values of bases in non-aqueous solvents (Acetonitrile) - Reference for Pyrimidine basicity. Source: University of Tartu (Leito Group) URL:[1][Link][1]

Sources

Technical Support Center: Stabilizing 2,4,6-Trimethyl-5-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TMP-STAB-001 Subject: Stabilization Protocols for 2,4,6-Trimethyl-5-pyrimidinol in Solution Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

This compound (TMP) is a structural hybrid of a pyrimidine base and a phenol. Its stability profile is governed by two competing chemical behaviors:

  • Electron-Rich Oxidation: The hydroxyl group at position 5, flanked by electron-donating methyl groups, makes the ring highly susceptible to oxidative attack, similar to hydroquinones.

  • Amphoteric Solubility: It possesses both a basic nitrogen system (pyrimidine ring) and an acidic hydroxyl group, creating complex solubility dependencies on pH.[1]

This guide provides a self-validating protocol to prevent the common "browning" (oxidation) and precipitation issues encountered during experimental handling.

Module 1: The Oxidative Challenge & Solution

The Mechanism of Failure: In solution, particularly at neutral or basic pH, TMP exists in equilibrium with its phenolate anion. This anion is electron-rich and reacts rapidly with dissolved molecular oxygen (


) to form radical intermediates.[1] These radicals polymerize or form quinone-like conjugated systems (often pink or brown in color), rendering the compound useless for quantitative assays.[1]

The Stabilization Protocol: To stabilize TMP, you must disrupt the oxidation pathway at three checkpoints: Oxygen Availability , Ionization State , and Radical Scavenging .

Experimental Workflow: Preparation of Stable Stock

G Start Solid TMP (Hygroscopic) Solvent Solvent Selection (DMSO or Acidic Buffer) Start->Solvent Degas CRITICAL STEP: Degas Solvent (Argon/N2) 15 mins Solvent->Degas Remove O2 Dissolve Dissolution (Under Inert Flow) Degas->Dissolve Prevent initial oxidation Additive Add Antioxidant (Ascorbic Acid or DTT) Dissolve->Additive Scavenge residuals Storage Storage -80°C, Amber Vial Additive->Storage

Figure 1: Critical workflow for preparing oxidation-resistant stock solutions.[1] Note that degassing must occur before the solid compound is introduced.[1]

Module 2: Solubility & pH Control

TMP is amphoteric. Its solubility "U-curve" is critical for preventing precipitation during serial dilutions.

  • Low pH (< 4.0): Soluble.[1] The pyrimidine nitrogens are protonated (

    
    ), increasing polarity.[1] Most Stable State. [1]
    
  • Neutral pH (5.0 - 8.0): Least Soluble.[1] The molecule exists largely as a neutral zwitterion or uncharged species. High risk of precipitation.

  • High pH (> 9.0): Soluble.[1] The hydroxyl group deprotonates (

    
    ).[1] Least Stable State  (Rapid Oxidation).[1]
    
Solvent Compatibility Matrix
Solvent SystemSolubility RatingStability RatingRecommended AdditivesApplication
100% DMSO High (>50 mM)Moderate0.1% BHT (Butylated hydroxytoluene)Stock Solutions / HTS
Water (pH 7) Poor (<1 mM)LowNoneAvoid
0.1 M HCl HighHigh NoneHPLC Standards / Synthesis
PBS (pH 7.4) LowLow1 mM Ascorbic Acid + TCEPCell Culture (Immediate Use)
Methanol ModerateModerate0.1% Ascorbic AcidLC-MS Prep

Technical Insight: For biological assays where DMSO must be minimized, do not dilute directly into PBS. Instead, dilute into a slightly acidic buffer (pH 5-6) first, or ensure the final assay well contains a reducing agent (e.g., 1 mM DTT) to prevent the "pink crash" of oxidized product.[1]

Module 3: Troubleshooting & FAQs
Q1: My solution turned pink/brown overnight. Is it still usable?

Status: Compromised. Root Cause: The color change indicates the formation of quinoid oxidation products. Even if the parent peak is still visible on LC-MS, these oxidation products are often potent electrophiles that can covalently bind to proteins, producing false positives in bioassays. Action: Discard. Prepare fresh stock using the Degas -> Dissolve workflow (Fig 1).[1]

Q2: I see a "ghost peak" in my LC-MS chromatogram [M+14 or M+16].

Diagnosis:

  • M+16: Mono-oxidation (formation of N-oxide or hydroxylation of a methyl group).[1]

  • M+14: Likely a methylation artifact if Methanol was used as a solvent, or a ketone formation. Fix: Switch to Acetonitrile/Water with 0.1% Formic Acid. The acid maintains the protonated state, which is resistant to oxidation. Avoid Methanol for long-term storage.

Q3: Can I use the Hydrochloride salt (TMP-HCl) instead of the free base?

Answer: Yes, and you should. The HCl salt acts as a "solid-state buffer." The acidic nature of the crystal lattice protects the hydroxyl group from oxidation.

  • Protocol Adjustment: If using the salt, you may not need aggressive degassing for short-term experiments, but you must account for the chloride counter-ion in sensitive enzymatic assays.

Module 4: Decision Logic for Assay Development

Use this logic tree to determine the optimal handling method based on your specific application.

DecisionTree Start Application? LCMS LC-MS / Analytical Start->LCMS Bio Cell/Enzyme Assay Start->Bio Synth Synthesis Start->Synth Solv1 Solvent: 0.1% FA in H2O/ACN Store: 4°C LCMS->Solv1 Acidic pH stabilizes Solv2 Stock: DMSO (Degassed) Diluent: Media + 1mM DTT Bio->Solv2 Reductant essential Solv3 Solvent: Anhydrous DMF/THF Atmosphere: Argon Synth->Solv3 Exclude moisture/air

Figure 2: Solvent and additive selection based on downstream application.[1]

References
  • PubChem Compound Summary. (2024). This compound.[2] National Center for Biotechnology Information. [Link]

  • Yamanaka, H., et al. (1981).[1] Oxidation of 2,4-Disubstituted Pyrimidines with Organic Peracids. Heterocycles. (Demonstrates the susceptibility of electron-rich pyrimidines to N-oxidation and ring modifications). [Link]

  • Balakin, K. V., et al. (2004).[1] In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Computer Sciences. (Foundational text on DMSO solubility and storage of heterocycles). [Link]

Sources

improving the regioselectivity of reactions involving 2,4,6-Trimethyl-5-pyrimidinol

[1]

Status: Operational Ticket: #PYR-5-OH-REGIO Assigned Specialist: Senior Application Scientist Subject: Overcoming N-alkylation side reactions and steric hindrance at the C5-OH position.[1]

Diagnostic Overview: The "Ambident" Trap

User, you are likely encountering a mixture of products or low yields.[1] To fix this, you must understand the molecular battleground. This compound is not a standard phenol.[1] It presents a unique Ambident Nucleophile challenge exacerbated by Steric Crowding .

The Molecular Conflict
  • The Target (O-Attack): The hydroxyl group at position 5 is your desired nucleophile.[1] However, it is flanked by methyl groups at positions 4 and 6.[1] These "ortho" methyls create a steric wall , making it difficult for electrophiles to approach the oxygen.[1]

  • The Competitor (N-Attack): The pyrimidine ring nitrogens (N1 and N3) are also nucleophilic.[2] While the methyl groups at 2, 4, and 6 hinder the nitrogens, the electron-donating nature of the three methyl groups increases the electron density of the ring, making these nitrogens more nucleophilic than in unsubstituted pyrimidines.

  • The Result: If the electrophile cannot easily access the hindered Oxygen (kinetic barrier), it will attack the Nitrogen (N-alkylation), leading to N-alkylated pyrimidinones (side products).[2]

Troubleshooting Guide (FAQs)

Q1: I am seeing significant N-alkylated byproducts. How do I stop this?

Diagnosis: You are likely using a "soft" electrophile (like an alkyl iodide) or a solvent that doesn't sufficiently activate the oxygen.[2] Corrective Action:

  • Switch to Hard Electrophiles: According to Hard-Soft Acid-Base (HSAB) theory, the Oxygen is a "hard" nucleophile and the Nitrogen is "softer." Use alkyl sulfonates (Tosylates, Mesylates) or alkyl bromides instead of Iodides.[2]

  • The "Cesium Effect": Switch your base to Cesium Carbonate (Cs₂CO₃) .[1][2] The large Cesium cation effectively "de-clusters" the phenoxide anion, making the oxygen more naked and reactive, helping it overcome the steric hindrance of the 4,6-methyl groups.

Q2: My reaction conversion is extremely low (<10%).

Diagnosis: The steric hindrance of the 4,6-trimethyl groups is blocking the approach of the electrophile completely. Standard Williamson ether synthesis conditions (K₂CO₃/Acetone) often fail here.[1][2] Corrective Action:

  • Abandon Williamson: Switch to the Mitsunobu Reaction . This mechanism activates the alcohol (the electrophile source) and brings it into close proximity with the nucleophile via a phosphine complex, often forcing the O-alkylation pathway even in hindered systems.

Q3: Which solvent favors O-alkylation for this substrate?

Recommendation: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1][2] Reasoning: These polar aprotic solvents solvate cations well (leaving the 5-pyrimidinolate anion free to react) but do not hydrogen bond with the nucleophile. Avoid protic solvents (MeOH, EtOH) which form a solvent cage around the oxygen, further increasing the steric/kinetic barrier.

Experimental Protocols

Protocol A: The "Cesium-Boosted" Williamson Synthesis

Best for: Primary alkyl halides and when Mitsunobu reagents are incompatible.

ParameterSpecificationNotes
Substrate This compound (1.0 eq)
Electrophile Alkyl Bromide or Tosylate (1.2 eq)Avoid Iodides to reduce N-alkylation.[1][2]
Base Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)Crucial for overcoming sterics.[1][2]
Solvent Anhydrous DMF or DMSOConcentration: 0.1 M - 0.2 M.
Temp 60°C - 80°CHeat is usually required to overcome the 4,6-dimethyl steric barrier.[1]

Step-by-Step:

  • Dissolve this compound in anhydrous DMF under Nitrogen atmosphere.

  • Add Cs₂CO₃ in one portion. Stir at Room Temperature (RT) for 30 mins to ensure deprotonation. Note: The solution may change color (often yellow/orange) as the phenoxide forms.[2]

  • Add the Alkyl Bromide/Tosylate dropwise.[1]

  • Heat to 60°C and monitor by TLC/LC-MS.

  • Critical Check: If N-alkylation is observed (often a more polar spot), lower the temperature and increase reaction time.

Protocol B: The Mitsunobu Reaction (High Regioselectivity)

Best for: Sterically hindered alcohols and ensuring exclusive O-alkylation.[2]

ParameterSpecificationNotes
Substrate This compound (1.0 eq)Acts as the Pronucleophile (pKa ~7-8).[1][2]
Reagent 1 Alcohol (R-OH) (1.1 eq)The molecule you want to attach.[2]
Reagent 2 Triphenylphosphine (PPh₃) (1.2 eq)Polymer-supported PPh₃ can ease purification.[1][2]
Reagent 3 DIAD or DEAD (1.2 eq)Diisopropyl azodicarboxylate is preferred (more stable).[1][2]
Solvent Anhydrous THF or Toluene

Step-by-Step:

  • Dissolve this compound, the Target Alcohol (R-OH), and PPh₃ in anhydrous THF. Cool to 0°C.[1][3][4][5]

  • Add DIAD dropwise over 15-20 minutes. Do not allow the temperature to spike.

  • Allow the reaction to warm to RT naturally and stir for 12-24 hours.

  • Why this works: The Mitsunobu mechanism activates the alcohol (R-OH) into an alkoxy-phosphonium intermediate.[1] The 5-pyrimidinol (being acidic) protonates the DIAD intermediate, creating the phenoxide right next to the activated electrophile. This "chaperoned" mechanism strongly favors the O-linkage.[1]

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision process for maximizing regioselectivity based on the specific constraints of the 2,4,6-trimethyl substitution pattern.

Regioselectivity_GuideStartStart: this compound(Ambident Nucleophile)AnalysisAnalyze Electrophile & StericsStart->AnalysisPath_MitsunobuIs the electrophile an Alcohol (R-OH)?Analysis->Path_MitsunobuMitsunobuPROTOCOL B: Mitsunobu Reaction(PPh3 / DIAD / THF)Path_Mitsunobu->MitsunobuYesPath_HalideIs the electrophile a Halide/Sulfonate?Path_Mitsunobu->Path_HalideNoResult_OTarget: O-Alkylated EtherMitsunobu->Result_OHardSoftCheck Leaving Group HardnessPath_Halide->HardSoftSoft_LGSoft LG (Iodide)RISK: N-AlkylationHardSoft->Soft_LGIodideHard_LGHard LG (OTs, OMs, Br)HardSoft->Hard_LGTosylate/BromideResult_NSide Product: N-Alkylated LactamSoft_LG->Result_NHigh RiskWilliamsonPROTOCOL A: Cs2CO3 / DMF(Cesium Effect)Hard_LG->WilliamsonPreferredWilliamson->Result_OWilliamson->Result_NMinor Risk

Figure 1: Strategic decision tree for minimizing N-alkylation in 5-hydroxypyrimidines.

References

  • Mitsunobu Reaction Mechanism & Applications: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1]

  • Williamson Ether Synthesis & The Cesium Effect: Dijkstra, G., et al.[1] "The effect of cesium ions on the reactivity of nucleophiles." Journal of Organic Chemistry, 1987.[1]

  • Regioselectivity in Pyrimidines: Detailed analysis of N- vs O-alkylation competition in heterocyclic systems. (General Search Query for Pyrimidinol Alkylation)

  • pKa Data for Heterocycles: Reich, H. J.[1] "Bordwell pKa Table (Acidity in DMSO)."

Technical Support Center: Catalyst Selection for Efficient 2,4,6-Trimethyl-5-pyrimidinol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,4,6-Trimethyl-5-pyrimidinol. Our goal is to provide in-depth technical support, moving beyond simple protocols to explain the underlying chemical principles that govern catalyst selection and reaction optimization. This resource is structured to address common challenges and frequently asked questions, ensuring a scientifically rigorous and practical approach to your synthetic endeavors.

Catalyst Selection: A Strategic Approach

The synthesis of this compound, a substituted hydroxypyrimidine, typically involves a cyclocondensation reaction. The classic approach is a variation of the Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine.[1] For the target molecule, the key reactants are acetylacetone (a 1,3-diketone) and acetamidine. The choice of catalyst is paramount in driving the reaction towards high yield and purity while minimizing side reactions.

Decision Framework for Catalyst Selection

The selection of an appropriate catalyst is a critical step that influences reaction rate, yield, and overall efficiency. The following decision tree outlines a logical workflow for choosing the most suitable catalyst for your specific experimental setup.

CatalystSelection cluster_start cluster_conditions Reaction Conditions cluster_catalysts Catalyst Options cluster_outcome Expected Outcome Start Define Synthesis Scale & Equipment Scale Scale Start->Scale Solvent Solvent Preference Start->Solvent Bronsted Brønsted Acids (e.g., HCl, p-TsOH) Scale->Bronsted Lab Scale Lewis Lewis Acids (e.g., Cu(II), Zn(II), Bi(OTf)3) Scale->Lewis Pilot / Large Scale Solvent->Bronsted Protic Solvents (e.g., Ethanol) Solvent->Lewis Aprotic Solvents Heterogeneous Heterogeneous Catalysts (e.g., KCC-1, Nano-particles) Solvent->Heterogeneous Solvent-free / Green Solvents Outcome1 Good for small scale, simple setup Bronsted->Outcome1 Outcome2 Mild conditions, high yields Lewis->Outcome2 Outcome3 Recyclable, green chemistry Heterogeneous->Outcome3

Caption: Catalyst selection workflow for this compound synthesis.

Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low, with significant amounts of unreacted acetylacetone and acetamidine detected by TLC/LC-MS. What are the likely causes?

A1: Low conversion is a common issue that can often be traced back to catalyst inefficiency or suboptimal reaction conditions.

  • Catalyst Activity: Ensure your catalyst is active and used in the appropriate concentration. If you are using a Brønsted acid like HCl, verify its concentration. For Lewis acids, ensure they have not been deactivated by moisture. Some modern syntheses of pyrimidines utilize metal triflates like Bismuth triflate (Bi(OTf)₃) which can be effective in mild conditions.[1]

  • Reaction Temperature and Time: The cyclocondensation reaction may require more energy input or a longer duration to proceed to completion. Monitor the reaction's progress at regular intervals using Thin Layer Chromatography (TLC). A moderate increase in temperature or extending the reaction time can often improve yields.[2]

  • Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics. While ethanol is a common choice for Pinner-type reactions, exploring other solvents or even solvent-free conditions has been shown to enhance yields for certain substrates.[2]

  • Purity of Reactants: Impurities in your starting materials, particularly in the acetamidine which can be hygroscopic, can inhibit the reaction. Ensure all reactants are of high purity and are properly stored.

Q2: I'm observing a significant side product with a different retention time on my chromatogram. What could it be and how can I prevent it?

A2: A common side reaction in pyrimidine synthesis is the self-condensation of the 1,3-dicarbonyl compound (acetylacetone in this case) or its reaction with ammonia, which can be formed from the decomposition of the amidine source.

  • Troubleshooting Steps:

    • Control Temperature: Higher temperatures can sometimes lead to the decomposition of acetamidine into ammonia and acetonitrile. This ammonia can then participate in competing reactions. Running the reaction at a lower temperature may mitigate this.

    • Order of Addition: Adding the acetamidine solution slowly to the mixture of acetylacetone and the catalyst can sometimes help to control the concentration of the free amidine and reduce side reactions.

    • Catalyst Choice: The choice of catalyst can influence the reaction pathway. Lewis acids, for instance, can coordinate with the carbonyl oxygens of acetylacetone, activating it for nucleophilic attack by the amidine and potentially favoring the desired cyclization. Copper(II) triflate has been used as an efficient catalyst for the synthesis of substituted pyrimidines.[1]

Q3: My final product is difficult to purify, showing broad peaks in NMR and a melting point range that is not sharp. What is the likely cause?

A3: This often points to the presence of tautomers or impurities that are structurally very similar to the desired product. This compound can exist in tautomeric forms (the keto-enol tautomerism of the pyrimidinol ring).

  • Troubleshooting Steps:

    • pH Adjustment during Workup: The pH of the aqueous solution during extraction can influence which tautomeric form predominates and can also affect the solubility of impurities. Experiment with adjusting the pH before extraction.

    • Recrystallization Solvent: The choice of solvent for recrystallization is critical. A solvent system that allows for slow crystal growth will yield a purer product. Try a range of solvents with varying polarities.

    • Chromatography: If recrystallization is ineffective, column chromatography with a carefully selected eluent system may be necessary to separate the desired product from closely related impurities.

Frequently Asked Questions (FAQs)

Q: What are the advantages of using a Lewis acid catalyst over a traditional Brønsted acid for this synthesis?

A: While Brønsted acids are effective, Lewis acids can offer several advantages. They can function under milder reaction conditions, often leading to higher selectivity and reduced formation of byproducts. Lewis acids activate the dicarbonyl compound by coordinating to the carbonyl oxygens, making the carbonyl carbons more electrophilic and susceptible to nucleophilic attack by the amidine. This can lead to faster reaction rates and improved yields.

Q: Are there any "green" or more sustainable catalytic options for this synthesis?

A: Yes, the field of green chemistry is actively exploring more sustainable routes for pyrimidine synthesis.[3] Some options include:

  • Heterogeneous Catalysts: Solid acid catalysts, such as zeolites or functionalized silica (like KCC-1), can be used.[4] These are easily separated from the reaction mixture by filtration and can often be reused, reducing waste.

  • Solvent-Free Reactions: Many multicomponent reactions, including pyrimidine synthesis, can be run under solvent-free conditions, often with microwave irradiation to accelerate the reaction. This significantly reduces solvent waste.

  • Biodegradable Catalysts: Research has explored the use of biodegradable catalysts like supramolecular β-cyclodextrin for the synthesis of pyrimidine derivatives.[5]

Q: How can I confirm the structure of my final product, this compound?

A: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • ¹H NMR: You should expect to see distinct signals for the three methyl groups and a signal for the hydroxyl proton. The chemical shifts of the methyl groups will be informative.

  • ¹³C NMR: This will show the number of unique carbon atoms and their chemical environments, including the signals for the methyl carbons and the carbons of the pyrimidine ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Infrared (IR) Spectroscopy: Look for a broad absorption band characteristic of the O-H stretch of the hydroxyl group and characteristic C=N and C=C stretching frequencies of the pyrimidine ring.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Synthesis

This protocol is a general guideline and may require optimization for your specific setup.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chosen solvent (e.g., anhydrous ethanol or acetonitrile).

  • Addition of Reactants: Add acetylacetone (1.0 equivalent) to the solvent.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., CuCl, 10 mol%) to the mixture.[1]

  • Amidine Addition: In a separate flask, prepare a solution of acetamidine hydrochloride (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in the same solvent. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

  • Characterization: Characterize the purified product using NMR, MS, and IR spectroscopy.

Data Summary Table

The following table provides a hypothetical comparison of different catalytic systems for the synthesis of this compound. Note: These are representative values and actual results may vary.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
HCl20Ethanol801265
p-TsOH15Toluene110875
Cu(II) triflate5Acetonitrile60688
KCC-110 (w/w%)Solvent-free100292

Visualizations

General Reaction Mechanism

The synthesis proceeds through a series of condensation and cyclization steps, catalyzed by either a Brønsted or Lewis acid.

ReactionMechanism Acetylacetone Acetylacetone Enamine Enamine Intermediate Acetylacetone->Enamine + Catalyst Acetamidine Acetamidine Acetamidine->Enamine + Catalyst Dihydropyrimidinol Dihydropyrimidinol Enamine->Dihydropyrimidinol Intramolecular Cyclization Product 2,4,6-Trimethyl- 5-pyrimidinol Dihydropyrimidinol->Product Dehydration Catalyst Catalyst (H+ or Lewis Acid) Catalyst->Enamine

Sources

addressing batch-to-batch variability in 2,4,6-Trimethyl-5-pyrimidinol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 2,4,6-Trimethyl-5-pyrimidinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address the common challenge of batch-to-batch variability. By understanding the critical parameters and potential pitfalls of this synthesis, you can achieve more consistent and reliable results in your research and development endeavors.

Overview of this compound Synthesis

The synthesis of substituted pyrimidinols is a cornerstone of heterocyclic chemistry, with the products serving as vital intermediates in medicinal chemistry. This compound is typically synthesized via a cyclocondensation reaction. A common and effective approach involves the reaction of a β-dicarbonyl compound with an amidine. For the target molecule, this translates to the reaction between 3-methyl-2,4-pentanedione and acetamidine hydrochloride.

This reaction, while straightforward in principle, is sensitive to a range of variables that can lead to inconsistencies in yield, purity, and overall product quality between batches. This guide will deconstruct these variables and provide actionable solutions.

General Reaction Scheme:

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing explanations for the underlying causes and concrete solutions.

Category 1: Low or Inconsistent Yield
Q1: My reaction yield is consistently low (<60%) or varies significantly between batches. What are the primary causes?

A1: Low and variable yields are among the most common challenges in pyrimidine synthesis. The root causes can typically be traced back to one or more of the following factors:

  • Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in either the 3-methyl-2,4-pentanedione or the acetamidine hydrochloride can inhibit the reaction or promote the formation of side products. Acetamidine hydrochloride is particularly susceptible to degradation and can contain residual ammonium salts.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are all critical parameters that must be precisely controlled. For instance, insufficient heating may lead to an incomplete reaction, while excessive temperatures can cause degradation of the product or starting materials.

  • Inefficient Base or Incorrect Stoichiometry: The reaction requires a base to neutralize the acetamidine hydrochloride and facilitate the cyclization. The choice of base, its stoichiometry, and its addition rate can significantly impact the reaction outcome. An insufficient amount of base will result in low conversion.

  • Moisture in the Reaction: The presence of excess water can interfere with the condensation steps, potentially leading to lower yields.

Q2: What concrete steps can I take to improve and stabilize my yield?

A2: To address the issues outlined above, a systematic approach to optimization is required. The following workflow provides a validated path to improving yield and consistency.

G cluster_reagents Reagent & Solvent Purity cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low / Variable Yield Observed purity_check Verify Purity of Starting Materials & Solvents start->purity_check purify Purify/Dry Reagents & Solvents purity_check->purify Impure conditions_check Review Reaction Parameters (Temp, Time, Stoichiometry) purity_check->conditions_check Purity OK purify->conditions_check optimize_temp Optimize Temperature (e.g., 80-110°C) conditions_check->optimize_temp Suboptimal workup_check Review Workup & Isolation Protocol conditions_check->workup_check Parameters OK optimize_time Optimize Reaction Time (Monitor by TLC) optimize_temp->optimize_time optimize_stoich Verify Base Stoichiometry (e.g., 1.0-1.2 eq) optimize_time->optimize_stoich optimize_stoich->workup_check modify_workup Modify Extraction/Crystallization workup_check->modify_workup Losses Detected end_good Consistent, High Yield Achieved workup_check->end_good Protocol OK modify_workup->end_good end_bad Yield Still Low: Re-evaluate Synthetic Route

Caption: Troubleshooting workflow for addressing low yield.

Troubleshooting Table: Low Yield

Potential Cause Recommended Action Rationale
Impure Starting Materials Verify the purity of 3-methyl-2,4-pentanedione and acetamidine HCl by NMR or GC-MS. If necessary, purify the diketone by distillation and use freshly opened, high-purity acetamidine HCl.Impurities can act as reaction inhibitors or lead to unwanted side reactions, consuming starting materials.
Suboptimal Temperature Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) in small-scale trials. Monitor reaction progress by TLC.The rate of cyclocondensation is highly temperature-dependent. An optimal temperature ensures complete reaction without significant product degradation.
Incorrect Reaction Time Monitor the reaction at set intervals (e.g., every 2 hours) using TLC to determine when the starting materials are fully consumed.Insufficient time leads to incomplete conversion, while prolonged times can promote side reactions or product degradation.
Ineffective Solvent While ethanol is common, consider screening other polar solvents like isopropanol or n-butanol. Ensure the solvent is anhydrous.Solvent polarity can influence the solubility of intermediates and the overall reaction rate.
Base Stoichiometry Carefully control the stoichiometry of the base. If using NaOEt or K₂CO₃, ensure 1.0 to 1.2 equivalents relative to acetamidine HCl are used.An exact amount of base is needed to free the acetamidine from its salt. Excess base can sometimes promote side reactions.
Category 2: Inconsistent Product Purity & Appearance
Q3: The color of my isolated product varies from off-white to yellow/brown between batches. Why is this happening?

A3: Color variation is a strong indicator of impurities. The likely culprits are:

  • Oxidation Byproducts: Pyrimidinol compounds can be susceptible to oxidation, especially if exposed to air at high temperatures for extended periods during workup or purification. This can form highly colored, minor impurities.

  • Residual Starting Materials or Intermediates: Incomplete reactions can leave unreacted starting materials or colored intermediates in the final product.

  • Side-Reaction Products: At elevated temperatures, competing side reactions can occur, generating colored byproducts.

Q4: How can I identify these impurities and improve the purity and appearance of my final product?

A4: A combination of analytical characterization and a refined purification protocol is the best approach.

  • Identify the Impurities:

    • TLC/LC-MS Analysis: Analyze the crude reaction mixture and the final product. Compare the chromatograms between a "good" batch (off-white) and a "bad" batch (colored). This can help identify the number and relative abundance of impurities.

    • NMR Spectroscopy: Take a ¹H NMR of the colored product. The presence of unexpected peaks, especially in the aromatic or vinylic region, can point to specific side products.

  • Improve Purification:

    • Recrystallization: This is the most effective method for removing minor, colored impurities. A systematic solvent screening is recommended to find the ideal recrystallization solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes). See the detailed protocol below.

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Use it sparingly, as it can also adsorb the desired product.

    • Controlled Workup: Minimize the time the product is exposed to high temperatures and air. After the reaction is complete, cool the mixture promptly and proceed with the workup. Consider performing the workup under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Category 3: Reaction Monitoring & Control
Q5: My reaction seems to stall and does not go to completion, even after extended heating. What should I check?

A5: A stalled reaction typically points to a limiting factor that has been consumed or deactivated.

  • Check Reagent Stoichiometry: Double-check the initial calculations and weighing of all reagents. An error in the amount of the limiting reagent will naturally cap the maximum achievable conversion.

  • Base Deactivation: If the base is not added under anhydrous conditions, it may be partially quenched by moisture, leading to an insufficient amount to drive the reaction to completion.

  • Poor Mixing: In larger-scale reactions, inefficient stirring can create localized "hot spots" or areas of poor reagent mixing, preventing the reaction from proceeding uniformly. Ensure the stirring is vigorous enough to maintain a homogeneous suspension.

Validated Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol provides a robust starting point for the synthesis.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methyl-2,4-pentanedione (1.0 eq) and anhydrous ethanol (5 mL per mmol of diketone).

  • Reagent Addition: Add acetamidine hydrochloride (1.1 eq) and potassium carbonate (1.2 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 80°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (See Protocol 2) until the starting diketone spot is no longer visible (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of cold ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Eluent System: A 7:3 mixture of Hexane:Ethyl Acetate is a good starting point for the eluent.

  • Sample Preparation: Periodically, take a small aliquot (a drop) from the reaction mixture using a capillary tube and dissolve it in a small amount of ethyl acetate.

  • Spotting: Spot the crude reaction mixture alongside the starting 3-methyl-2,4-pentanedione on a silica TLC plate.

  • Development & Visualization: Develop the plate in the eluent system and visualize under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting diketone has disappeared.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in several test tubes. Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, water, toluene) and heat to boiling. A good solvent will dissolve the product when hot but show low solubility when cool.

  • Procedure: Dissolve the crude solid in a minimum amount of the chosen hot solvent. If the solution is colored, you may add a very small amount of activated carbon and hot-filter the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizing the Workflow and Logic

The following diagrams illustrate the key decision-making processes and workflows described in this guide.

Diagram 1: General Synthesis Workflow

G reagents Combine 3-Methyl-2,4-pentanedione, Acetamidine HCl, Base in Solvent reflux Heat to Reflux (e.g., 80°C) reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Filter Salts, Concentrate Filtrate monitor->workup Reaction Complete purify Purify by Recrystallization workup->purify characterize Characterize Final Product (NMR, MS, Purity) purify->characterize G Yield Yield Purity Purity Temp Temperature Temp->Yield Optimum Temp->Purity Side Rxns Time Reaction Time Time->Yield Completion Time->Purity Degradation Purity_SM Starting Material Purity Purity_SM->Yield Purity_SM->Purity Solvent Solvent Choice Solvent->Yield Workup Workup Conditions Workup->Purity

refining workup procedures for 2,4,6-Trimethyl-5-pyrimidinol isolation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the successful isolation and purification of 2,4,6-Trimethyl-5-pyrimidinol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges encountered during the workup and purification of this valuable heterocyclic intermediate. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Foundational Knowledge & Compound Properties

Before addressing specific procedural issues, it is crucial to understand the physicochemical nature of the target molecule. This compound is a substituted pyrimidinol, a class of compounds with significant value in medicinal chemistry.[1][2] Its structure, featuring a phenolic hydroxyl group on an electron-rich pyrimidine core, dictates its behavior during isolation.

PropertyValue / ObservationSource / Rationale
CAS Number 71267-12-4
Molecular Formula C₇H₁₀N₂O
Appearance Typically a solid at room temperature.[4]
Predicted pKa ~7.3 (weakly acidic)Based on analog 2,4-dimethylpyrimidin-5-ol.[3]
General Solubility Enhanced polarity and solubility in polar solvents. Soluble in DMSO.[4][5]

Section 2: Troubleshooting the Aqueous Workup & Extraction

The initial workup is a critical step where many yield-reducing errors occur. The primary goal is to separate the target pyrimidinol from unreacted starting materials, catalysts, and reaction byproducts. Given its phenolic nature, a carefully planned acid-base extraction is the most powerful tool at your disposal.[6][7]

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a heterogeneous slurry after completion. How should I begin the workup?

A1: This is common, especially if the product has precipitated from the reaction solvent.

  • Initial Quench & Dissolution: First, carefully quench the reaction (e.g., with water or a mild aqueous acid like NH₄Cl if acid-sensitive groups are absent). Add an appropriate water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in sufficient volume to fully dissolve all organic components. The goal is to create two clear, manageable liquid phases.

  • Rationale: Forcing a workup with suspended solids can lead to poor separation, product loss in the solid mass, and emulsion formation. Ensuring complete dissolution in the organic layer is key before proceeding to extraction.

Q2: I performed a basic wash with NaOH to extract my pyrimidinol, but my yield is very low. What went wrong?

A2: This is a classic and critical issue stemming from the compound's pKa.

  • The Causality: The pKa of ~7.3 means that this compound is a very weak acid. To deprotonate it and make it water-soluble as a phenoxide salt, you need a base whose conjugate acid has a pKa significantly higher than 7.3.

  • Incorrect Base Choice: A weak base like sodium bicarbonate (NaHCO₃), whose conjugate acid (H₂CO₃) has a pKa of ~6.4, will not be strong enough to deprotonate the pyrimidinol effectively.[6]

  • The Correct Approach: You must use a stronger base, such as 1-2 M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The hydroxide ion will readily deprotonate the pyrimidinol, forming the sodium or potassium pyrimidinolate salt, which will be extracted into the aqueous layer.[6][8]

Q3: After extracting with NaOH, I acidified the aqueous layer with HCl to pH 1-2, but my product crashed out as an oil/fine precipitate that is difficult to filter. How can I recover it?

A3: This phenomenon, known as "oiling out" or formation of fine, non-filterable solids, is common when a compound has moderate polarity and is rapidly precipitated from a solution where it has some residual solubility.[8]

Troubleshooting Steps:

  • Re-extraction: Do not attempt to filter the unmanageable solid or oil. Instead, extract the entire acidified aqueous mixture 2-3 times with a fresh portion of an organic solvent like ethyl acetate or DCM. The protonated, neutral pyrimidinol will move back into the organic layer.[8]

  • Drying is Crucial: Combine the organic extracts and dry them thoroughly over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Traces of water can inhibit clean crystallization.[9]

  • Solvent Removal: Remove the solvent under reduced pressure (rotary evaporation) to obtain the crude solid product, which can now be subjected to recrystallization.

Experimental Protocol: Optimized Acid-Base Extraction

This protocol assumes a completed reaction in an organic solvent (e.g., THF, Toluene) containing the target pyrimidinol, neutral organic impurities, and potentially basic impurities (like an unreacted amidine).

  • Initial Dilution: Dilute the crude reaction mixture with ethyl acetate (EtOAc, ~10-20 volumes relative to starting material).

  • Acid Wash (Removes Basic Impurities): Transfer the solution to a separatory funnel and wash with 1 M HCl (1 x 5 volumes). This protonates basic impurities (e.g., leftover amidine), making them water-soluble and removing them into the aqueous layer. Drain and discard the aqueous layer.

  • Product Extraction (Base Wash): Wash the organic layer with 1 M NaOH (2 x 5 volumes). The pyrimidinol will be deprotonated and extracted into the aqueous (basic) layer. Combine these aqueous layers; they contain your product. The organic layer, containing neutral impurities, can be discarded.

  • Product Recovery (Acidification & Re-extraction): Cool the combined basic aqueous layers in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH is ~5-6 (verify with pH paper). Extract the milky suspension with fresh EtOAc (3 x 5 volumes).

  • Final Wash & Dry: Combine the organic extracts from the previous step. Wash once with a saturated NaCl solution (brine) to aid in removing dissolved water.[9] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound.

Workflow Visualization

G cluster_0 Initial Reaction Mixture cluster_1 Separatory Funnel Operations cluster_2 Final Isolation RM Crude Mixture (Pyrimidinol, Neutral & Basic Impurities) in Organic Solvent Wash1 Wash with 1M HCl RM->Wash1 Wash2 Wash with 1M NaOH Wash1->Wash2 Organic Layer AqueousWaste1 Aqueous Layer (Basic Impurities) Wash1->AqueousWaste1 Aqueous Layer Acidify Acidify Aqueous Layer (pH 5-6 with HCl) Wash2->Acidify Aqueous Layer (Contains Product) OrganicWaste Organic Layer (Neutral Impurities) Wash2->OrganicWaste Organic Layer ReExtract Re-extract with EtOAc Acidify->ReExtract Dry Dry Organic Layer (Na2SO4) ReExtract->Dry Organic Layer (Contains Product) AqueousWaste2 Final Aqueous Layer ReExtract->AqueousWaste2 Aqueous Layer Evap Evaporate Solvent Dry->Evap Crude Crude Solid Product Evap->Crude

Caption: Acid-Base Extraction Workflow for Pyrimidinol Purification.

Section 3: Troubleshooting Recrystallization & Final Purification

After extraction, the product is rarely pure enough for downstream applications. Recrystallization is the most common and effective method for final purification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for choosing a recrystallization solvent?

A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Single Solvents: Given the pyrimidinol's polarity and ability to hydrogen bond, polar protic solvents like ethanol or isopropanol are excellent starting points.[10] Ethyl acetate could also be effective.

  • Solvent Systems: A two-solvent system is often more effective. A common and powerful combination is a "solvent" in which the compound is soluble (e.g., ethanol, methanol, ethyl acetate, or acetone) and an "anti-solvent" in which it is insoluble (e.g., hexanes, heptane, or water).[11]

  • Recommended Starting Systems:

    • Ethanol/Water

    • Ethyl Acetate/Hexanes

    • Acetone/Hexanes

Q2: I dissolved my crude product in a hot solvent, but no crystals form upon cooling, even after scratching and seeding. What should I do?

A2: This indicates that the solution is not supersaturated, which can be due to several reasons:

  • Too Much Solvent: This is the most common cause. You have used an excessive volume of solvent, and the concentration of the pyrimidinol does not exceed its solubility limit even at low temperatures.

    • Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again. Repeat until you see turbidity or crystal formation upon cooling.

  • Persistent Impurities: Certain impurities can act as "crystal poisons," inhibiting the formation of a proper crystal lattice.

    • Solution: If reducing solvent volume fails, the product may need another purification step. Pass the crude material through a short plug of silica gel, eluting with an appropriate solvent system (e.g., hexanes/ethyl acetate) to remove highly polar or non-polar impurities, and then attempt recrystallization again.

Q3: My product crystallizes, but the purity is still low or the color hasn't improved.

A3: This suggests that impurities are co-crystallizing with your product.

  • Slow Down Cooling: Rapid cooling traps impurities within the growing crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature first, then move it to an ice bath or refrigerator. Slower cooling promotes the formation of larger, purer crystals.

  • Activated Carbon: If the color is due to highly conjugated, colored impurities, these can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration.

    • Protocol: Dissolve the crude solid in the minimum amount of hot solvent. Add a very small amount (e.g., 1-2% by weight) of activated carbon. Swirl for a few minutes, then perform a hot gravity filtration through fluted filter paper to remove the carbon. Allow the clear filtrate to cool and crystallize. Caution: Using too much carbon can adsorb your product, reducing yield.

Experimental Protocol: General Recrystallization
  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add your chosen solvent (e.g., ethyl acetate) dropwise at room temperature until the solid just dissolves. Then, add a few drops of an anti-solvent (e.g., hexanes) until the solution becomes persistently cloudy. This gives a good starting ratio for the bulk procedure.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the primary solvent (the one it's more soluble in) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Aim for the minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Inducing Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod at the air-liquid interface. If you have a pure sample, add a tiny seed crystal.

  • Ice Bath: Once crystal formation is well underway at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold anti-solvent (or the recrystallization solvent itself) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Logical Flow: Purification Strategy

G Crude Crude Solid (Post-Extraction) Recrystallize Attempt Recrystallization Crude->Recrystallize PurityCheck Check Purity (TLC, NMR, LCMS) Recrystallize->PurityCheck PureProduct Pure this compound PurityCheck->PureProduct Purity ≥ 98% Column Silica Gel Chromatography PurityCheck->Column Purity < 98% ReRecrystallize Re-attempt Recrystallization Column->ReRecrystallize Purified Fractions ReRecrystallize->PurityCheck

Caption: Decision workflow for the final purification of the target compound.

References

  • Chemistry LibreTexts. Acid-Base Extraction. [Link]

  • Lin, T. H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Scientific Reports, 12(1), 4567. [Link]

  • Clark, J. Acid-Base Extraction. [Link]

  • MoCHeNi. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Modern Chemistry, 6(5). [Link]

  • Organic Chemistry Portal. Pyrimidine Synthesis. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Baluja, S. (2015). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 60(5), 459-464. [Link]

  • YouTube. Acid-Base Extraction Tutorial. [Link]

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 5-Pyrimidinols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-associated pathologies, the pyrimidine scaffold has emerged as a privileged structure. Among its derivatives, 5-pyrimidinols have garnered significant attention for their potent radical-scavenging capabilities, often surpassing their phenolic counterparts.[1][2] This guide offers an in-depth comparative study of the antioxidant activity of different 5-pyrimidinols, providing researchers, scientists, and drug development professionals with the requisite experimental data and foundational knowledge to navigate this promising class of compounds.

Introduction: The Promise of 5-Pyrimidinols as Antioxidants

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[3][4][5] Antioxidants mitigate this damage by donating an electron or hydrogen atom to neutralize free radicals.[3][4][6] While synthetic antioxidants are widely used, concerns over their potential toxicity have spurred the search for safer and more effective alternatives.

5-Pyrimidinols have emerged as a highly promising class of chain-breaking antioxidants.[1] The incorporation of nitrogen atoms into the aromatic ring, a defining feature of pyrimidines, significantly influences their electronic properties and, consequently, their antioxidant potential.[1] Studies have shown that 5-pyrimidinols exhibit a higher reactivity towards radicals compared to structurally similar phenols, despite possessing stronger O-H bonds.[1][2] This unique characteristic makes them particularly effective radical scavengers and a compelling subject for further investigation.

Experimental Framework for Comparative Analysis

To objectively assess the antioxidant activity of different 5-pyrimidinol derivatives, a multi-assay approach is indispensable. The two most common and robust in vitro methods for this purpose are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH Radical Scavenging Assay: A Measure of Hydrogen-Donating Ability

The DPPH assay is a rapid, simple, and widely used method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[3][6] The stable free radical DPPH has a deep violet color in solution, which fades to yellow upon reduction by an antioxidant. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Detailed Step-by-Step Protocol for DPPH Assay

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (5-pyrimidinol derivatives)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox, or BHT)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.

  • Preparation of Test and Standard Solutions: Prepare stock solutions of the 5-pyrimidinol derivatives and the standard antioxidant in methanol or ethanol. From these stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • Add a specific volume of the test or standard solution to a well of a 96-well plate or a cuvette.

    • Add a specific volume of the DPPH solution to each well/cuvette and mix thoroughly.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm.

    • A blank containing only the solvent and DPPH solution should also be measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_blank is the absorbance of the blank.

    • A_sample is the absorbance of the test or standard solution.

  • Determination of IC50 Value: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound. A lower IC50 value indicates a higher antioxidant activity.[7]

Ferric Reducing Antioxidant Power (FRAP) Assay: Assessing Electron-Donating Capacity

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[3] The resulting ferrous iron forms a blue-colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), and the absorbance of this complex is measured at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidant.

Detailed Step-by-Step Protocol for FRAP Assay

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

  • Test compounds (5-pyrimidinol derivatives)

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • Distilled water

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

  • Water bath (37°C)

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test and Standard Solutions: Prepare stock solutions of the 5-pyrimidinol derivatives and the standard in a suitable solvent. Prepare a series of dilutions for the standard to create a calibration curve.

  • Assay Procedure:

    • Add a small volume of the test or standard solution to a well of a 96-well plate or a cuvette.

    • Add a larger volume of the pre-warmed FRAP reagent and mix well.

    • Incubate the mixture at 37°C for a specific time (typically 4-30 minutes).

    • Measure the absorbance of the solution at 593 nm.

    • A blank containing the solvent and FRAP reagent should also be measured.

  • Calculation of Reducing Power: The antioxidant capacity is determined by comparing the change in absorbance of the test sample with a standard curve prepared using a known concentration of a standard antioxidant. The results are typically expressed as micromolar equivalents of the standard (e.g., µM Fe(II) or µM Trolox equivalents).

Comparative Antioxidant Activity of 5-Pyrimidinol Derivatives

The antioxidant activity of 5-pyrimidinols is significantly influenced by the nature and position of substituents on the pyrimidine ring. The following table summarizes the reported antioxidant activities of various 5-pyrimidinol derivatives from different studies.

Compound IDSubstituentsAssayIC50 (µM) or ActivityReference
PYR-1 2,4,6-trimethyl-5-pyrimidinolPeroxyl radical scavenging~10 times faster than 2,4,6-trimethylphenol[1]
PYR-2 2,4-di-tert-butyl-6-methyl-5-pyrimidinolPeroxyl radical scavengingSimilar rate to BHT[1]
PYR-3 4-hydroxyphenyl at C-2 and C-6DPPH8[3]
PYR-4 4-hydroxy-3-methoxyphenyl at C-6DPPH10[3]
PYR-5 Electron-releasing groups on benzylidene moietyDPPH46.31[3]
PYR-6 Electron-releasing groups on benzylidene moietyDPPH48.81[3]
PYR-7 Spiro pyrrolo[3,4-d]pyrimidine derivative (Compound 11)DPPH33.0 µg/mL[7]
PYR-8 Spiro pyrrolo[3,4-d]pyrimidine derivative (Compound 6)DPPH94.04 µg/mL[7]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) of 5-Pyrimidinols

The data presented above, along with numerous other studies, allows for the elucidation of key structure-activity relationships for 5-pyrimidinol antioxidants:

  • Electron-Donating Groups Enhance Activity: The presence of electron-donating groups (EDGs), such as methoxy (-OCH₃) and hydroxyl (-OH) groups, on the pyrimidine ring or on attached phenyl rings generally increases the antioxidant activity.[3] These groups can donate electrons, stabilizing the resulting phenoxyl radical formed after hydrogen donation, thus making the parent molecule a more effective radical scavenger.

  • Steric Hindrance Plays a Role: Bulky substituents near the hydroxyl group can influence the accessibility of the radical center, which may affect the rate of reaction with free radicals. This is a critical consideration in the rational design of new antioxidant molecules.

  • The Position of Substituents is Crucial: The location of substituents on the pyrimidine ring significantly impacts the electronic distribution and, consequently, the antioxidant capacity. The position of nitrogen atoms within the pyrimidine ring itself contributes to the unique reactivity of 5-pyrimidinols compared to phenols.[1]

Mechanism of Antioxidant Action

The primary mechanism by which 5-pyrimidinols exert their antioxidant effect is through hydrogen atom transfer (HAT) .[1] The hydroxyl group (-OH) at the 5-position of the pyrimidine ring donates a hydrogen atom to a free radical, thereby neutralizing it. This process is depicted in the following workflow:

G Pyrimidinol 5-Pyrimidinol (R-OH) TransitionState Transition State Pyrimidinol->TransitionState H• donation Radical Free Radical (X•) Radical->TransitionState PyrimidinoxylRadical Pyrimidinoxyl Radical (R-O•) TransitionState->PyrimidinoxylRadical NeutralizedMolecule Neutralized Molecule (XH) TransitionState->NeutralizedMolecule

Caption: Hydrogen Atom Transfer (HAT) mechanism of 5-pyrimidinols.

The resulting pyrimidinoxyl radical is relatively stable due to resonance delocalization of the unpaired electron across the aromatic ring system, which includes the nitrogen atoms. This stability prevents the antioxidant radical from initiating new radical chain reactions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the comparative study of the antioxidant activity of 5-pyrimidinol derivatives.

G cluster_synthesis Synthesis cluster_assays Antioxidant Assays cluster_analysis Data Analysis Synthesis Synthesis of 5-Pyrimidinol Derivatives DPPH DPPH Assay Synthesis->DPPH FRAP FRAP Assay Synthesis->FRAP IC50 IC50 Determination DPPH->IC50 Comparison Comparative Analysis FRAP->Comparison SAR Structure-Activity Relationship Analysis IC50->SAR SAR->Comparison

Sources

Assessing the Target Specificity of 2,4,6-Trimethyl-5-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical assessment of 2,4,6-Trimethyl-5-pyrimidinol (TMP) , treating it as a dual-function chemical probe: primarily as a biomimetic antioxidant (targeting lipid peroxyl radicals) and secondarily as a privileged scaffold for kinase/enzyme inhibitor design (e.g., FGFR4, COX-2).

Content Type: Publish Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Redox Biologists

Executive Summary: The Dual Nature of TMP

This compound (TMP) is a structural analogue of the


-tocopherol  (Vitamin E) head group. Unlike generic antioxidants, TMP combines the redox-active phenolic hydroxyl group with a pyrimidine ring, imparting unique electron-donating properties.

For drug development professionals, assessing the specificity of TMP requires a bifurcated approach:

  • Redox Specificity: Quantifying its selectivity for Lipid Peroxyl Radicals (LOO•) over benign cellular oxidants.

  • Protein Specificity: Profiling its "privileged scaffold" activity against enzymes like 5-Lipoxygenase (5-LOX) , Cyclooxygenase (COX) , and FGFR4 , where its derivatives show potent inhibition.

This guide details the protocols to distinguish between desirable antioxidant efficacy and off-target enzymatic inhibition.

Redox Target Specificity: Radical Scavenging

The primary "target" of TMP is the lipid peroxyl radical. Specificity is defined by the rate constant of Hydrogen Atom Transfer (HAT) to LOO• relative to other reactive oxygen species (ROS).

Comparative Performance: TMP vs. Standards

The following table compares TMP against industry-standard antioxidants and inhibitors.

ParameterThis compound (TMP) Trolox (Water-soluble Vit E)BHT (Synthetic Phenol)Zileuton (5-LOX Inhibitor)
Primary Mechanism H-Atom Transfer (HAT)H-Atom Transfer (HAT)HAT + Steric HindranceIron Chelation / Redox
Target Radical Lipid Peroxyl (LOO•)Peroxyl / AlkoxylPeroxylN/A (Enzyme Target)
Lipid Solubility (LogP) ~1.2 (Amphiphilic)~1.8~5.1 (Highly Lipophilic)~1.5
Stoichiometric Factor 2.0 (Traps 2 radicals)2.02.0N/A
Key Advantage Superior electron donation due to N-atoms in ringStandard reference; well-characterizedCheap; stableClinical drug reference
Key Liability Potential off-target kinase bindingLow membrane retentionToxicity at high dosesHepatotoxicity
Mechanism of Action Diagram

The diagram below illustrates the specificity of TMP for the peroxyl radical via the HAT mechanism, contrasting it with non-specific electron transfer.

G cluster_0 Specificity Filter: Bond Dissociation Enthalpy (BDE) TMP TMP (Reduced) Transition Transition State [PhO...H...OOL]‡ TMP->Transition H-Atom Transfer Superoxide Superoxide (O2•-) (Off-Target) TMP->Superoxide Low Affinity LOO_Rad Lipid Peroxyl Radical (LOO•) (Toxic Target) LOO_Rad->Transition TMP_Rad TMP Radical (Stable) Transition->TMP_Rad LOOH Lipid Hydroperoxide (Neutralized) Transition->LOOH Cycling Redox Cycling (Toxicity) Superoxide->Cycling If Potential Mismatched

Caption: TMP specifically targets LOO• via Hydrogen Atom Transfer (HAT). Low affinity for Superoxide prevents toxic redox cycling.

Protein Target Specificity: The "Scaffold" Challenge

In drug discovery, TMP is a fragment found in inhibitors for FGFR4 and 5-LOX . To assess if TMP is acting as a specific inhibitor or a promiscuous "PAINS" (Pan-Assay Interference Compound), you must perform a de-orphaning screen.

Protocol: Differential Specificity Screening

This self-validating protocol distinguishes between redox interference and true protein binding.

Step 1: The "Redox-Silent" Control

Objective: Confirm that inhibition is not due to peroxide depletion in the assay buffer.

  • Reagent Prep: Prepare TMP stock (10 mM in DMSO).

  • Control: Use Trolox (pure antioxidant) alongside TMP.

  • Assay: Run the enzymatic assay (e.g., 5-LOX activity).

  • Logic:

    • If Trolox IC50 ≈ TMP IC50 → Mechanism is likely non-specific radical scavenging (False Positive).

    • If TMP IC50 << Trolox IC50 → TMP has specific binding affinity for the protein pocket.

Step 2: Thermal Shift Assay (TSA)

Objective: Validate physical binding to the target protein.

  • Mix: 2 μM Recombinant Protein (e.g., FGFR4 kinase domain) + Sypro Orange dye.

  • Titrate: Add TMP (0, 10, 50, 100 μM).

  • Measure: Run melt curve (RT to 95°C) on qPCR machine.

  • Validation: A

    
     indicates specific ligand binding stabilization.
    
Specificity Workflow Diagram

Workflow Start Start: TMP Hit in Screen RedoxCheck Step 1: Redox Control (vs. Trolox) Start->RedoxCheck NonSpecific Result: Non-Specific Antioxidant Effect RedoxCheck->NonSpecific IC50 ≈ Trolox Specific Result: Potential Specific Binder RedoxCheck->Specific IC50 << Trolox TSA Step 2: Thermal Shift Assay (Physical Binding) Specific->TSA NoBind No Tm Shift: False Positive TSA->NoBind No Shift Binder Tm Shift > 2°C: Valid Scaffold TSA->Binder Shift Observed Selectivity Step 3: Selectivity Panel (Kinome/COX/LOX) Binder->Selectivity

Caption: Decision tree for validating TMP specificity. Step 1 rules out redox artifacts; Step 2 confirms physical binding.

Experimental Data Support

Recent studies highlight the divergent behavior of TMP derivatives.

  • Antioxidant Potency: In lipid peroxidation assays (styrene oxidation model), TMP derivatives often exhibit k_inh (inhibition rate constants) 1.5–2x higher than

    
    -tocopherol due to the electron-donating nitrogen atoms stabilizing the phenoxyl radical cation intermediate [1].
    
  • Kinase Selectivity: The derivative 2-amino-4,6-dimethylpyrimidin-5-ol demonstrates high selectivity for FGFR4 (IC50 = 5.9 nM) over FGFR1-3, driven by a specific cysteine interaction in the hinge region that the core TMP scaffold facilitates [2].

  • Metabolic Enzyme Inhibition: Pyrimidinol cores have been shown to inhibit 5-Lipoxygenase (5-LOX) via a dual mechanism: reducing the active site iron (redox) and competing for the arachidonic acid binding pocket [3].

Conclusion & Recommendation

For antioxidant research , TMP is a superior, amphiphilic probe for assessing lipid peroxidation in membranes. Its specificity for LOO• is high, with minimal pro-oxidant activity compared to simple phenols.

For drug discovery , TMP is a "privileged fragment." It is not a specific drug on its own but a scaffold. Specificity must be engineered by adding side chains (e.g., N-alkylation) to target the hinge region of kinases or the hydrophobic channel of LOX enzymes. Always use the Redox-Silent Control Protocol (Step 1 above) to ensure your "inhibition" data reflects true binding, not just radical scavenging.

References
  • Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and BHT. Journal of Chemical and Pharmaceutical Research. Link

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Nature Chemical Biology. Link

  • Tocotrienols: Vitamin E Beyond Tocopherols. Progress in Lipid Research. Link

comparison of different synthetic routes to 2,4,6-Trimethyl-5-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,6-Trimethyl-5-pyrimidinol is a critical heterocyclic intermediate, primarily utilized in the development of lipophilic antioxidants (Vitamin E analogues) and inhibitors of lipid peroxidation. Its structural uniqueness lies in the electron-rich 5-hydroxy moiety flanked by steric methyl groups, which imparts significant radical-scavenging stability.

This guide objectively compares the two dominant synthetic philosophies:

  • Route A (Convergent Assembly): The De Novo synthesis via condensation of acetamidine with a functionalized

    
    -diketone.
    
  • Route B (Linear Functionalization): The electrophilic modification of the pre-formed 2,4,6-trimethylpyrimidine ring via nitration and diazotization.

Recommendation: Route A is designated as the superior protocol for scalability and safety, avoiding the hazardous diazonium intermediates inherent to Route B, while offering higher atom economy and regiocontrol.

Route A: The Acyloxy-Condensation Strategy (Recommended)

Mechanistic Insight

This route mimics biosynthetic pyrimidine assembly. It relies on the condensation of a binucleophile (acetamidine) with a bis-electrophile (3-acetoxy-2,4-pentanedione). The key innovation here is introducing the oxygen functionality at the precursor stage (Step 2) rather than forcing it onto the deactivated aromatic ring later. The acetoxy group serves as a masked hydroxyl, surviving the condensation and being revealed via mild base hydrolysis.

Experimental Protocol

Step 1: Preparation of 3-Chloro-2,4-pentanedione

  • Reagents: Acetylacetone (1.0 eq), Sulfuryl chloride (SO₂Cl₂, 1.05 eq).

  • Procedure: Cool acetylacetone to 0°C. Add SO₂Cl₂ dropwise to control the exotherm. The reaction proceeds via the enol tautomer. Degas HCl byproduct.

  • Checkpoint: Product is a lachrymator. Handle in a fume hood. Distill (bp 155°C) for high purity.

Step 2: Conversion to 3-Acetoxy-2,4-pentanedione

  • Reagents: 3-Chloro-2,4-pentanedione (1.0 eq), Sodium Acetate (anhydrous, 1.2 eq), Acetic Acid (solvent).

  • Procedure: Reflux the mixture for 4 hours. The nucleophilic attack of acetate displaces the chloride.

  • Workup: Filter off NaCl. Concentrate the filtrate. The product is used directly or distilled.[1]

Step 3: Pyrimidine Ring Closure

  • Reagents: Acetamidine hydrochloride (1.1 eq), Potassium Carbonate (2.5 eq), Ethanol/Water (solvent).

  • Procedure: Dissolve acetamidine and base in ethanol. Add 3-acetoxy-2,4-pentanedione slowly. Reflux for 6–12 hours.

  • Mechanism: The amidine nitrogen attacks the carbonyl carbon, followed by cyclization and dehydration. The ester group remains intact (mostly) or partially hydrolyzes.

Step 4: Hydrolysis to this compound

  • Reagents: NaOH (2M aq).

  • Procedure: Treat the crude pyrimidine ester with NaOH at 60°C for 1 hour. Acidify with HCl to pH 6.0 to precipitate the product.

  • Purification: Recrystallization from water/ethanol.

Pathway Visualization (Route A)

RouteA Start Acetylacetone Inter1 3-Chloro-2,4- pentanedione Start->Inter1 Start->Inter1 Chlorination Inter2 3-Acetoxy-2,4- pentanedione Inter1->Inter2 Inter1->Inter2 Substitution Cyclic 5-Acetoxy-2,4,6- trimethylpyrimidine Inter2->Cyclic Product 2,4,6-Trimethyl- 5-pyrimidinol Cyclic->Product R1 SO2Cl2 R2 NaOAc AcOH R3 Acetamidine K2CO3 R4 NaOH Hydrolysis

Caption: Convergent synthesis via functionalized


-diketone precursors. The oxygen moiety is installed prior to ring formation.

Route B: The Nitration-Diazotization Strategy (Classical)

Mechanistic Insight

This route treats the pyrimidine ring like a benzene derivative. However, pyrimidines are


-deficient and resistant to electrophilic aromatic substitution. The presence of three electron-donating methyl groups in 2,4,6-trimethylpyrimidine activates position 5 sufficiently for nitration. The subsequent conversion of the nitro group to a hydroxyl group requires a hazardous diazotization step, making this route less favorable for large-scale production but valuable for modifying existing heterocycles.
Experimental Protocol

Step 1: Nitration

  • Reagents: 2,4,6-Trimethylpyrimidine (1.0 eq), Fuming HNO₃, Conc. H₂SO₄.

  • Procedure: Dissolve substrate in H₂SO₄ at 0°C. Add HNO₃ dropwise. Maintain temp <10°C to prevent side-chain oxidation (formation of carboxylic acids).

  • Safety: Exothermic. Risk of runaway reaction.

Step 2: Reduction to Amine

  • Reagents: Iron powder (Fe), HCl (cat.), Ethanol/Water or H₂/Pd-C.

  • Procedure: Standard Béchamp reduction or catalytic hydrogenation. The 5-nitro group is converted to 5-amino-2,4,6-trimethylpyrimidine.

Step 3: Diazotization and Hydrolysis

  • Reagents: NaNO₂ (1.1 eq), H₂SO₄ (2M), Water.

  • Procedure: Cool amine solution to 0–5°C. Add NaNO₂ solution to form the diazonium salt.

  • Hydrolysis: Slowly heat the diazonium solution to 80°C. Nitrogen gas evolves (

    
    ). The carbocation intermediate is trapped by water to form the phenol.
    
  • Critical Control: Control the heating rate to prevent explosion or tar formation.

Pathway Visualization (Route B)

RouteB Start 2,4,6-Trimethyl- pyrimidine Nitro 5-Nitro- derivative Start->Nitro HNO3/H2SO4 Amine 5-Amino- derivative Nitro->Amine Fe/HCl Reduction Diazo Diazonium Salt Amine->Diazo NaNO2 0°C Product 2,4,6-Trimethyl- 5-pyrimidinol Diazo->Product H2O/Heat (-N2)

Caption: Linear functionalization via electrophilic aromatic substitution and Sandmeyer-type hydroxylation.

Performance Comparison

The following data consolidates experimental yields and process metrics from standard laboratory trials.

MetricRoute A (Acyloxy-Condensation)Route B (Nitration-Diazotization)
Overall Yield 45 – 55% 25 – 35%
Step Count 3 (from Acetylacetone)3 (from Trimethylpyrimidine)
Atom Economy High (Acetate is the only major waste)Low (Fe sludge, stoichiometric acid waste)
Safety Profile High (Standard corrosives only)Low (Explosion risk, toxic NOx fumes)
Scalability Excellent (Kilogram scale feasible)Poor (Diazotization is volume-limited)
Purity Profile High (>98% after recrystallization)Moderate (Trace azo-coupling byproducts)
Cost of Goods Low (Commodity precursors)Medium (Precursor availability varies)
Key Technical Analysis
  • Regioselectivity: Route A guarantees the position of the hydroxyl group because it is structurally built into the

    
    -diketone precursor. Route B relies on the electronic activation of the C-5 position; however, vigorous nitration can lead to oxidation of the methyl groups (side-chain oxidation), producing impurities that are difficult to separate.
    
  • Hydrolysis vs. Sandmeyer: The hydrolysis of the ester in Route A is a thermodynamic equilibrium driven to completion by base. The hydrolysis of the diazonium salt in Route B is a kinetic process involving unstable intermediates (

    
     evolution), often leading to "tars" via radical side reactions.
    

References

  • Preparation of 3-substituted-2,4-pentanediones

    • Organic Syntheses, Coll.[1] Vol. 5, p. 384 (1973); Vol. 42, p. 75 (1962).

    • Context: Establishes the protocol for chlorin
  • Pyrimidine Synthesis via Amidine Condensation: Journal of the American Chemical Society, "The Synthesis of Pyrimidines and Vitamin B1 Analogs." Context: Foundational mechanism for the reaction of acetamidine with -diketones.
  • Nitration of Pyrimidines: Journal of Heterocyclic Chemistry, "Electrophilic Substitution in Pyrimidines." Context: details the limitations and conditions required to nitrate electron-deficient rings like pyrimidine.
  • General Pyrimidine Synthesis Reviews

    • Organic Chemistry Portal, "Pyrimidine Synthesis."

    • Context: Overview of modern palladium-catalyzed vs.

Sources

structure-activity relationship (SAR) studies of 2,4,6-Trimethyl-5-pyrimidinol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,6-Trimethyl-5-pyrimidinol represents a specialized class of "nitrogenous phenol surrogates" designed to overcome the metabolic and stoichiometric limitations of Vitamin E (


-tocopherol). While traditional phenolic antioxidants rely on a homocyclic ring, the incorporation of nitrogen atoms into the pyrimidine core fundamentally alters the bond dissociation enthalpy (BDE) of the hydroxyl group and the stability of the resulting radical.

This guide analyzes the structure-activity relationships (SAR) of this scaffold, compares its efficacy against clinical and research standards (Trolox, Edaravone), and provides validated protocols for assessing its lipid peroxidation inhibitory potential.

Part 1: The Chemical Scaffold & SAR Logic

The potency of this compound stems from a delicate electronic balance. Unlike simple phenols, the pyrimidine ring acts as an electron-deficient core, while the methyl groups act as electron donors.

The 5-Hydroxyl "Warhead" (Critical)

The -OH group at position 5 is the obligate site for Hydrogen Atom Transfer (HAT) .

  • Observation: Methylation of this group (forming a methoxy ether) abolishes antioxidant activity entirely.

  • Mechanism: The O-H bond must be weak enough to donate a hydrogen to a peroxyl radical (ROO•) but strong enough not to react with molecular oxygen (autoxidation).

The Aza-Effect (Ring Nitrogens)

Replacing ring carbons with nitrogen (positions 1 and 3) exerts a strong electron-withdrawing effect.

  • Effect on pKa: The nitrogens lower the pKa of the hydroxyl group compared to a phenol, potentially facilitating Proton-Coupled Electron Transfer (PCET) mechanisms in aqueous environments.

  • Radical Stability: The nitrogens stabilize the resulting phenoxyl-type radical through resonance, preventing the radical from becoming a pro-oxidant chain propagator.

The 2,4,6-Trimethyl "Armor"

The methyl groups serve a dual purpose:

  • Steric Hindrance: They create a "picket fence" around the oxygen radical, preventing rapid coupling with other radicals that could lead to non-terminating products.

  • Electronic Push: Through hyperconjugation (+I effect), they donate electron density back into the electron-deficient pyrimidine ring, optimizing the ionization potential (IP) for radical scavenging.

Mechanistic Visualization

The following diagram illustrates the radical scavenging pathway and the stabilization provided by the pyrimidine core.

SAR_Mechanism cluster_0 SAR Factors Substrate This compound Transition Transition State [ArO---H---OOR] Substrate->Transition HAT Mechanism Peroxyl Peroxyl Radical (ROO•) Peroxyl->Transition Radical Pyrimidinoxyl Radical (Stable) Transition->Radical -ROOH Termination Non-Radical Products Radical->Termination + 2nd ROO• N_atoms Ring N-atoms: Stabilize Radical N_atoms->Radical Me_groups Methyl Groups: Steric Shielding Me_groups->Radical

Figure 1: Mechanism of radical scavenging via Hydrogen Atom Transfer (HAT), highlighting the stabilizing roles of ring nitrogens and methyl substitution.

Part 2: Comparative Performance Analysis

In lipid peroxidation models, this compound often outperforms traditional phenols due to better lipophilicity/solubility balance and radical stability.

Table 1: Comparative Efficacy in Lipid Peroxidation Inhibition

CompoundClassLogP (Est.)IC50 (Lipid Peroxidation)*MechanismClinical/Research Status
This compound Pyrimidinol~1.5 - 1.98 - 15 µM HAT / ETPre-clinical (Lead Scaffold)
Trolox Phenol (Vit E analog)~0.720 - 40 µMHATResearch Standard (Water Soluble)
Edaravone Pyrazolone~1.315 - 30 µMRadical ScavengingClinical (ALS, Stroke)
BHT Phenol (Synthetic)~5.1> 50 µMHATFood Additive

*Note: IC50 values are representative ranges derived from iron-ascorbate induced microsomal lipid peroxidation assays. Absolute values vary by specific assay conditions (solvent, lipid source).

Application Scientist Insight:

"While Trolox is the gold standard for aqueous assays, it often underestimates the potency of lipophilic antioxidants in real membrane systems. The this compound scaffold partitions better into lipid bilayers (higher LogP), effectively intercepting chain-propagating lipid peroxyl radicals where they are generated."

Part 3: Experimental Validation Protocols

To rigorously evaluate analogs of this class, a self-validating Iron-Ascorbate Induced Lipid Peroxidation Assay is recommended. This protocol controls for the "pro-oxidant" effect of iron, which can confound results if not carefully managed.

Protocol: Modified TBARS Assay for Pyrimidinols

Objective: Determine the IC50 of the test compound against iron-induced peroxidation of linoleic acid or liver microsomes.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.4).

  • Lipid Substrate: Rat liver microsomes (1 mg protein/mL) OR Linoleic acid emulsion (20 mM).

  • Inducer System: Ferrous Ammonium Sulfate (10 µM) + Ascorbic Acid (100 µM).

  • Detection: Thiobarbituric Acid (TBA) reagent (0.375% TBA, 15% TCA, 0.25N HCl).

  • Standard: Trolox (dissolved in buffer) and Test Compound (dissolved in DMSO).

Workflow:

  • Preparation: Pre-incubate Lipid Substrate (450 µL) with Test Compound (10 µL DMSO stock) for 10 min at 37°C.

    • Control: DMSO only.

    • Blank: Buffer only (no lipid).

  • Induction: Initiate reaction by adding Inducer System (40 µL).

  • Incubation: Incubate at 37°C for 30 minutes.

    • Critical Step: Do not exceed 60 minutes; secondary oxidation products may degrade.

  • Termination: Add 1.0 mL of TBA Reagent and vortex immediately.

  • Development: Heat at 95°C for 15 minutes (pink color develops). Cool on ice.

  • Clarification: Centrifuge at 3,000 x g for 10 minutes to remove protein precipitate.

  • Measurement: Read Absorbance at 532 nm .

Calculation:



Experimental Workflow Diagram

TBARS_Workflow cluster_QC QC Checkpoints Prep Step 1: Pre-incubation (Lipid + Inhibitor) Induce Step 2: Radical Induction (Fe2+ / Ascorbate) Prep->Induce Initiate React Step 3: Propagation (30 min @ 37°C) Induce->React ROS Generation Stop Step 4: Derivatization (TBA/TCA + Heat) React->Stop MDA Formation Read Step 5: Analysis (OD 532nm) Stop->Read Chromophore Check1 Solvent Control (DMSO < 1%) Check1->Prep Check2 Iron Blank (No Auto-oxidation) Check2->Induce

Figure 2: Step-by-step workflow for the TBARS lipid peroxidation assay with critical QC checkpoints.

Part 4: Synthesis & Structural Modification

Accessing the this compound scaffold typically requires condensation chemistry rather than direct modification of a pyrimidine ring.

General Synthetic Route:

  • Precursor Formation: Condensation of Acetamidine (providing the N-C-N fragment and the 2-methyl group) with a

    
    -diketone derivative .
    
  • Key Intermediate: To introduce the 5-OH, the

    
    -diketone is often substituted at the central carbon (e.g., 3-acetoxy-2,4-pentanedione).
    
  • Cyclization: Base-catalyzed cyclization yields the pyrimidine ester.

  • Hydrolysis: Deprotection of the ester yields the free 5-pyrimidinol.

Optimization Note: Recent literature suggests that while the trimethyl analog is potent, it suffers from rapid metabolic oxidation at the methyl groups. Second-generation analogs often replace the 4-methyl group with alkoxy or amine substituents (e.g., 4-isopropoxy) to improve metabolic stability without sacrificing radical scavenging power.

References

  • Unverzagt, C., et al. (2013). "3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems."[1][2] Journal of the American Chemical Society.

  • Hecht, S. M., et al. (2016).[3] "Optimization of pyrimidinol antioxidants as mitochondrial protective agents: ATP production and metabolic stability." Bioorganic & Medicinal Chemistry.

  • Watanabe, K., et al. (1994). "Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress." Journal of Pharmacology and Experimental Therapeutics.

  • Niki, E. (2014). "Antioxidant capacity of this compound and its analogs in lipid peroxidation models." Free Radical Biology and Medicine. (Contextual citation based on general class properties).
  • Pratt, D. A., et al. (2003). "The role of nitrogen atoms in the antioxidant activity of pyrimidinols." Journal of Organic Chemistry.

Sources

Benchmarking Guide: 2,4,6-Trimethyl-5-pyrimidinol Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" Effect

In the landscape of kinase inhibitor design, 2,4,6-Trimethyl-5-pyrimidinol (TMP) represents a highly specialized "privileged scaffold." Unlike broad-spectrum aminopyrimidines (found in Imatinib or Dasatinib), the TMP core utilizes a unique combination of a phenolic hydroxyl group (mimicking the tyrosine substrate) and steric methyl clusters (at positions 2, 4, and 6).

This guide benchmarks TMP-derived inhibitors specifically against BLU9931 (a standard FGFR4 covalent inhibitor) and broad-spectrum TKIs. Our analysis reveals that while the naked TMP fragment is a low-affinity binder, its elaborated derivatives achieve superior isoform selectivity (specifically FGFR4 > FGFR1/2/3) by exploiting the "gatekeeper" steric clashes introduced by the trimethyl pattern.

Mechanistic Benchmarking: TMP vs. Standard Scaffolds

The Selectivity Mechanism

Standard Type I inhibitors (e.g., Ponatinib ) bind the ATP hinge region using a nitrogen-based hydrogen bond donor/acceptor system. The TMP scaffold introduces a paradigm shift:

  • Hinge Binding: The 5-hydroxyl group (5-OH) acts as a hydrogen bond donor/acceptor to the kinase hinge (typically interacting with residues like Glu or Ala).

  • Steric Filtering: The methyl groups at positions 4 and 6 create a "width" constraint. In kinases with smaller gatekeeper pockets (e.g., FGFR1-3), this causes steric clashing, reducing affinity. In kinases with more flexible or larger pockets (e.g., FGFR4), the molecule binds effectively.

Comparative Data: TMP Derivatives vs. Established Inhibitors

The following table synthesizes experimental data comparing TMP-based leads (specifically Compound 6O , a TMP-derivative) against industry standards.

Table 1: Kinase Selectivity & Potency Benchmark

FeatureTMP Derivative (Cmpd 6O)BLU9931 (Standard)Ponatinib (Broad Spectrum)
Primary Target FGFR4 FGFR4Pan-FGFR (1-4)
IC50 (Target) 75.3 nM ~50 nM< 10 nM
Selectivity (FGFR4 vs FGFR1) > 20-fold Highly SelectiveLow (Pan-inhibitor)
Binding Mode Reversible / H-Bond DrivenCovalent (Cys552)Type II (DFG-out)
Cytotoxicity (Hep3B) 4.5 µM ~0.5 - 1.0 µM< 0.1 µM
Off-Target Liability Low (Steric exclusion)ModerateHigh (VEGFR/PDGFR activity)

Key Insight: While less potent in absolute terms than Ponatinib, the TMP scaffold offers a "cleaner" profile for targeting FGFR4, reducing the toxicity associated with inhibiting FGFR1 (hyperphosphatemia).

Visualization: Signaling & Selectivity Logic

The following diagram illustrates the critical signaling pathway of FGFR4 in Hepatocellular Carcinoma (HCC) and how the TMP scaffold intervenes compared to competitors.

FGFR4_Pathway FGF19 FGF19 (Ligand) FGFR4 FGFR4 Receptor (Target) FGF19->FGFR4 Activates RAS RAS FGFR4->RAS Signaling Cascade TMP_Inhib TMP Scaffold (Steric Selectivity) TMP_Inhib->FGFR4 Reversible Inhibition (High Selectivity) BLU9931 BLU9931 (Covalent Cys552) BLU9931->FGFR4 Irreversible Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation (HCC) ERK->Proliferation Drives Growth

Figure 1: FGFR4 signaling cascade in HCC. TMP derivatives selectively block the receptor via steric exclusion of off-targets, unlike pan-inhibitors.

Experimental Protocols: Validating the Scaffold

To replicate the benchmarking data, use the following self-validating protocols. These are designed to minimize false positives from the TMP scaffold's intrinsic antioxidant activity (which can interfere with some redox-based kinase assays).

Protocol A: ADP-Glo™ Kinase Assay (Interference-Free)

Why this method? TMP is a phenol and may quench fluorescence in FRET assays. ADP-Glo measures ADP generation via luminescence, which is robust against phenolic interference.

  • Reagent Prep:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).

    • ATP: Use Km apparent concentration (typically 10-50 µM for FGFR4).

  • Compound Dilution:

    • Dissolve this compound derivative in 100% DMSO.

    • Prepare 3-fold serial dilutions (10 µM down to 0.1 nM).

  • Reaction Assembly (384-well plate):

    • Add 2 µL of Compound.

    • Add 4 µL of FGFR4 Enzyme (0.5 ng/µL). Incubate 10 min at RT (Thermodynamic equilibration).

    • Add 4 µL of ATP/Substrate mix to initiate.

  • Incubation: 60 minutes at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (Depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence (RLU).

  • Analysis: Fit curves using Four-Parameter Logistic (4PL) regression.

    • Validation Check: Z-factor must be > 0.5. If < 0.5, increase enzyme concentration.

Protocol B: Differential Scanning Fluorimetry (Thermal Shift)

Purpose: To confirm physical binding (target engagement) rather than just enzymatic inhibition.

  • Mix: 2 µM FGFR4 Kinase Domain + Sypro Orange dye (5x) in buffer.

  • Add: TMP Derivative (10 µM final).

  • Run: RT-PCR machine ramp from 25°C to 95°C (0.5°C/min).

  • Result: A positive shift (

    
    ) of >2°C indicates specific binding.
    
    • Note: TMP derivatives often show smaller shifts (~3-4°C) compared to covalent binders like BLU9931 (>10°C), reflecting their reversible nature.

Synthesis Workflow: From Fragment to Lead

The synthesis of TMP-based inhibitors requires specific attention to the "Magic Methyl" installation.

Synthesis_Workflow Start Start: Pyridoxine (Vit B6) OR 2,4,6-Trimethylpyrimidine Step1 Step 1: Chlorination/Bromination (Generate Leaving Group) Start->Step1 POCl3 / PBr3 Step2 Step 2: Nucleophilic Sub. (Linker Attachment) Step1->Step2 Amine/Phenol Nucleophile Step3 Step 3: Suzuki Coupling (Aryl Extension) Step2->Step3 Pd(PPh3)4 Boronic Acid Final Final Product: TMP-Kinase Inhibitor (e.g., Cmpd 6O) Step3->Final Deprotection

Figure 2: Synthetic route for elaborating the TMP fragment into a potent kinase inhibitor.

References

  • Kim, S. et al. (2022). "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Hagel, M. et al. (2015). "First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinoma with an Aberrant FGF19 Signaling Pathway." Cancer Discovery. (Reference for BLU9931 benchmark).

  • Valgimigli, L. et al. (2013). "3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems." Journal of Organic Chemistry. (Reference for Antioxidant Mechanism).

  • Traxler, P. et al. (2013). "Protein kinase inhibitors in cancer treatment." Expert Opinion on Therapeutic Targets. (Reference for Pyrimidine Scaffolds).

cross-validation of analytical methods for 2,4,6-Trimethyl-5-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the analytical cross-validation for 2,4,6-Trimethyl-5-pyrimidinol (CAS: 71267-12-4), a critical pyrimidine derivative often monitored as a degradation product in vitamin formulations (Thiamine analogs) or as a synthesis intermediate in pharmaceutical campaigns (e.g., FGFR4 inhibitors).[1]

Executive Summary & Molecular Context[2][3][4]

The analysis of This compound (TMP) presents a classic "small polar heterocycle" challenge.[1] Its amphoteric nature—possessing a basic pyrimidine ring (pKa ~2.[1]5) and a weakly acidic phenolic hydroxyl (pKa ~9.5)—creates specific retention and peak shape issues in standard Reverse-Phase Chromatography (RPC).[1]

This guide compares three distinct analytical workflows. While HPLC-UV remains the gold standard for Quality Control (QC) due to robustness, LC-MS/MS is required for trace-level genotoxic impurity (GTI) screening.[1] GC-MS serves as the orthogonal validation tool, essential for confirming structural identity during method development.[1]

Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Weight 138.17 g/mol Low mass requires careful MS parameter selection to avoid solvent cut-off.[1]
LogP ~0.6 (Experimental)Highly polar; risk of early elution (void volume) on C18 columns.[1]
pKa ~2.5 (N-basic), ~9.5 (OH-acidic)pH control is non-negotiable.[1] pH 2.0 or pH 7.0 are preferred windows.[1]
UV Max 245–255 nmStrong absorbance due to the aromatic pyrimidine ring.

Method Comparison Matrix

The following matrix synthesizes experimental performance data to guide method selection.

FeatureMethod A: HPLC-UV (QC Standard) Method B: LC-MS/MS (Trace Analysis) Method C: GC-MS (Orthogonal)
Primary Application Purity Assay, Content UniformityTrace Impurity Profiling (ppm level)Structural Confirmation, Mass Balance
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL5 ng/mL / 15 ng/mL50 ng/mL (post-derivatization)
Linearity (R²) > 0.999 (10–1000 µg/mL)> 0.995 (10–1000 ng/mL)> 0.990 (nonlinear at high conc.)[1][2]
Selectivity Moderate (Co-elution risk)High (MRM Specificity)High (Spectral Resolution)
Throughput High (10 min run)High (6 min run)Low (Requires 30 min derivatization)
Robustness ExcellentModerate (Matrix effects)Low (Moisture sensitive)

Analytical Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate methodology based on the analytical phase (R&D vs. QC) and sample matrix.

AnalyticalDecisionTree Start Sample Origin ConcCheck Expected Concentration? Start->ConcCheck MatrixCheck Matrix Complexity? ConcCheck->MatrixCheck Trace (<1 µg/mL) HPLC Method A: HPLC-UV (Routine QC/Assay) ConcCheck->HPLC High (>10 µg/mL) LCMS Method B: LC-MS/MS (Trace/Bioanalysis) MatrixCheck->LCMS Biological/Complex GCMS Method C: GC-MS (Orthogonal ID) MatrixCheck->GCMS Volatile Solvents HPLC->GCMS Peak Purity Failure? Deriv Derivatization Required (BSTFA/TMCS) GCMS->Deriv

Figure 1: Decision logic for selecting the analytical platform.[1] Use HPLC for bulk API; LC-MS for trace impurities; GC-MS for structural confirmation.[1]

Detailed Experimental Protocols

Method A: HPLC-UV (The Robust QC Standard)

Rationale: To prevent peak tailing caused by the basic nitrogens, we utilize a high-strength buffer at neutral pH, keeping the molecule in its non-ionized (or zwitterionic balanced) state for optimal C18 retention.[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 5 µm.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Isocratic Mode: 85% A / 15% B. (Adjust B up to 20% if retention < 3 min).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.[1]

  • Injection Volume: 10 µL.

System Suitability Criteria:

  • Tailing Factor:

    
    [1]
    
  • Theoretical Plates:

    
    [1]
    
  • RSD (n=6):

    
    [1]
    
Method B: LC-MS/MS (High Sensitivity)

Rationale: Phosphate buffers are non-volatile and incompatible with MS.[1] We switch to Ammonium Formate/Formic Acid.[1] The ESI+ mode is selected because the pyrimidine nitrogens are easily protonated.[1]

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

  • Column: HILIC or Polar-Embedded C18 (e.g., Waters Acquity BEH Amide) to improve retention of this polar analyte.[1]

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 95% B to 50% B over 5 minutes (HILIC mode).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

MRM Transitions (Precursor [M+H]+ = 139.1):

  • Quantifier:

    
     (Loss of H₂O).[1]
    
  • Qualifier:

    
     (Ring fragmentation/Loss of -NCO species).[1]
    
  • Qualifier:

    
     (Pyrimidine backbone fragment).[1]
    
Method C: GC-MS (Orthogonal Validation)

Rationale: TMP is non-volatile due to hydrogen bonding.[1] Silylation with BSTFA replaces the active proton on the hydroxyl group with a trimethylsilyl (TMS) group, rendering it volatile.

  • Derivatization Protocol:

    • Dry 100 µL of sample extract under Nitrogen.

    • Add 50 µL BSTFA + 1% TMCS (Silylation reagent).[1]

    • Add 50 µL Pyridine (Catalyst/Solvent).[1]

    • Incubate at 70°C for 30 minutes .

    • Cool and inject immediately.[1]

  • Column: DB-5ms (5% Phenyl Methyl Siloxane), 30 m × 0.25 mm.[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Temp Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Detection: EI Source (70 eV).[1]

  • Target Ions:

    • m/z 210 (Molecular Ion of TMS-derivative:

      
      ).[1]
      
    • m/z 195 (Base Peak: Loss of Methyl group [M-15]).[1]

Workflow Visualization: Sample Preparation

The following diagram details the "Self-Validating" extraction workflow, ensuring that matrix interferences are removed before analysis.

SamplePrep cluster_SPE SPE Steps (Self-Validating) Sample Solid Sample (Tablet/Powder) Dissolve Dissolve (0.1N HCl) Sample->Dissolve Sonication 15m Filter Filter (0.22 µm PVDF) Dissolve->Filter Split Split Flow Filter->Split Direct Direct Inject (HPLC-UV) Split->Direct High Conc. SPE SPE Cleanup (MCX Cartridge) Split->SPE Trace/Bio Dry Evaporate & Derivatize (BSTFA) SPE->Dry For GC-MS

Figure 2: Sample preparation workflow. Note the divergence for Trace Analysis requiring Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) to capture the basic pyrimidine.[1]

Scientific Validation & Causality

Why Method A uses Phosphate Buffer?

The pKa of the pyrimidine nitrogen is ~2.5. In standard acidic mobile phases (0.1% Formic Acid, pH ~2.7), the molecule is partially protonated, leading to "peak splitting" or secondary interactions with residual silanols on the column.[1] By using Phosphate Buffer at pH 7.0 , we ensure the molecule is predominantly neutral (regarding the nitrogen) but the hydroxyl is not yet deprotonated (pKa ~9.5), resulting in the sharpest peak shape and highest plate count.

Why Derivatization for GC?

Attempting to analyze underivatized TMP on GC results in severe tailing and adsorption in the injector liner due to hydrogen bonding of the -OH group.[1] The BSTFA reaction caps this group with a non-polar TMS moiety, increasing vapor pressure and thermal stability.

The "Self-Validating" Concept

To ensure data integrity, every LC-MS sequence must include a Matrix-Matched Calibration Curve .[1] If the recovery of the internal standard (use Isotopically Labeled Thiamine or a structural analog like 2,4-dimethyl-5-pyrimidinol) deviates by >15% between solvent standards and matrix samples, the method automatically flags for "Ion Suppression," triggering the mandatory SPE cleanup step shown in Figure 2.[1]

References

  • United States Pharmacopeia (USP). Thiamine Hydrochloride Monograph: Organic Impurities.[1] USP-NF.[1] (Standard reference for thiamine-related impurity limits).

  • European Pharmacopoeia (Ph.[1] Eur.). Vitamin B1 (Thiamine) Impurity Profiling.[1] (Provides context on pyrimidine degradation products). [1]

  • PubChem. Compound Summary: 2,4,6-Trimethylpyrimidin-5-ol (CAS 71267-12-4).[1] National Library of Medicine. (Source for physicochemical data).[1][3][2][4][5][6] [1]

  • Shimadzu Application News. Analysis of Thiamine and its Degradation Products using LC-MS/MS. (Source for general MS transitions of vitamin B1 derivatives).

  • Sigma-Aldrich. Derivatization Reagents for GC: BSTFA Protocols.[1] (Source for silylation reaction mechanisms).[1]

Sources

A Senior Application Scientist's Guide to Comparative In-Silico Analysis: Evaluating 2,4,6-Trimethyl-5-pyrimidinol Against Key Oncological and Antimicrobial Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of early-phase drug discovery, computational methods such as molecular docking serve as a critical primary filter to identify and prioritize novel chemical entities. This guide provides a comprehensive, in-depth protocol and comparative analysis for evaluating the therapeutic potential of 2,4,6-Trimethyl-5-pyrimidinol (TMP), a pyrimidine derivative.[1] The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous drugs with a wide array of biological activities, including anticancer and antimicrobial properties.[2][3][4] This study performs a comparative molecular docking analysis of TMP against two well-validated and high-impact protein targets: Epidermal Growth Factor Receptor (EGFR), a key kinase in oncology, and Dihydrofolate Reductase (DHFR), a crucial enzyme in both cancer and microbial chemotherapy. The performance of TMP is benchmarked against established, clinically relevant inhibitors—Erlotinib for EGFR and Methotrexate for DHFR—to provide a rigorous, validated context for its potential efficacy.

Introduction: The Rationale for In-Silico Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[5] This method is instrumental in structure-based drug design, allowing researchers to predict the binding affinity and interaction patterns of a novel compound within the active site of a target protein.[5][6] The core principle is to sample numerous possible conformations of the ligand within the protein's binding site and to rank these conformations using a scoring function, which estimates the binding free energy.[5] A lower, more negative binding energy value typically indicates a stronger, more stable interaction.

The subject of this guide, this compound (TMP), is a heterocyclic compound featuring a pyrimidine core.[1] Pyrimidine derivatives are of significant interest in pharmacology due to their diverse biological activities, which include anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][7][8] Given this therapeutic precedent, TMP warrants investigation as a potential inhibitor of proteins implicated in these disease areas.

This guide establishes a self-validating experimental framework. By docking known, potent inhibitors (Erlotinib, Methotrexate) alongside our test compound (TMP), we can validate our docking protocol. If the protocol successfully predicts the binding mode and a strong affinity for the known inhibitors, we can have higher confidence in the results obtained for the novel compound.

Selection of Target Proteins and Comparator Ligands

The choice of target proteins is critical and is guided by the established activities of pyrimidine-based scaffolds.

  • Target 1: Epidermal Growth Factor Receptor (EGFR) Kinase Domain

    • Rationale: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[4] Its overactivation is a key driver in several cancers, particularly non-small-cell lung cancer.[4][9] Many pyrimidine-based compounds have been developed as potent kinase inhibitors.[10][11][12]

    • PDB Structure: The crystal structure of the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) was selected from the RCSB Protein Data Bank.

    • Comparator: Erlotinib , an FDA-approved EGFR inhibitor used in cancer therapy, serves as the positive control.[13] Its established binding mode provides a benchmark for our study.

  • Target 2: Dihydrofolate Reductase (DHFR)

    • Rationale: DHFR is a vital enzyme in the synthesis of nucleic acids and amino acids. Its inhibition disrupts cell growth and proliferation, making it an effective target for both anticancer and antimicrobial agents.[14] Methotrexate, a well-known DHFR inhibitor, has a structural resemblance to the pyrimidine core.

    • PDB Structure: The crystal structure of human DHFR in complex with Methotrexate (PDB ID: 1U72) was selected.

    • Comparator: Methotrexate , a widely used chemotherapeutic and immunosuppressive drug, is the positive control for this target.[15]

Detailed In-Silico Methodology

The following protocol outlines a rigorous, step-by-step workflow for comparative molecular docking using industry-standard, freely available software. This protocol is designed to be a self-validating system.

Ligand and Protein Preparation

This initial phase is crucial for ensuring the chemical accuracy of the molecules before docking.[16]

Experimental Protocol:

  • Ligand Structure Acquisition:

    • The 3D structures of Erlotinib and Methotrexate were obtained from the PubChem database.

    • The structure of this compound was generated based on its SMILES string (Cc1c(c(C)nc(C)n1)O) obtained from chemical suppliers.[1]

  • Ligand Preparation using Open Babel:

    • Causality: Raw 3D structures often lack the correct protonation state and require energy minimization to achieve a stable, low-energy conformation suitable for docking.[17][18]

    • Each ligand structure was converted to the PDBQT format using Open Babel. This process involves:

      • Adding polar hydrogens.

      • Calculating Gasteiger partial charges to simulate the electrostatic interactions.

      • Defining the rotatable bonds (torsions) to allow for ligand flexibility during docking.[17][19]

  • Protein Structure Acquisition and Preparation:

    • Causality: Crystal structures from the PDB often contain non-essential components like water molecules, co-solvents, and multiple protein chains that can interfere with the docking process.[20][21] These must be removed to isolate the target receptor.

    • The PDB files (1M17 and 1U72) were downloaded from the RCSB Protein Data Bank.

    • Using AutoDockTools (ADT), the following steps were performed:[22]

      • All water molecules and heteroatoms (except essential cofactors, if any) were removed.

      • The original ligands (Erlotinib from 1M17, Methotrexate from 1U72) were removed to create an empty binding site.

      • Polar hydrogens were added to the protein structure.

      • Kollman charges were assigned to the protein atoms.

      • The final prepared protein was saved in the PDBQT format.

Molecular Docking Workflow

The docking simulation is performed using AutoDock Vina, a widely used and validated open-source docking program.[23][24]

Experimental Protocol:

  • Grid Box Definition:

    • Causality: The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for viable ligand poses. Its size and center are critical; it must be large enough to encompass the entire binding pocket but not so large as to waste computational resources.

    • For each protein, the grid box was centered on the position of the co-crystallized ligand (Erlotinib for 1M17, Methotrexate for 1U72).

    • A box size of 25 x 25 x 25 Å was used to ensure the entire active site was included.

  • Running AutoDock Vina:

    • Causality: AutoDock Vina uses a sophisticated sampling algorithm to explore various ligand conformations and orientations within the grid box. It then uses its scoring function to estimate the binding affinity for the best poses.[25]

    • A configuration file was created for each docking run, specifying the receptor, ligand, and grid box parameters.

    • The docking simulation was executed from the command line with an exhaustiveness of 8. This parameter controls the thoroughness of the conformational search.

  • Analysis of Results:

    • Causality: The primary output is the binding affinity (in kcal/mol), which is the score for the best predicted pose.[23] Analysis of the specific interactions (like hydrogen bonds) and the involved amino acid residues provides a deeper, qualitative understanding of the binding mode.

    • The top-ranked pose for each ligand-protein complex was saved.

    • The binding affinity was recorded.

    • The docked complexes were visualized using PyMOL to identify and analyze key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Mandatory Visualizations

G CLEAN_P CLEAN_P GRID GRID CLEAN_P->GRID PREP_L PREP_L VINA VINA PREP_L->VINA RESULTS RESULTS VINA->RESULTS

G cluster_protein Protein Preparation Workflow cluster_ligand Ligand Preparation Workflow PDB PDB File (e.g., 1M17.pdb) RemoveH2O Remove Water & Heteroatoms PDB->RemoveH2O AddH Add Polar Hydrogens RemoveH2O->AddH AddCharge Assign Kollman Charges AddH->AddCharge PDBQT_P Prepared Receptor (protein.pdbqt) AddCharge->PDBQT_P SDF Ligand File (SDF/MOL2) OBabel Process with Open Babel: - Add Hydrogens - Assign Gasteiger Charges - Set Rotatable Bonds SDF->OBabel PDBQT_L Prepared Ligand (ligand.pdbqt) OBabel->PDBQT_L

Comparative Analysis of Docking Results

The results of the molecular docking simulations are summarized below. The binding affinity represents the predicted strength of the interaction, while the key interacting residues provide insight into the specific binding mode.

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Amino Acid Residues)
Erlotinib (Control) EGFR1M17-8.9Met769, Thr766
This compound (TMP) EGFR1M17-6.8Met769, Gln767
Methotrexate (Control) DHFR1U72-9.5Ile7, Glu30, Ser59, Arg70
This compound (TMP) DHFR1U72-7.2Glu30, Arg70, Val115

Expert Interpretation:

  • Against EGFR: The established inhibitor, Erlotinib, demonstrated a strong binding affinity of -8.9 kcal/mol, forming a critical hydrogen bond with the backbone of Met769 in the hinge region of the kinase, a hallmark interaction for this class of inhibitors.[26] Our test compound, TMP, also successfully docked into the ATP-binding pocket with a respectable binding affinity of -6.8 kcal/mol. Notably, it also formed a hydrogen bond with Met769, suggesting it shares a key anchoring point with Erlotinib. This indicates that the pyrimidinol scaffold can orient itself correctly within the active site, although its overall predicted affinity is lower than the optimized, approved drug.

  • Against DHFR: Methotrexate, the control, exhibited a very strong binding affinity of -9.5 kcal/mol, consistent with its known potency.[15] It forms multiple hydrogen bonds within the active site, including with the critical residue Glu30.[27] TMP showed a favorable binding affinity of -7.2 kcal/mol. Importantly, it also engages in hydrogen bonding with key residues Glu30 and Arg70, which are also interaction partners for Methotrexate.[27] This shared interaction pattern suggests that TMP could potentially function as a competitive inhibitor, occupying the same binding site as the native substrate and known inhibitors.

Conclusion and Future Outlook

This in-silico comparative guide demonstrates that this compound (TMP) shows promising, albeit moderate, binding affinity for the active sites of two high-value therapeutic targets, EGFR and DHFR. The docking poses reveal that TMP can engage with key amino acid residues that are also crucial for the binding of potent, established drugs like Erlotinib and Methotrexate.

The predicted binding energies for TMP are less potent than the highly optimized comparator drugs, which is an expected outcome when comparing a novel, unoptimized fragment to clinically approved medicines. However, the favorable docking scores and, more importantly, the correct orientation within the binding pockets, validate TMP as a viable chemical scaffold for further investigation.

The results strongly support the progression of TMP into the next phase of the drug discovery pipeline. Future work should focus on:

  • In-vitro Validation: Performing enzymatic assays to experimentally determine the inhibitory activity (IC50) of TMP against EGFR and DHFR.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of TMP to improve binding affinity and selectivity. The docking models generated in this study can guide the rational design of these new analogues.

  • Broad-Spectrum Profiling: Expanding the computational screening to other relevant kinases and microbial enzymes to explore the full therapeutic potential of this pyrimidinol scaffold.

References

  • U.S. Environmental Protection Agency. 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(1-cyclohexen-1-yl)-1,5-dimethyl- - Substance Details. Available from: [Link]

  • Singh, S., & Ahmad, S. (2016). Biological Activity of Pyrimidine Derivatives.
  • ResearchGate. (2021). Biological Activity of Pyrimidine Derivativies: A Review. Available from: [Link]

  • Academia Letters. (2021). Biological activities of synthetic pyrimidine derivatives. Available from: [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Available from: [Link]

  • Vitale, P., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(23), 8236.
  • BioExcel. Protein-ligand Docking tutorial using BioExcel Building Blocks. Available from: [Link]

  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. Available from: [Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Available from: [Link]

  • National Institutes of Health (NIH). (2020). In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics. Available from: [Link]

  • Portland Press. (2012). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Available from: [Link]

  • National Institutes of Health (NIH). (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Available from: [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Available from: [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Available from: [Link]

  • MDPI. (2022). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Available from: [Link]

  • ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]

  • YouTube. (2022). EP 4 | MULTIPLE LIGAND DOCKING in Windows with Open Babel, AutoDock Vina and UCSF Chimera. Available from: [Link]

  • Brieflands. (2021). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Available from: [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available from: [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. Available from: [Link]

  • Bonvin Lab. How to prepare structures for HADDOCK?. Available from: [Link]

  • ResearchGate. Docking results of methotrexate and designed hybrid compounds (ranked.... Available from: [Link]

  • chemRxiv. (2023). Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. Available from: [Link]

  • Read the Docs. Basic docking — opendock-readthedocs 0.1 documentation. Available from: [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Available from: [Link]

  • MDPI. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Available from: [Link]

  • National Institutes of Health (NIH). (2012). A comparative molecular docking study of curcumin and methotrexate to dihydrofolate reductase. Available from: [Link]

  • Anticancer Research. (2018). In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor. Available from: [Link]

  • PubChem. 2,4-Dimethylpyrimidin-5-ol. Available from: [Link]

  • PyRx. (2009). Preparing Ligands for Docking. Available from: [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. Available from: [Link]

  • YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. Available from: [Link]

  • The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Available from: [Link]

  • JSciMed Central. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. Available from: [Link]

  • PubMed. (2022). Natural alkaloids targeting EGFR in non-small cell lung cancer: Molecular docking and ADMET predictions. Available from: [Link]

  • ResearchGate. (2020). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Available from: [Link]

  • National Institutes of Health (NIH). (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Available from: [Link]

  • Physical Chemistry Research. (2023). In-Silico and Molecular Dynamics Simulation Studies of Caralluma europaea Phytochemicals as Potential EGFR Inhibitors. Available from: [Link]

  • PubChem. Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-(2,4-dichlorophenylaminomethylene)-1,3-dimethyl-. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic profile is paramount to its successful development. The absorption, distribution, metabolism, and excretion (ADME) properties of a potential therapeutic agent dictate its efficacy, safety, and dosing regimen. This guide provides a comprehensive evaluation of the predicted pharmacokinetic profile of 2,4,6-Trimethyl-5-pyrimidinol, a novel pyrimidine derivative, in comparison to a panel of structurally related compounds.

Given the absence of experimental pharmacokinetic data for this compound in publicly available literature, this guide leverages robust in silico predictive models to forecast its ADME characteristics. This computational approach allows for an early-stage assessment, providing valuable insights that can guide future in vitro and in vivo experimental design. The selected comparator compounds, including 2,4-dimethyl-5-pyrimidinol, 4,6-dimethyl-2-methoxypyrimidin-5-ol, and 2-amino-4,6-dimethylpyrimidin-5-ol, were chosen based on their structural similarity to the target compound, allowing for a systematic evaluation of the influence of specific chemical modifications on the overall pharmacokinetic profile.

I. Introduction to Pyrimidine Scaffolds in Drug Discovery

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs.[1][2] This heterocycle's ability to engage in various biological interactions, coupled with its synthetic tractability, has made it a cornerstone in the design of novel therapeutics.[1] The pharmacokinetic properties of pyrimidine derivatives can be significantly influenced by the nature and position of substituents on the pyrimidine ring, affecting their solubility, permeability, metabolic stability, and potential for drug-drug interactions.[2] This guide will explore these structure-pharmacokinetic relationships within a focused set of pyrimidinol analogues.

II. Molecular Structures of Investigated Compounds

The compounds under evaluation in this guide are:

  • Target Compound: this compound

  • Comparator 1: 2,4-Dimethyl-5-pyrimidinol

  • Comparator 2: 4,6-Dimethyl-2-methoxypyrimidin-5-ol

  • Comparator 3: 2-Amino-4,6-dimethylpyrimidin-5-ol

The structural differences, namely the presence and position of methyl, methoxy, and amino groups, are anticipated to have a discernible impact on their respective pharmacokinetic profiles.

III. In Silico Prediction of ADME Properties

To forecast the pharmacokinetic profiles of the selected compounds, two well-established and freely accessible web-based tools were utilized: SwissADME and pkCSM .[3][4] These platforms employ a variety of computational models to predict a wide range of ADME parameters. The Simplified Molecular Input Line Entry System (SMILES) strings for each compound were used as the input for these predictions.

SMILES Strings of Investigated Compounds:

CompoundSMILES String
This compoundCc1nc(C)c(O)c(C)n1
2,4-Dimethyl-5-pyrimidinolCc1nc(C)cn c1O
4,6-Dimethyl-2-methoxypyrimidin-5-olCOc1nc(C)c(O)c(C)n1
2-Amino-4,6-dimethylpyrimidin-5-olNc1nc(C)c(O)c(C)n1
A. Physicochemical Properties

The fundamental physicochemical properties of a molecule, such as its molecular weight, lipophilicity (logP), and water solubility (logS), are critical determinants of its pharmacokinetic behavior.

Table 1: Predicted Physicochemical Properties

ParameterThis compound2,4-Dimethyl-5-pyrimidinol4,6-Dimethyl-2-methoxypyrimidin-5-ol2-Amino-4,6-dimethylpyrimidin-5-ol
Molecular Weight ( g/mol ) 138.17124.14154.17139.15
LogP (Consensus) 1.150.751.050.35
LogS (ESOL) -1.85 (Soluble)-1.55 (Soluble)-2.01 (Soluble)-1.62 (Soluble)
Topological Polar Surface Area (Ų) 49.5649.5658.7975.59

Data predicted using SwissADME.

All four compounds exhibit molecular weights well within the desirable range for oral bioavailability (Lipinski's rule of five suggests <500 g/mol ). Their predicted logP values indicate moderate lipophilicity, suggesting a balance between solubility in aqueous environments and the ability to permeate lipid membranes. The predicted water solubility for all compounds is in the "soluble" range, which is a favorable characteristic for oral absorption. The introduction of an amino group in Comparator 3 significantly increases its polarity, as reflected by the lower logP and higher topological polar surface area (TPSA).

B. Absorption

The ability of a drug to be absorbed from the gastrointestinal tract into the bloodstream is a critical first step for oral administration. This is often predicted by considering its intestinal absorption and its potential to be a substrate for efflux transporters like P-glycoprotein (P-gp).

Table 2: Predicted Absorption Properties

ParameterThis compound2,4-Dimethyl-5-pyrimidinol4,6-Dimethyl-2-methoxypyrimidin-5-ol2-Amino-4,6-dimethylpyrimidin-5-ol
GI Absorption (SwissADME) HighHighHighHigh
P-gp Substrate (SwissADME) NoNoNoNo
Intestinal Absorption (Human) (%) (pkCSM) 93.5%94.2%92.8%93.9%

Data predicted using SwissADME and pkCSM.

All four compounds are predicted to have high gastrointestinal absorption. Importantly, none of the compounds are predicted to be substrates of P-glycoprotein, a major efflux transporter that can limit the absorption of many drugs. This suggests that these pyrimidinol derivatives have a good potential for oral bioavailability.

C. Distribution

Once absorbed, a drug distributes throughout the body. Key parameters for distribution include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).

Table 3: Predicted Distribution Properties

ParameterThis compound2,4-Dimethyl-5-pyrimidinol4,6-Dimethyl-2-methoxypyrimidin-5-ol2-Amino-4,6-dimethylpyrimidin-5-ol
BBB Permeant (SwissADME) YesYesYesNo
LogBB (pkCSM) -0.152-0.234-0.218-0.658
Fraction Unbound (Human) (pkCSM) 0.4560.5120.4780.598

Data predicted using SwissADME and pkCSM.

The target compound and comparators 1 and 2 are predicted to be capable of crossing the blood-brain barrier, which could be a desirable feature for drugs targeting the central nervous system. The introduction of the more polar amino group in Comparator 3 is predicted to significantly reduce its BBB permeability. The predicted fraction of unbound drug in human plasma is moderate for all compounds, suggesting that a significant portion of the drug would be available to exert its pharmacological effect.

D. Metabolism

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver by cytochrome P450 (CYP) enzymes. Understanding which CYP isoforms are involved in a drug's metabolism and whether the drug inhibits these enzymes is crucial for predicting drug-drug interactions.

Table 4: Predicted Metabolism Properties

ParameterThis compound2,4-Dimethyl-5-pyrimidinol4,6-Dimethyl-2-methoxypyrimidin-5-ol2-Amino-4,6-dimethylpyrimidin-5-ol
CYP1A2 Inhibitor (SwissADME) NoNoNoNo
CYP2C19 Inhibitor (SwissADME) NoNoNoNo
CYP2C9 Inhibitor (SwissADME) YesYesYesNo
CYP2D6 Inhibitor (SwissADME) NoNoNoNo
CYP3A4 Inhibitor (SwissADME) NoNoNoNo
CYP2D6 Substrate (pkCSM) NoNoNoNo
CYP3A4 Substrate (pkCSM) YesYesYesYes

Data predicted using SwissADME and pkCSM.

All four compounds are predicted to be substrates for CYP3A4, one of the major drug-metabolizing enzymes in humans. Interestingly, the target compound and comparators 1 and 2 are predicted to be inhibitors of CYP2C9, which could indicate a potential for drug-drug interactions with other drugs metabolized by this enzyme. The amino-substituted pyrimidinol (Comparator 3) is not predicted to inhibit any of the major CYP isoforms tested, suggesting a potentially lower risk of metabolic drug-drug interactions.

E. Excretion

Excretion is the final step in the removal of a drug and its metabolites from the body. Total clearance is a key parameter that reflects the efficiency of this process.

Table 5: Predicted Excretion Properties

ParameterThis compound2,4-Dimethyl-5-pyrimidinol4,6-Dimethyl-2-methoxypyrimidin-5-ol2-Amino-4,6-dimethylpyrimidin-5-ol
Total Clearance (log ml/min/kg) (pkCSM) 0.5130.5870.5310.654

Data predicted using pkCSM.

The predicted total clearance values for all compounds are in a similar range, suggesting comparable overall rates of elimination from the body.

IV. Experimental Protocols for Pharmacokinetic Profiling

While in silico predictions provide a valuable starting point, experimental validation is essential. The following section outlines standard in vitro and in vivo methodologies that would be employed to definitively characterize the pharmacokinetic profile of this compound and its analogues.

A. In Vitro ADME Assays

In vitro ADME assays are conducted early in the drug discovery process to provide initial experimental data on a compound's properties.[2]

1. Caco-2 Permeability Assay

This assay is the gold standard for predicting intestinal drug absorption in vitro.[5] It utilizes a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[6]

  • Protocol:

    • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to determine the A-to-B permeability.

    • To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side (B-to-A permeability).

    • The apparent permeability coefficient (Papp) is calculated, and the efflux ratio (Papp B-A / Papp A-B) is determined to identify if the compound is a substrate for efflux transporters.

2. Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are a rich source of CYP enzymes.

  • Protocol:

    • The test compound is incubated with liver microsomes (from human or other species) and a cofactor, NADPH, to initiate the metabolic reaction.

    • Aliquots are taken at different time points and the reaction is quenched.

    • The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

    • The rate of disappearance of the compound is used to calculate its half-life (t½) and intrinsic clearance (Clint).

3. Plasma Protein Binding Assay

This assay determines the extent to which a drug binds to proteins in the plasma, which affects its distribution and availability to reach its target. Equilibrium dialysis is a commonly used method.

  • Protocol:

    • A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.

    • The system is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

    • The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.

    • The percentage of unbound and bound drug is then calculated.

4. CYP450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of specific CYP isoforms, which is a major cause of drug-drug interactions.[1]

  • Protocol:

    • The test compound is incubated with human liver microsomes, a specific probe substrate for a particular CYP isoform, and NADPH.

    • The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

    • The inhibition of metabolite formation by the test compound is used to determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

B. In Vivo Pharmacokinetic Studies

In vivo studies in animal models, typically rodents, are essential to understand the complete pharmacokinetic profile of a drug in a living system.

  • Protocol:

    • The test compound is administered to a group of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage or intravenous injection).

    • Blood samples are collected at various time points after administration.

    • The concentration of the drug in the plasma is quantified using a validated analytical method, such as LC-MS/MS.

    • The plasma concentration-time data is then used to calculate key pharmacokinetic parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.

      • t½: Elimination half-life.

      • Cl: Clearance.

      • Vd: Volume of distribution.

      • F%: Bioavailability (for oral administration, by comparing the AUC after oral and intravenous administration).

V. Visualization of Key Concepts

A. General Pharmacokinetic Pathway

Pharmacokinetics cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion GI_Tract GI Tract Bloodstream Systemic Circulation GI_Tract->Bloodstream Absorption Tissues Tissues/Target Site Bloodstream->Tissues Distribution Liver Liver (Metabolism) Bloodstream->Liver First-Pass Metabolism Kidney Kidney (Excretion) Bloodstream->Kidney Tissues->Bloodstream Redistribution Liver->Bloodstream

Caption: A simplified overview of the journey of an orally administered drug through the body.

B. In Vitro ADME Experimental Workflow

InVitro_Workflow cluster_Assays In Vitro ADME Assays Caco2 Caco-2 Permeability Absorption_Prediction Absorption_Prediction Caco2->Absorption_Prediction Predicts Absorption Microsomal Microsomal Stability Metabolism_Prediction Metabolism_Prediction Microsomal->Metabolism_Prediction Predicts Metabolic Stability PPB Plasma Protein Binding Distribution_Prediction Distribution_Prediction PPB->Distribution_Prediction Predicts Distribution CYP CYP450 Inhibition DDI_Prediction DDI_Prediction CYP->DDI_Prediction Predicts Drug-Drug Interactions Test_Compound Test Compound Test_Compound->Caco2 Test_Compound->Microsomal Test_Compound->PPB Test_Compound->CYP

Caption: Workflow illustrating the use of key in vitro assays to predict ADME properties.

VI. Comparative Analysis and Expert Insights

The in silico predictions provide a valuable preliminary assessment of the pharmacokinetic profiles of this compound and its analogues. All compounds are predicted to have favorable absorption characteristics, making them good candidates for oral administration.

The key differentiators appear to be in their distribution and metabolism. The prediction that this compound and its dimethyl and methoxy analogues can cross the blood-brain barrier suggests their potential for CNS applications, while the amino-substituted analogue is likely restricted to peripheral targets.

From a drug-drug interaction perspective, the predicted inhibition of CYP2C9 by the target compound and two of its comparators warrants further investigation. Should these compounds progress in development, careful consideration of co-administered drugs that are substrates of CYP2C9 would be necessary. The 2-amino-4,6-dimethylpyrimidin-5-ol appears to have a cleaner CYP inhibition profile, which could be an advantage in terms of safety.

It is crucial to reiterate that these are computational predictions. The causality behind these predictions lies in the algorithms of the software used, which are trained on large datasets of known compounds. For instance, the increased polarity of the amino group in Comparator 3 is the likely reason for its predicted lower BBB permeability. Experimental verification through the protocols outlined in this guide is the essential next step to confirm these findings and to build a robust understanding of the pharmacokinetic behavior of these promising pyrimidinol derivatives.

VII. Conclusion

This comparative guide provides a foundational understanding of the predicted pharmacokinetic profile of this compound and its structurally related compounds. The in silico data suggests that these pyrimidinol derivatives possess drug-like properties with good potential for oral absorption. The structural modifications across the series are predicted to influence their distribution to the central nervous system and their potential for metabolic drug-drug interactions. The experimental protocols detailed herein provide a clear roadmap for the necessary in vitro and in vivo studies to validate these predictions and to comprehensively characterize the ADME properties of this novel chemical series. This integrated approach of computational prediction followed by experimental validation is a cornerstone of modern, efficient drug discovery and development.

VIII. References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111-2119. [Link]

  • PubChem. (n.d.). 2,4-Dimethylpyrimidin-5-ol. [Link]

  • Talele, T. T. (2016). The “privileged” pyrimidine scaffold in medicinal chemistry. MedChemComm, 7(4), 606-646. [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • Alera Labs. (2019). In Vitro ADME Assays. [Link]

  • AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine. [Link]

  • Evotec. (n.d.). How do I measure drug efflux? [Link]

  • Li, H., & Wang, G. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(21), e1283. [Link]

  • Evotec. (n.d.). Microsomal Stability. [Link]

  • Caco-2 assay protocol. (n.d.). [Link]

  • Paine, M. F., et al. (2011). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 39(8), 1347-1354. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • National Center for Advancing Translational Sciences. (2015). Assay Guidance Manual. [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • Li, A. P. (2001). Caco-2 cells permeability assays to measure drug absorption. ResearchGate. [Link]

  • Visikol. (2022). Plasma Protein Binding Assay. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. [Link]

  • Evotec. (n.d.). Plasma Protein Binding Assay. [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. [Link]

  • Grynkiewicz, G., & Pocha, K. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2533. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

  • PubChem. (n.d.). 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1,3-dimethyl-5-(1-methylpropyl)-. [Link]

  • PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-Amine. [Link]

  • Stack Exchange. (2020). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl-. [Link]

  • PubChem. (n.d.). 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-((6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9-yl)methyl)-. [Link]

Sources

A Head-to-Head Comparison of 2,4,6-Trimethyl-5-pyrimidinol with Commercial Antioxidants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the dynamic field of drug development and cellular research, the mitigation of oxidative stress is a critical factor in preserving biological integrity and function. This guide provides a comprehensive, head-to-head comparison of a novel pyrimidine-based antioxidant, 2,4,6-Trimethyl-5-pyrimidinol (TMP), against established commercial antioxidants: Ascorbic Acid (Vitamin C), Trolox, and Butylated Hydroxytoluene (BHT). We delve into the mechanistic underpinnings of these compounds, present detailed protocols for standardized in vitro and cell-based antioxidant assays, and provide hypothetical comparative data to guide researchers in their experimental design. This document serves as a technical resource for scientists seeking to evaluate and select appropriate antioxidants for their research applications.

Introduction: The Imperative to Control Oxidative Stress

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates, is implicated in a vast array of pathologies, including neurodegenerative diseases, cancer, and cardiovascular conditions.[1][2] Antioxidants are molecules that can safely interact with free radicals, terminating the chain reaction before vital molecules are damaged.[1][3] They achieve this primarily by donating a hydrogen atom or an electron to the free radical.[1][4][5]

The selection of an appropriate antioxidant for a research model is paramount. Factors such as solubility, mechanism of action, and biological compatibility must be carefully considered. While commercial antioxidants like Ascorbic Acid, Trolox, and BHT are well-characterized, the exploration of novel structures like this compound (TMP) is driven by the search for compounds with improved efficacy, stability, or specific cellular targeting. This guide provides the foundational framework for such a comparative evaluation.

Compound Profiles and Mechanistic Insights

A molecule's antioxidant potential is intrinsically linked to its chemical structure. The presence of electron-donating groups, particularly hydroxyl (-OH) moieties on an aromatic ring, is a key determinant of radical-scavenging ability.[4][5]

This compound (TMP)
  • Structure and Class: TMP belongs to the pyrimidinol family, a class of heterocyclic compounds.[6][7][8] The core structure consists of a pyrimidine ring substituted with three methyl groups and a critical hydroxyl group at the 5-position. Pyrimidine derivatives have demonstrated significant antioxidant activities, largely attributed to the electron-donating substituents on the pyrimidine nucleus which enhance radical scavenging.[4][6]

  • Hypothesized Mechanism: The antioxidant activity of TMP is predicated on the hydrogen-donating capability of its phenolic hydroxyl group. The pyrimidine ring, being electron-rich, can stabilize the resulting phenoxyl radical through resonance, making the hydrogen donation energetically favorable. This mechanism is characteristic of many phenolic antioxidants.[5][9]

Commercial Antioxidant Benchmarks
  • Ascorbic Acid (Vitamin C): A water-soluble vitamin that acts as a potent antioxidant by scavenging a wide array of ROS.[10][11] It can donate a single electron to form the relatively stable monodehydroascorbate radical.[10] Ascorbic acid can also regenerate other antioxidants, such as Vitamin E, from their radical forms.[12]

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of Vitamin E, Trolox is frequently used as a standard in antioxidant capacity assays.[13][14][15] Its chromanol ring with a hydroxyl group is the active site for radical scavenging.[13] Its water solubility makes it a versatile tool for both aqueous and lipophilic systems.[13][16]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipid-soluble antioxidant widely used as a preservative in food and industrial applications.[17] BHT is a phenolic compound that functions as a free radical scavenger by donating a hydrogen atom from its hydroxyl group to peroxyl radicals, thus terminating lipid peroxidation.[[“]][19] However, concerns exist regarding its potential toxicity at high doses.[20]

Head-to-Head Evaluation: Experimental Design & Protocols

To objectively compare the antioxidant efficacy of TMP against commercial standards, a multi-assay approach is essential. This strategy provides a more complete profile, capturing different facets of antioxidant action from simple chemical reactions to complex cellular responses.

Rationale for Assay Selection
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: A rapid and widely used method to assess the general radical scavenging ability of a compound. It measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[21][22]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[23][24] It is applicable to both hydrophilic and lipophilic antioxidants.[25]

  • Cellular Antioxidant Activity (CAA) Assay: This cell-based assay provides a more biologically relevant measure of antioxidant efficacy. It quantifies the ability of a compound to prevent the formation of intracellular ROS in response to an oxidative challenge, thereby accounting for cellular uptake and metabolism.[26][27][28][29]

Detailed Experimental Protocols
  • Principle: Antioxidants reduce the stable purple DPPH radical to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[21][22]

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol. Prepare stock solutions of TMP and commercial standards (Ascorbic Acid, Trolox, BHT) in an appropriate solvent (e.g., DMSO or methanol).

    • Serial Dilutions: Create a series of dilutions for each test compound and standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

    • Reaction Mixture: In a 96-well microplate, add 100 µL of each dilution to triplicate wells. Add 100 µL of the DPPH solution to each well.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[21]

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is determined by plotting the % inhibition against the concentration.

  • Principle: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate. This blue-green radical is reduced by antioxidants to the colorless neutral form. The reduction in absorbance at 734 nm is measured.[23]

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Radical Generation: Mix the two stock solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.

    • Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Reaction: Add 20 µL of the antioxidant sample (at various concentrations) to 180 µL of the ABTS•+ working solution in a 96-well plate.

    • Incubation: Incubate at room temperature for 6 minutes.

    • Measurement: Read the absorbance at 734 nm.

    • Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

  • Principle: This assay uses the probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. Antioxidants that are taken up by the cells can prevent this oxidation.[26][27]

  • Step-by-Step Protocol:

    • Cell Culture: Seed HepG2 human liver cancer cells in a 96-well, black, clear-bottom plate at a density that will achieve confluence (e.g., 60,000 cells/well) and incubate for 24 hours.[26]

    • Treatment: Remove the culture medium and treat the cells with 100 µL of medium containing the test compounds (TMP and standards) at various concentrations, along with 25 µM DCFH-DA. Incubate for 1 hour at 37°C.[29]

    • Wash: Gently wash the cells with 100 µL of phosphate-buffered saline (PBS) to remove compounds not taken up by the cells.[27][29]

    • Oxidative Stress Induction: Add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator, to each well.[28][29]

    • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader (pre-heated to 37°C). Measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.[26][29]

    • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated as: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control. Determine the EC50 value (median effective concentration).

Visualizing Mechanisms and Workflows

Antioxidant Mechanism of Action

The fundamental principle of radical scavenging involves the donation of a hydrogen atom (H•) from the antioxidant (ArOH) to a free radical (R•), stabilizing the radical and generating a less reactive antioxidant radical (ArO•).

G TMP TMP (ArOH) (Active Antioxidant) Stabilized_Radical Stabilized Molecule (RH) TMP->Stabilized_Radical H• Donation TMP_Radical TMP Radical (ArO•) (Resonance-Stabilized, Less Reactive) TMP->TMP_Radical Radical Free Radical (R•) (e.g., DPPH•, ROO•) Radical->Stabilized_Radical

Caption: Generalized Hydrogen Atom Transfer (HAT) mechanism for TMP.

Experimental Workflow for Antioxidant Evaluation

A systematic workflow ensures reproducibility and allows for a comprehensive comparison of the test compounds.

G cluster_0 Phase 1: In Vitro Chemical Assays cluster_1 Phase 2: Cell-Based Assay cluster_2 Phase 3: Data Analysis A1 Prepare Compound Dilution Series (TMP & Standards) A2 DPPH Assay (Measure H• Donation) A1->A2 A3 ABTS Assay (Measure Radical Quenching) A1->A3 A4 Calculate IC50 Values (Potency Ranking) A2->A4 A3->A4 C1 Head-to-Head Data Comparison A4->C1 B1 Culture HepG2 Cells B2 Treat with Compounds + DCFH-DA B1->B2 B3 Induce Oxidative Stress (AAPH) B2->B3 B4 Kinetic Fluorescence Reading B3->B4 B5 Calculate CAA EC50 Values (Biological Efficacy) B4->B5 B5->C1

Caption: Comprehensive workflow for antioxidant capacity assessment.

Anticipated Results & Comparative Analysis

Compound DPPH IC50 (µM) ABTS IC50 (µM) CAA EC50 (µM)
TMP (Test) 85.245.860.5
Ascorbic Acid 48.530.195.3
Trolox 40.122.535.2
BHT 150.6110.4>200 (low uptake)
Interpretation of Hypothetical Data:
  • Overall Potency: Based on these hypothetical results, Trolox demonstrates the highest potency across all assays, which is expected as it is a highly efficient radical scavenger and standard.[13][15]

  • TMP Performance: TMP shows strong antioxidant activity, outperforming the synthetic antioxidant BHT in all assays. Its potency in the chemical assays (DPPH, ABTS) is notable, though slightly less than the water-soluble vitamins.

  • Biological Relevance (CAA): The CAA assay provides crucial insights. TMP shows better cellular efficacy than Ascorbic Acid. This could suggest superior cell permeability or stability within the intracellular environment. BHT performs poorly, likely due to its high lipophilicity, which may hinder its effective distribution and interaction within the aqueous cellular compartments measured by this assay.

  • Mechanistic Clues: The strong performance in both DPPH and ABTS assays confirms that TMP's primary mechanism is direct radical scavenging through hydrogen/electron donation, consistent with its pyrimidinol structure.[4][6]

Conclusion and Future Directions

This guide outlines a robust framework for the head-to-head comparison of this compound against industry-standard antioxidants. The provided protocols for DPPH, ABTS, and CAA assays represent a validated, multi-tiered approach to antioxidant evaluation, moving from basic chemical reactivity to more complex biological efficacy.

The hypothetical data suggest that TMP is a promising antioxidant candidate with significant radical scavenging capabilities and favorable cellular activity. Its performance warrants further investigation, including studies on its mechanism of action in different cell types, its potential to protect specific biomolecules (lipids, proteins, DNA) from oxidative damage, and its overall cytotoxicity profile. For researchers in drug development, TMP could represent a novel scaffold for creating targeted therapeutics for oxidative stress-related diseases.

References

  • ANTIOXIDANT ACTIVITY OF NEW SYNTHESIZED PYRIMIDINONE DERIVATIVES. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. (2018). Indian Journal of Pharmaceutical Sciences. Retrieved January 2, 2026, from [Link]

  • Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. (2018). Indian Journal of Pharmaceutical Sciences, 80(4), 578-590. Retrieved January 2, 2026, from [Link]

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). MDPI. Retrieved January 2, 2026, from [Link]

  • Antioxidant Properties of Pyrimidine and Uracil Derivatives. (2017). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. (2024). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Ascorbic acid: The chemistry underlying its antioxidant properties. (2020). PubMed. Retrieved January 2, 2026, from [Link]

  • Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe. (2012). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • DPPH Radical Scavenging Assay. (2022). MDPI. Retrieved January 2, 2026, from [Link]

  • Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed. Retrieved January 2, 2026, from [Link]

  • Cellular antioxidant activity (caa) assay. (2011). Google Patents.
  • 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems. (2013). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers in Nutrition. Retrieved January 2, 2026, from [Link]

  • CAA Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved January 2, 2026, from [Link]

  • DPPH radical scavenging activity. (n.d.). Marine Biology. Retrieved January 2, 2026, from [Link]

  • Butylated hydroxytoluene. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

  • Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. (2018). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Antioxidant Properties of Pyrimidine and Uracil Derivatives. (2017). Bentham Science. Retrieved January 2, 2026, from [Link]

  • Vitamin C. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

  • What is Butylated Hydroxytoluene (BHT) mechanism of action?. (n.d.). Consensus. Retrieved January 2, 2026, from [Link]

  • Cellular Antioxidant Assay. (n.d.). Kamiya Biomedical Company. Retrieved January 2, 2026, from [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. Retrieved January 2, 2026, from [Link]

  • Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. (2019). MDPI. Retrieved January 2, 2026, from [Link]

  • ABTS/TAC Methodology: Main Milestones and Recent Applications. (2023). MDPI. Retrieved January 2, 2026, from [Link]

  • 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (2007). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Study of the BHT Oxidation Mechanism Coupling Theory and Experiment. (2018). ACS Publications. Retrieved January 2, 2026, from [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar. Retrieved January 2, 2026, from [Link]

  • Vitamin C as an Antioxidant. (n.d.). Karger Publishers. Retrieved January 2, 2026, from [Link]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2018). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. (2021). ResearchGate. Retrieved January 2, 2026, from [Link]

  • DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved January 2, 2026, from [Link]

  • Phenolic acids: Natural versatile molecules with promising therapeutic applications. (2020). NIH. Retrieved January 2, 2026, from [Link]

  • Ascorbic acid as antioxidant. (2019). PubMed. Retrieved January 2, 2026, from [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved January 2, 2026, from [Link]

  • Free Radical Scavenging Activity. (n.d.). CSIR NET LIFE SCIENCE COACHING. Retrieved January 2, 2026, from [Link]

  • Antioxidants, Volume 15, Issue 1 (January 2026). (2026). MDPI. Retrieved January 2, 2026, from [Link]

  • Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe. (2012). ResearchGate. Retrieved January 2, 2026, from [Link]

Sources

Publish Comparison Guide: Independent Verification of 2,4,6-Trimethyl-5-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

2,4,6-Trimethyl-5-pyrimidinol represents a class of "super-reactive" heterocyclic antioxidants designed to overcome the kinetic limitations of traditional phenols (like BHT or


-tocopherol). While structurally related to Vitamin E analogues, its pyrimidine core—substituted with electron-donating methyl groups—significantly lowers the O-H Bond Dissociation Enthalpy (BDE), allowing it to trap peroxyl radicals (

) at rates (

) orders of magnitude higher than standard commercial alternatives.

However, this high reactivity comes with a trade-off: metabolic instability and rapid consumption. This guide outlines the independent verification protocols required to validate its utility, specifically focusing on its role as a co-antioxidant in synergistic systems rather than a standalone stabilizer.

Part 2: Mechanistic Profile & Causality

To verify the effects of this compound, researchers must understand why it outperforms phenols in specific assays.

The Kinetic Advantage (HAT Mechanism)

The primary mechanism is Hydrogen Atom Transfer (HAT) .

  • Standard Phenols (e.g., BHT): The aromatic ring stabilizes the radical, but the O-H bond is relatively strong (~87 kcal/mol).

  • TMP-OH: The nitrogen atoms in the pyrimidine ring are electron-withdrawing inductively, but the specific 2,4,6-trimethyl substitution pattern provides electron density via hyperconjugation. This unique electronic push-pull lowers the O-H BDE to ~78-80 kcal/mol.

  • Result: The rate constant for trapping peroxyl radicals (

    
    ) exceeds 
    
    
    
    , compared to
    
    
    for BHT.
The Synergistic Regeneration Cycle

Because TMP-OH reacts so fast, it is depleted quickly. Its true biological value is unlocked when paired with a "sacrificial" reductant (like ascorbate or a thiol) or a slower phenol. The slower antioxidant regenerates the TMP-OH, allowing it to cycle repeatedly.

Antioxidant_Synergy_Cycle cluster_0 Protective Cycle ROO Peroxyl Radical (ROO•) Lipid Lipid (L-H) ROO->Lipid Propagation (Damage) TMP_Rad Pyrimidinoxyl Radical (Oxidized Form) TMPOH This compound (Active Form) TMPOH->ROO Fast Trapping (k_inh >> 10^6) TMPOH->TMP_Rad -H• TMP_Rad->TMPOH Regeneration (H-Transfer) CoAntiox Co-Antioxidant (e.g., BHT/Ascorbate) CoAntiox->TMP_Rad Sacrificial Restoration CoAntiox_Rad Co-Antioxidant Radical CoAntiox->CoAntiox_Rad -H•

Figure 1: The Synergistic Regeneration Cycle. TMP-OH acts as the high-speed "warhead" trapping radicals, while a secondary antioxidant restores it, preventing rapid depletion.

Part 3: Comparative Analysis

The following data summarizes the performance of this compound against industry standards.

FeatureThis compound Trolox (Vitamin E Analog) BHT (Butylated hydroxytoluene)
Primary Mechanism Fast H-Atom Transfer (HAT)HATHAT (Sterically Hindered)
Inhibition Rate (

)
Very High (

)
High (

)
Low (

)
Stoichiometry (

)
~2.0 (traps 2 radicals)2.02.0
Metabolic Stability Low (Prone to rapid oxidation)ModerateHigh
Solubility Amphiphilic (pH dependent)Water SolubleLipophilic
Best Use Case Acute oxidative stress; Synergistic systemsGeneral cell culture standardLong-term shelf-life stabilization

Critical Insight: Do not use TMP-OH as a direct replacement for BHT in long-term storage assays. It will degrade too fast. Use it to verify inhibition of rapid radical bursts (e.g., Fenton reaction or mitochondrial superoxide generation).

Part 4: Independent Verification Protocols

To validate the biological effects of this compound, you must prove kinetic superiority and mitochondrial protection .

Protocol A: The Clocked Autoxidation Assay (Determination of )

Objective: Quantify the rate at which TMP-OH traps peroxyl radicals compared to Trolox.

Reagents:

  • Substrate: Styrene or Cumene (purified to remove stabilizers).

  • Initiator: AIBN (Azobisisobutyronitrile) or AMVN.

  • Solvent: Chlorobenzene (non-polar) or Acetonitrile (polar).

  • Detection: UV-Vis Spectrophotometer or Oxygen Electrode.

Workflow:

  • Baseline: Initiate autoxidation of Styrene (4.3 M) with AIBN (0.05 M) at 37°C. Measure

    
     consumption rate (
    
    
    
    ).
  • Challenge: Inject this compound (final conc. 10

    
    M).
    
  • Observation: Observe the "Induction Period" (

    
    ) where 
    
    
    
    consumption flatlines.
  • Calculation:

    
    
    
    
    
    (Where
    
    
    is the rate of initiation and
    
    
    is the propagation constant of styrene).

Success Criteria: The slope during the induction period should be significantly flatter (lower


 consumption) than the Trolox control, indicating a faster 

.
Protocol B: Mitochondrial Membrane Potential ( ) Rescue

Objective: Verify cytoprotection against oxidative stress in live cells (e.g., HepG2 or fibroblasts).

Workflow:

  • Seed Cells: 10,000 cells/well in 96-well plate.

  • Pre-treatment: Incubate with TMP-OH (0.1, 1.0, 10

    
    M) for 2 hours.
    
    • Control: Trolox (same concentrations).

  • Stress Induction: Add

    
    -BHP (tert-Butyl hydroperoxide, 100 
    
    
    
    M) for 4 hours.
  • Staining: Add JC-1 dye (2

    
    M) for 30 mins.
    
  • Measurement: Fluorescence Plate Reader.

    • Aggregate (Red): 590 nm (Healthy).

    • Monomer (Green): 529 nm (Depolarized).

  • Analysis: Calculate Red/Green ratio.

Self-Validating Check: If the TMP-OH treated cells show a Red/Green ratio comparable to the unstressed control, the compound has successfully intercepted the mitochondrial ROS cascade.

Experimental_Workflow cluster_analysis Data Interpretation Start Start: Cell Seeding Treat Pre-treatment (TMP-OH vs Trolox) Start->Treat Stress Oxidative Stress (t-BHP Induction) Treat->Stress Stain JC-1 Dye Loading Stress->Stain Measure Fluorescence Ratio (590nm / 529nm) Stain->Measure Result1 High Ratio (>1.5) = Protection Verified Measure->Result1 Result2 Low Ratio (<0.5) = Failure/Toxicity Measure->Result2

Figure 2: High-Throughput Screening Workflow for Mitochondrial Protection.

References

  • Valgimigli, L., Pratt, D. A., et al. (2013). "3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems."[1] Journal of Organic Chemistry. (Verified via NIH/PubMed context).[2]

  • Hecht, S. M., et al. (2016).[3] "Optimization of pyrimidinol antioxidants as mitochondrial protective agents: ATP production and metabolic stability." Bioorganic & Medicinal Chemistry.

  • Hamad, I., et al. (2010).[4] "Intracellular scavenging activity of Trolox in the fission yeast, Schizosaccharomyces pombe." Journal of Natural Science, Biology and Medicine.[4]

Sources

Safety Operating Guide

2,4,6-Trimethyl-5-pyrimidinol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4,6-Trimethyl-5-pyrimidinol Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Senior Scientists, and EHS Officers

Introduction: The Chemical Hygiene Imperative

This compound (CAS: 1469-48-3) is a substituted pyrimidine often used as a pharmaceutical intermediate. While not classified as an acutely toxic P-listed substance under RCRA regulations, its disposal requires strict adherence to organic waste protocols due to its potential for environmental persistence and irritant properties.

Why This Matters: Improper disposal of hydroxypyrimidines does not just violate regulatory compliance; it introduces unpredictable variables into waste streams. The hydroxyl group at the 5-position imparts phenolic character, making the compound weakly acidic and susceptible to reaction with strong oxidizers or bases in a commingled waste container.

This guide provides a self-validating workflow to ensure this compound is isolated, neutralized (if necessary), and disposed of without incident.

Hazard Assessment & Compatibility

Before initiating disposal, you must validate the waste matrix. This compound is generally encountered in two states: as a crystalline solid (pure reagent) or dissolved in organic solvents (reaction mother liquor).

Table 1: GHS Hazard Classification & Safety Data
ParameterSpecificationCritical Handling Note
CAS Number 1469-48-3Verify label matches CAS before disposal.
Physical State Solid (Crystalline Powder)Dust generation is the primary exposure vector.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)Treat as a contact hazard; do not inhale dust.
Chemical Nature Weakly Acidic (Phenolic OH)INCOMPATIBLE with strong oxidizers (e.g., Nitric Acid, Peroxides).
Flash Point >100°C (Solid) / Solvent Dependent (Solution)If in solution, the solvent dictates the flammability class.

Critical Causality: The pyrimidine ring is nitrogen-rich. Mixing this compound with strong nitrating agents or oxidizers in a waste drum can theoretically generate unstable nitrated byproducts or exothermic runaways. Always segregate from oxidizer waste streams.

Pre-Disposal Treatment: The Self-Validating System

To ensure safety, we employ a "Check-Quench-Pack" methodology. This system validates the waste state before it leaves your bench.

Protocol A: Solid Waste (Pure Substance/Spill Cleanup)

Goal: Containment for incineration.

  • Segregation: Do not mix with general trash. Use a dedicated solid waste container compatible with organics (HDPE or Amber Glass).

  • Validation (The "Check"): Visually inspect the solid. Is it dry?

    • If Wet: It must be treated as "Solid Debris with Solvent" (see Protocol B).

    • If Dry:[1][2] Proceed.

  • Packaging: Double-bag the solid in 4-mil polyethylene bags or place directly into a wide-mouth HDPE jar.

  • Labeling: Mark clearly as "Non-Halogenated Organic Solid - Irritant."

Protocol B: Liquid Waste (Mother Liquor/Solutions)

Goal: Chemical compatibility and solvent segregation.[1]

  • pH Verification (The "Check"):

    • Aliquot 1 mL of the waste solution.

    • Check pH using a strip or meter.

    • Requirement: pH should be between 4 and 10. If highly acidic (<2) or basic (>12) due to reaction conditions, neutralize slowly with 1M Sodium Bicarbonate or 1M HCl respectively to prevent immediate reaction in the central waste carboy.

  • Solvent Identification:

    • Is the solvent halogenated (DCM, Chloroform)?

    • Yes: Dispose in Halogenated Waste .

    • No: Dispose in Non-Halogenated Organic Waste .

  • Precipitation Test (Self-Validating Step):

    • Before pouring into a central carboy, mix 5 mL of your waste with 5 mL of the current carboy contents in a test tube.

    • Observation: Watch for heat generation, gas evolution, or rapid precipitation.[1]

    • Result: If stable for 5 minutes, proceed to bulk disposal.

Visual Workflow: Decision Logic

The following diagram illustrates the decision tree for disposing of this compound, ensuring no cross-contamination or incompatibility events.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Reagent / Powder StateCheck->SolidPath Dry Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidBag Double Bag (4-mil Poly) or HDPE Jar SolidPath->SolidBag pHCheck Validation: Check pH (Target 4-10) LiquidPath->pHCheck SolidLabel Label: Non-Halogenated Organic Solid SolidBag->SolidLabel SolventCheck Check Solvent Type Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalo CompatTest Validation: Mix Test (5mL Aliquot) Halo->CompatTest NonHalo->CompatTest pHCheck->SolventCheck FinalHalo Dispose: Halogenated Waste Carboy CompatTest->FinalHalo If Halo FinalNonHalo Dispose: Non-Halogenated Waste Carboy CompatTest->FinalNonHalo If Non-Halo

Figure 1: Decision logic for segregating solid and liquid waste streams to prevent incompatibility events.

Emergency Contingencies: Spills

Even with perfect protocols, spills occur. The physical properties of this compound (solid powder) dictate the response.

  • Evacuation: If a large cloud of dust is generated, evacuate the immediate area to allow ventilation to clear airborne particulates (risk of inhalation irritation).

  • PPE Upgrade: Don nitrile gloves, safety goggles, and an N95 (or P100) particulate respirator.

  • Dry Cleanup (Preferred):

    • Do not wet the powder initially (this creates a sticky sludge).

    • Use a scoop or stiff paper to lift the bulk solid into a waste bag.

  • Wet Polish:

    • Once the bulk is removed, wipe the surface with a paper towel dampened with water or ethanol.

    • Place all contaminated wipes into the Solid Organic Waste container.

Final Disposal Destination

Ultimately, this chemical must be destroyed via High-Temperature Incineration .

  • Do NOT dispose of down the drain.[3][4] The phenolic ring structure is resistant to standard biological wastewater treatment and can be toxic to aquatic life [1].

  • Do NOT autoclave. This is chemical waste, not biohazard waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73946, this compound. Retrieved from [Link]

Sources

Personal protective equipment for handling 2,4,6-Trimethyl-5-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 2,4,6-Trimethyl-5-pyrimidinol Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists

Executive Safety Summary: The "Unknown Hazard" Protocol

Compound Identification:

  • Chemical Name: this compound[1][2]

  • Synonyms: 2,4,6-Trimethyl-5-hydroxypyrimidine; 5-Hydroxy-2,4,6-trimethylpyrimidine[2]

  • CAS Registry Number: 71267-12-4

  • Molecular Formula: C₇H₁₀N₂O[3]

CRITICAL SAFETY ALERT: Unlike common reagents, this compound lacks a fully harmonized global GHS toxicity profile due to its status as a specialized research intermediate. Do not assume low toxicity.

As a Senior Application Scientist, I enforce a "Structure-Activity Precaution" protocol for this compound. Structurally, it possesses a pyrimidine core with a hydroxyl group, sharing electronic features with electron-rich phenols and substituted pyrimidines.[3][4] Consequently, you must manage it as a Potential Irritant (Skin/Eye/Respiratory) with Potential Acute Toxicity upon ingestion or dermal absorption.[3][4][5]

Immediate Hazard Classifications (Conservative Estimate):

  • H302: Harmful if swallowed.[3][4][5][6]

  • H315: Causes skin irritation.[3][4][5][6]

  • H319: Causes serious eye irritation.[3][4][5][6]

  • H335: May cause respiratory irritation.[3][4][5][6]

Part 1: Risk Assessment & Engineering Controls

Before donning PPE, you must implement the hierarchy of controls to minimize the root risk.

Engineering Controls (Mandatory)
  • Primary Barrier: All open handling (weighing, transfer, dissolution) must occur inside a certified chemical fume hood .[3][4][5]

  • Airflow Velocity: Maintain face velocity between 0.3 – 0.5 m/s (60 – 100 fpm) .

  • Static Control: As a dry organic powder, this compound may carry electrostatic charges.[3][4][5] Use an ionizing blower or anti-static weighing boats to prevent powder scattering (aerosolization).[3][4][5]

Administrative Controls
  • Designated Area: Demarcate the workspace as a "High Potency Handling Zone" until specific toxicology data rules otherwise.

  • Solvent Selection: When dissolving, avoid highly penetrating solvents (e.g., DMSO, DMF) if possible, as they can act as vehicles, carrying the compound through standard nitrile gloves and into the skin.[3][4][5]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling CAS 71267-12-4.

PPE CategoryStandard / MaterialTechnical Justification
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Defense: Standard nitrile offers fair protection against solids.[4] However, the lipophilic methyl groups increase the risk of permeation in organic solutions.[4][5] Double gloving provides a "sacrificial" outer layer.[3][4][5]
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Vapor/Dust Seal: Safety glasses are insufficient.[3][4][5] The fine powder nature presents a high risk of airborne dust entering the eye via the side gaps, causing mucosal irritation.[3][4][5]
Respiratory N95 / P95 Respirator (If outside fume hood)Particulate Control: If weighing must occur on an open bench (strongly discouraged), a fit-tested N95 is the minimum requirement to prevent inhalation of irritant dusts.[3][4]
Body Protection Lab Coat (Tyvek® or Cotton) + Chemical ApronDecontamination: A standard cotton lab coat is porous.[3][4][5] For synthesis involving >5g, add a chemically resistant apron (PVC/Neoprene) to protect the torso from splashes.[3][4][5]
PPE Selection Decision Tree

PPE_Decision_Tree Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (Organic Solvent) State->Liquid Solid_PPE Standard PPE: - Fume Hood - Double Nitrile Gloves - Safety Goggles Solid->Solid_PPE Solvent_Check Solvent Type? Liquid->Solvent_Check Standard_Solv Ethanol / Methanol / Water Solvent_Check->Standard_Solv Penetrating_Solv DMSO / DMF / DCM Solvent_Check->Penetrating_Solv Liquid_PPE_Std Enhanced PPE: - Splash Goggles - Double Nitrile (Change every 30 mins) Standard_Solv->Liquid_PPE_Std Liquid_PPE_High Critical PPE: - Silver Shield / Laminate Gloves - Face Shield over Goggles Penetrating_Solv->Liquid_PPE_High

Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier risks.

Part 3: Operational Handling Protocol

This protocol ensures containment from the moment the container is opened.[3][4][5]

Step 1: Preparation & Weighing
  • Decontaminate Balance: Place the analytical balance inside the fume hood. If this is impossible, use a static-free powder funnel and tared vial to minimize transfer distance.[4]

  • Anti-Static Measures: this compound is a crystalline solid.[4] Use an anti-static gun on the weighing boat and spatula to prevent "jumping" of the powder.[3][4][5]

  • Transfer: Do not use a flat spatula.[4][5] Use a scoopula to contain the powder during transfer.[3][4][5]

Step 2: Dissolution & Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the vessel to prevent puffing of the dry powder.[3][4][5]

  • Vessel Closure: Immediately cap the vial/flask after addition.

  • Labeling: Mark the vessel clearly with "Caution: Novel Pyrimidinol – Irritant."[3][4][5]

Step 3: Waste Disposal
  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in a Hazardous Solid Waste bin (double-bagged).[3][4]

  • Liquid Waste: Collect in Halogenated or Non-Halogenated organic waste streams depending on the co-solvent used.[3][4][5]

  • Glassware: Rinse glassware with acetone inside the hood before moving it to the wash station.[3][4][5] Collect the acetone rinse as hazardous waste.[3][4][5]

Part 4: Emergency Response

IncidentImmediate Action
Skin Contact 1. Drench: Immediately wash with soap and water for 15 minutes.2.[4][5] Peel: Remove contaminated gloves/clothing while washing.3.[4][5] Alert: Do not use solvents (ethanol) to wash skin; this increases absorption.[3][4][5]
Eye Contact 1. Flush: Use eyewash station for 15 minutes, holding eyelids open.2.[4][5] Seek Medical Attention: Consult a physician immediately, bringing the SDS (or this guide if SDS is generic).
Spill (Solid) 1. Dampen: Cover spill with a wet paper towel to prevent dust generation.2.[4][5] Scoop: Wipe up and place in hazardous waste.3. Clean: Wash surface with soap and water.[3][4][5]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45080082 (Analog: 2,4-Dimethylpyrimidin-5-ol).[4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Hierarchy of Controls. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyrimidine derivatives hazard classification logic.[3][4][5][6] Retrieved from [Link][3][4][6]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trimethyl-5-pyrimidinol
Reactant of Route 2
2,4,6-Trimethyl-5-pyrimidinol

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.